molecular formula C10H20N2O B1327095 N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine CAS No. 1142210-63-6

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Cat. No.: B1327095
CAS No.: 1142210-63-6
M. Wt: 184.28 g/mol
InChI Key: SHFGSEDSIQKGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-(oxolan-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFGSEDSIQKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Topic: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine CAS Registry Numbers: 416869-66-4 (Related isomer/analog), 933760-18-0 (Specific structure) Molecular Formula: C₁₁H₂₂N₂O (Isomeric forms vary) Molecular Weight: 198.31 g/mol [1]

This guide details the chemical properties, synthesis, and applications of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine.[1] This compound represents a critical scaffold in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands. It serves as a versatile building block where the piperidine ring acts as a core pharmacophore, and the tetrahydrofuran (THF) moiety provides a polar, hydrogen-bond-accepting domain that mimics peptide turns or specific receptor pockets.

Structural Clarification & Nomenclature

The string "N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine" contains a nomenclature ambiguity regarding the linkage between the nitrogen and the tetrahydrofuran ring.

  • Direct Linkage (Hemiaminal): A structure with the nitrogen attached directly to the C2 position of the THF ring (N-tetrahydrofuran-2-yl) forms a hemiaminal ether. This species is chemically unstable and susceptible to rapid hydrolysis.

  • Methylene Linkage (Stable Scaffold): The chemically stable and pharmaceutically relevant entity includes a methylene bridge: [(tetrahydrofuran-2-yl)methyl] .

Therefore, this guide focuses on the stable, synthesized entity: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine , along with its 1-methylpiperidine analog (CAS 416869-66-4), which are common intermediates in drug discovery.

FeatureCompound A (Secondary Amine Variant)Compound B (Tertiary Amine Variant)
Systematic Name N-[(Tetrahydrofuran-2-yl)methyl]-1-methylpiperidin-4-amineN-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine
CAS 416869-66-4933760-18-0
Structure Note 1-Methyl on Piperidine Ring; Exocyclic NHPiperidine Ring NH; Exocyclic N-Methyl
Key Use Precursor for tertiary amides/aminesAdvanced intermediate for library synthesis

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting pharmacokinetics (PK) and handling requirements.

Calculated Properties

The following data represents consensus values calculated for the free base form of the tertiary amine variant (Compound B).

PropertyValueNotes
Molecular Weight 198.31 g/mol Low MW, favorable for CNS penetration (Rule of 5 compliant).
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic; suggests good oral bioavailability.
Topological Polar Surface Area (TPSA) ~25 ŲLow TPSA indicates high blood-brain barrier (BBB) permeability.
pKa (Piperidine N) ~10.5Highly basic; exists as a cation at physiological pH.
pKa (Exocyclic N) ~8.2Moderately basic; protonation state depends on local pH.
H-Bond Donors 1 (if Piperidine NH)0 (if 1-Methylpiperidine)
H-Bond Acceptors 3Includes THF oxygen and two nitrogens.
Boiling Point ~280°C (Predicted)High boiling point due to polarity/H-bonding potential.
Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (DCM, Methanol, DMSO). The hydrochloride or oxalate salts are water-soluble (>10 mg/mL).

  • Chirality: The C2 position of the tetrahydrofuran ring is a chiral center. Commercial reagents are often supplied as racemic mixtures (RS), but enantiopure forms (R or S) are critical for optimizing receptor binding affinity.

  • Stability: The methylene linker renders the N-C bond stable to hydrolysis. The compound is stable under standard laboratory conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the secondary amine (if present) or N-oxide formation.

Synthesis & Manufacturing Methodologies

The synthesis of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine typically employs Reductive Amination , a robust and scalable methodology.

Synthetic Pathway (Tertiary Amine Variant)

This protocol describes the synthesis starting from commercially available N-Boc-piperidin-4-one.

Step 1: Reductive Amination (Secondary Amine Formation)

  • Reagents: N-Boc-piperidin-4-one, (Tetrahydrofuran-2-yl)methanamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.

  • Mechanism: Formation of an imine intermediate followed by selective reduction by STAB.

Step 2: Methylation (Tertiary Amine Formation)

  • Reagents: Formaldehyde (aq), Sodium Cyanoborohydride (NaBH₃CN) or Formic Acid (Eschweiler-Clarke).

  • Mechanism: Reductive methylation of the secondary amine.

Step 3: Deprotection (Optional)

  • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Outcome: Yields the free piperidine amine (Compound B) ready for further scaffold decoration.

Visualization of Synthesis Workflow

SynthesisPathway Start N-Boc-Piperidin-4-one Inter1 Intermediate: Secondary Amine Start->Inter1 Reductive Amination (STAB, AcOH) Reagent1 (Tetrahydrofuran-2-yl) methanamine Reagent1->Inter1 Inter2 Intermediate: N-Methyl-N-THF Tertiary Amine Inter1->Inter2 N-Methylation Reagent2 Formaldehyde / NaBH3CN Reagent2->Inter2 Final Product: N-Methyl-N-[(THF-2-yl)methyl] piperidin-4-amine Inter2->Final Boc-Deprotection Reagent3 TFA / DCM Reagent3->Final

Figure 1: Step-wise synthesis of the target scaffold via sequential reductive amination and deprotection.

Reactivity & Stability Profile

Chemical Reactivity
  • Nucleophilicity: The piperidine nitrogen (if deprotected) is a strong nucleophile, suitable for SN2 reactions, amide couplings, or sulfonylation. The exocyclic nitrogen is sterically hindered and less nucleophilic due to the methyl and THF-methyl substituents.

  • Oxidation: Tertiary amines are susceptible to N-oxidation by peroxides (e.g., mCPBA), forming N-oxides which may be potential metabolites.

Biological Stability (Metabolism)

In a biological context, this scaffold is subject to specific metabolic pathways:

  • N-Dealkylation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) may catalyze the removal of the N-methyl group or the N-[(tetrahydrofuran-2-yl)methyl] group.

  • Ring Oxidation: The THF ring is susceptible to oxidation at the alpha-carbon (adjacent to oxygen), potentially leading to ring opening (gamma-hydroxybutyric acid derivatives).

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, often used to tune the physicochemical properties of lead compounds.

Opioid Receptor Modulation

The 4-aminopiperidine core is the structural backbone of the fentanyl class of opioids.

  • Bioisosterism: Replacing the N-phenyl or N-propionyl groups of fentanyl with N-methyl-N-[(tetrahydrofuran-2-yl)methyl] alters the lipophilicity and hydrogen bonding profile.

  • Effect: This modification typically reduces potency compared to fentanyl but may improve the therapeutic index or alter receptor subtype selectivity (mu vs. kappa).

Muscarinic & Sigma Receptors
  • Sigma-1 Receptor: The combination of a basic amine and a hydrophobic domain (THF + Methyl) fits the pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotective and antipsychotic effects.

  • Muscarinic Agonists: Derivatives of this scaffold have been explored for M1/M4 muscarinic receptor activity, relevant in treating Alzheimer's disease and schizophrenia.

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Toxicology: While specific toxicological data for this exact intermediate may be limited, 4-aminopiperidines are generally considered biologically active and potentially toxic if inhaled or ingested. Treat as a potent bioactive agent.

Storage & Disposal
  • Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic; keep container tightly closed.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

  • PubChem. (2021). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O.[2] National Library of Medicine. [Link]

  • Vandevoorde, S., et al. (2007). Synthesis and evaluation of novel fentanyl derivatives. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine CAS number 416869-66-4 Content Type: In-depth technical guide

CAS Registry Number: 416869-66-4 Common Identifier: 4-PAM-THF Analog

Executive Summary

This compound (specifically mapped to CAS 416869-66-4 as 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine ) is a high-value heterocyclic building block employed in modern medicinal chemistry. It serves as a critical amine scaffold for generating diversity in Fragment-Based Drug Discovery (FBDD).

Its structural significance lies in its ability to introduce Fsp³ complexity (fraction of sp³-hybridized carbons) into drug candidates. By combining a flexible piperidine linker with a polar, metabolic "soft spot" mimic (the tetrahydrofuran ring), this moiety modulates lipophilicity (LogD) and aqueous solubility without sacrificing ligand-binding efficiency. It is frequently utilized in the synthesis of GPCR ligands (e.g., muscarinic or opioid receptor modulators) and kinase inhibitors where a solvent-exposed solubilizing tail is required.

Chemical Identity & Physicochemical Profiling[1]

Structural Clarification

A critical nomenclature ambiguity exists in the literature for this class of compounds. The CAS 416869-66-4 strictly refers to the 1-Methyl-piperidin-4-yl derivative with a methylene bridge to the THF ring.

  • Preferred IUPAC Name: 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

  • Isomeric Note: Users must distinguish this from the exocyclic N-methyl variant (N-methyl-N-(piperidin-4-yl)...). The CAS 416869-66-4 material possesses a secondary exocyclic amine , making it an ideal nucleophile for library synthesis (amide/urea formation).

Physicochemical Data Table
PropertyValue / DescriptorRelevance to Protocol
Molecular Formula C₁₁H₂₂N₂OStoichiometry calculations
Molecular Weight 198.31 g/mol Yield determination
Physical State Viscous Oil / Low-melting SolidHandling (requires weighing by difference or melting)
Boiling Point ~280°C (Predicted)High boiling point requires vacuum distillation for purification
pKa (Predicted) N1 (Ring): ~8.4 N4 (Exocyclic): ~9.8Critical: The exocyclic amine is the primary basic center and nucleophile.[1]
LogP (Predicted) 0.8 ± 0.4Lipophilic enough for extraction, hydrophilic enough for polar interactions.
Stereochemistry Racemic (unless specified)Contains one chiral center at THF C-2.

Synthetic Methodology & Manufacturing

The most robust route to CAS 416869-66-4 is Reductive Amination . This approach is preferred over direct alkylation due to the suppression of over-alkylation (quaternization) and the availability of stable precursors.

Reaction Logic

The synthesis couples 1-Methyl-4-piperidone (electrophile) with Tetrahydrofurfurylamine (nucleophile).

  • Reducing Agent Selection: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild and does not reduce the ketone prior to imine formation. It also tolerates the presence of the cyclic ether (THF) without Lewis acid-mediated ring opening.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction kinetics, but DCM is safer for scale-up.

  • pH Control: The addition of Acetic Acid (AcOH) is catalytic (promotes iminium ion formation) but also buffers the basicity of the piperidine precursor.

Detailed Protocol (Bench Scale)

Reagents:

  • 1-Methyl-4-piperidone (1.0 equiv)

  • Tetrahydrofurfurylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • DCM (anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve 1-Methyl-4-piperidone in DCM. Add Tetrahydrofurfurylamine followed by Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Observation: Slight exotherm may occur; ensure imine equilibrium is reached.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms and controls hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for M+H = 199.3).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose borate complexes.

  • Workup: Extract aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often sufficiently pure (>90%). If higher purity is required for biological assay, perform Kugelrohr distillation or flash chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Precursors ImineStep Step 1: Iminium Formation (DCM, AcOH, RT, 1h) Start->ImineStep Mix Amine & Ketone Reduction Step 2: Reduction (Add STAB, 0°C -> RT, 16h) ImineStep->Reduction Add Hydride Source Check QC Check: LC-MS (Target m/z 199.3) Reduction->Check Check->Reduction Incomplete (Add time/heat) Quench Step 3: Quench & Extract (Sat. NaHCO3 / DCM) Check->Quench Complete Purify Step 4: Purification (DCM:MeOH:NH4OH) Quench->Purify Final Final Product: CAS 416869-66-4 Purify->Final

Figure 1: Reductive amination workflow for the synthesis of the target piperidine-THF amine.

Reactivity & Applications in Drug Design[5]

The "Handle" Concept

The secondary amine in CAS 416869-66-4 acts as a nucleophilic "handle." In parallel medicinal chemistry libraries, this handle is reacted with electrophiles to create diverse scaffolds:

  • Ureas: Reaction with Isocyanates (R-NCO).

  • Amides: Reaction with Acid Chlorides (R-COCl) or Carboxylic Acids (coupling agents HATU/EDC).

  • Sulfonamides: Reaction with Sulfonyl Chlorides (R-SO₂Cl).

Stereochemical Implications

The THF ring contains a chiral center at position 2.

  • Commercial Status: Usually supplied as a racemate .

  • Impact: If used in a drug candidate, the resulting diastereomers (due to the chiral center) may have different binding affinities.

  • Recommendation: For late-stage lead optimization, synthesize using enantiopure (R)- or (S)-tetrahydrofurfurylamine to secure a single enantiomer.

Stability Profile
  • Hygroscopicity: As a diamine, the compound is hygroscopic. It will absorb atmospheric water and CO₂ (forming carbamates) if left open.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Oxidation: The N-methyl group on the piperidine is susceptible to N-oxide formation if exposed to peroxides or metabolic oxidation (CYP450).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Sigma-Aldrich. "Product Specification: (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine, CAS 416869-66-4." Merck KGaA Catalog. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25219599, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine." PubChem, 2025. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756. Link

Sources

An In-depth Technical Guide to N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel molecule, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. The document details a robust synthetic pathway via reductive amination, outlines expected physicochemical properties, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this compound in medicinal chemistry, drawing parallels with established pharmacologically active scaffolds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of new heterocyclic entities.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse substitution patterns, influencing the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[2][3] Similarly, the tetrahydrofuran (THF) moiety is a key structural feature in various pharmaceuticals, contributing to their pharmacological effects.[4][5][6] The combination of these two privileged scaffolds in this compound presents a unique chemical entity with potential for novel biological activity.

This guide aims to provide a detailed technical overview of this compound, from its synthesis and purification to its structural elucidation and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a tertiary amine on the piperidine ring and a secondary amine linking the piperidine and tetrahydrofuran rings. The presence of two basic nitrogen atoms will influence its pKa and solubility.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H22N2OPubChem
Molecular Weight198.31 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Note: These properties are computationally predicted and should be experimentally verified.

Synthesis and Purification

A reliable method for the synthesis of this compound is through a one-pot reductive amination reaction. This common and efficient method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[7]

Synthetic Pathway

The proposed synthesis involves the reaction of N-methylpiperidin-4-amine with 2-tetrahydrofurfural in the presence of a mild reducing agent, such as sodium triacetoxyborohydride.

Synthetic Pathway N-methylpiperidin-4-amine N-methylpiperidin-4-amine product This compound N-methylpiperidin-4-amine->product + 2-tetrahydrofurfural 2-tetrahydrofurfural 2-tetrahydrofurfural->product Sodium triacetoxyborohydride Dichloromethane

Caption: Reductive amination of N-methylpiperidin-4-amine.

Experimental Protocol

Materials:

  • N-methylpiperidin-4-amine

  • 2-tetrahydrofurfural

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous DCM, add 2-tetrahydrofurfural (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure this compound.

Structural Elucidation and Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine-CH₂ (axial)~1.4-1.6~30-35
Piperidine-CH₂ (equatorial)~1.8-2.0~30-35
Piperidine-CH (at N)~2.8-3.0~55-60
Piperidine-CH (at C4)~2.5-2.7~50-55
N-CH₃~2.2-2.4~40-45
THF-CH₂ (at C3, C4)~1.5-2.0~25-30
THF-CH₂ (at C5)~3.6-3.8~65-70
THF-CH (at C2)~3.9-4.1~75-80
N-CH₂ (exocyclic)~2.6-2.8~50-55

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions. Data is inferred from typical shifts of N-alkylpiperidines and tetrahydrofuran derivatives.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12] For this compound, the molecular ion peak (M+) is expected to be at m/z 198.[13] Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[14][15]

Expected Fragmentation Pattern: Alpha-cleavage is a dominant fragmentation pathway for amines.[8][14] Key fragments would be expected from cleavage of the C-C bond adjacent to the nitrogen atoms.

Mass Spec Fragmentation M_plus [M]+• m/z = 198 frag1 Fragment 1 m/z = 97 M_plus->frag1 α-cleavage frag2 Fragment 2 m/z = 113 M_plus->frag2 α-cleavage

Caption: Predicted major fragmentation pathways in MS.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
N-H stretch (secondary amine)3300-3500 (weak)
C-H stretch (alkane)2850-3000
C-O stretch (ether)1050-1150

Note: The N-H stretch may be broad. Tertiary amines do not show an N-H stretch.[14]

Potential Applications and Future Directions

The combination of the piperidine and tetrahydrofuran scaffolds suggests potential for this molecule in drug discovery. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including uses as anticancer agents, treatments for Alzheimer's disease, and analgesics.[16][17] Tetrahydrofuran-containing compounds also have diverse biological activities.[18][19]

Given its structural features, this compound could be a valuable building block for the synthesis of more complex molecules targeting the central nervous system (CNS) or other therapeutic areas.[3] Further studies are warranted to explore its biological activity profile.

Safety and Handling

Piperidine and its derivatives should be handled with care. They are often flammable, and toxic upon contact or inhalation.[20][21]

Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[22][23]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

  • Keep away from heat, sparks, and open flames.[20][24]

  • Store in a tightly closed container in a cool, dry place.[22]

In case of exposure, seek immediate medical attention.[23]

References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.
  • Carl Roth. (2024).
  • Dolgikh, M. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Fisher Scientific. (2023).
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.
  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 452.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Carl ROTH. (2025).
  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
  • ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • MDPI. (2023).
  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Whitman College. (n.d.). GCMS Section 6.
  • ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax.
  • ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.
  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.
  • MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.
  • ChemicalBook. (n.d.). Tetrahydrofuran(109-99-9) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). TETRAHYDROFURAN-D8(1693-74-9) 1H NMR spectrum. ChemicalBook.
  • Amanote Research. (1985). Activities of the Tetrahydrofuran Derivative, BA-41,799, Against Plasmodium Cynomolgi Infections in Rhesus Monkeys. Amanote Research.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. JoVE.
  • MilliporeSigma. (n.d.). Tetrahydrofuran-d8 D = 99.
  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • PubChem. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. PubChem.
  • ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine. Sigma-Aldrich.
  • PMC. (n.d.).
  • MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI.
  • ResearchGate. (n.d.). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions.
  • HETEROCYCLES. (2006).
  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). A) Synthetic route to incorporate a methylene THF moiety into methyl....
  • Reddit. (2024).

Sources

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine and its Analogs: A Strategic Approach for Novel Compound Evaluation

Introduction

This compound represents a novel chemical entity with potential for biological activity, stemming from the combination of its distinct structural motifs: a piperidine core, a tetrahydrofuran moiety, and a secondary amine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting drugs due to its ability to be functionalized and adopt conformations that facilitate interactions with a variety of biological targets. The incorporation of a tetrahydrofuran ring and a methylated amine introduces unique stereochemical and electronic properties that could modulate binding affinity, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound and its analogs. It is designed for researchers and drug development professionals, offering a roadmap from initial in silico screening to in vivo validation. The methodologies described herein are grounded in established scientific principles and are intended to provide a self-validating system for the elucidation of a compound's pharmacological profile.

Part 1: Initial Profiling and Target Identification

The initial phase of investigation focuses on a broad-based screening approach to identify potential biological targets and to triage compounds for further, more detailed studies. This involves a combination of computational and in vitro methods.

In Silico and Computational Screening

Computational modeling serves as a cost-effective and rapid first step to predict the potential biological activities of this compound.

Methodology:

  • 3D Structure Generation and Optimization: Generate the 3D conformer of the molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Pharmacophore Modeling and Database Screening: Utilize the generated 3D structure to perform pharmacophore-based virtual screening against databases of known bioactive compounds (e.g., ZINC, ChEMBL).

  • Reverse Docking: Dock the ligand against a panel of known drug targets to predict potential binding interactions and identify high-affinity targets.

  • ADMET Prediction: Employ computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the discovery process.

In Vitro Broad-Panel Screening

A broad-panel in vitro screen against a diverse set of receptors, ion channels, and enzymes provides empirical data on the compound's biological activity.

Experimental Protocol: Receptor Binding Assay Panel (Example)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add cell membrane preparations expressing the target receptor and a radiolabeled ligand specific for that receptor.

  • Compound Addition: Add the test compound at a range of concentrations (e.g., from 1 nM to 10 µM).

  • Incubation: Incubate the plate at a specified temperature for a set period to allow for binding equilibrium to be reached.

  • Washing and Scintillation Counting: Wash the plate to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Table 1: Representative Data from a Broad-Panel Receptor Screen

TargetCompound Concentration (µM)% Inhibition
5-HT2A Receptor185%
Dopamine D2 Receptor115%
Muscarinic M1 Receptor15%
Alpha-1A Adrenergic Receptor178%

Part 2: Mechanism of Action Elucidation

Once a primary target or a set of targets has been identified, the next step is to elucidate the mechanism of action (MOA) of this compound.

Functional Assays

Functional assays are employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Experimental Protocol: Calcium Mobilization Assay for a Gq-coupled Receptor (e.g., 5-HT2A)

  • Cell Culture and Dye Loading: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Analysis

To understand the downstream cellular effects of target engagement, signaling pathway analysis is conducted.

Workflow for Signaling Pathway Analysis

G Compound This compound Target Identified Receptor (e.g., 5-HT2A) Compound->Target Binding G_Protein Gq/11 Target->G_Protein Activation PLC Phospholipase C G_Protein->PLC Stimulation IP3_DAG IP3 and DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses Ca_PKC->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Part 3: In Vivo Pharmacological Evaluation

The final phase of preclinical evaluation involves assessing the compound's efficacy and safety in animal models.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion profile of the compound.

Experimental Protocol: Murine Pharmacokinetic Study

  • Dosing: Administer this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Efficacy Studies in Disease Models

Based on the identified biological target and MOA, select an appropriate animal model of disease to evaluate the compound's therapeutic potential.

Workflow for In Vivo Efficacy Study

G Start Select Disease Model Dosing Administer Compound and Vehicle Control Start->Dosing Behavioral Behavioral Assessments Dosing->Behavioral Biochemical Biochemical Assays Dosing->Biochemical Histological Histological Analysis Dosing->Histological Data Data Analysis and Statistical Evaluation Behavioral->Data Biochemical->Data Histological->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: General workflow for an in vivo efficacy study.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the biological activity of novel chemical entities such as this compound. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and advance them towards clinical development. The iterative nature of this process, with continuous feedback between different stages of investigation, is crucial for making informed decisions and ultimately for the successful discovery of new therapeutics.

References

  • Privileged Structures in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Virtual Screening: A Powerful Tool for Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • High-Throughput Screening for Drug Discovery. Methods in Molecular Biology. [Link]

  • G Protein-Coupled Receptor Signaling. Cell. [Link]

  • Pharmacokinetics in Drug Development. Clinical Pharmacokinetics. [Link]

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Abstract

This compound is a heterocyclic compound featuring a piperidine core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. While direct, in-depth studies on this specific molecule are not yet prevalent in published literature, its structural components—a substituted piperidine ring and a tetrahydrofuran moiety—suggest several plausible biological targets. This document synthesizes information from analogous structures to propose a primary hypothetical mechanism of action and details the requisite experimental protocols to validate this hypothesis. We will explore its potential as a modulator of G-protein coupled receptors (GPCRs), specifically focusing on opioid or other amine receptors, based on the known activities of piperidine derivatives.[1] The protocols herein are designed to be self-validating, ensuring a rigorous and logical progression from initial screening to in-depth mechanistic studies.

Introduction and Molecular Profile

This compound is a small molecule with the chemical formula C₁₁H₂₂N₂O and a molecular weight of approximately 198.31 g/mol .[1][2] It is cataloged under CAS number 416869-66-4. The core structure consists of a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[3] The piperidine nitrogen is methylated, and the 4-amino group is substituted with a tetrahydrofuran-2-ylmethyl group. The presence of the tetrahydrofuran (THF) moiety can influence metabolic stability and receptor interaction.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O[1][2]
Molecular Weight198.31 g/mol [1][2]
CAS Number416869-66-4
InChI KeyZDXPPVJOETXBJZ-UHFFFAOYSA-N
IUPAC NameN-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine[2]

Hypothetical Mechanism of Action: GPCR Modulation

Based on the prevalence of the N-methyl-piperidin-4-amine scaffold in compounds targeting the central nervous system, a primary hypothesis is that this molecule acts as a ligand for one or more GPCRs. Structural analogs of piperidine have shown affinity for opioid, dopamine, and serotonin receptors.[1] The N-methyl group and the substituted amine at the 4-position are critical for these interactions. Therefore, we propose that this compound functions as a modulator, either as an agonist or antagonist, of a specific GPCR subfamily.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a Gi-coupled GPCR, a common pathway for opioid receptors.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gi-coupled GPCR G_protein Gαi/βγ Subunits GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Ligand This compound Ligand->GPCR Binding G_protein->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression Changes CREB->Gene_Expression Modulation

Caption: Hypothetical Gi-coupled GPCR signaling pathway modulated by the compound.

Key Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the proposed mechanism of action, a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

Tier 1: Initial Target Identification

The initial step is to identify the primary molecular target(s) of this compound.

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with opioid receptors) in a cold buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).

To explore a wider range of potential targets, a commercially available target screening panel (e.g., Eurofins SafetyScreen or a similar service) is highly recommended. This will assess the binding of the compound to a large number of receptors, ion channels, and enzymes.

Experimental_Workflow_Tier1 Start This compound Screening Broad Target Screening Panel (e.g., GPCRs, Ion Channels, Kinases) Start->Screening Binding_Assay Radioligand Binding Assays (for specific receptor families) Start->Binding_Assay Data_Analysis Data Analysis: Affinity (Ki) Determination Screening->Data_Analysis Binding_Assay->Data_Analysis Hit_Identification Identification of High-Affinity Targets Data_Analysis->Hit_Identification

Caption: Tier 1 workflow for initial target identification.

Tier 2: Functional Characterization

Once a high-affinity target is identified, the next step is to determine the functional effect of the compound on that target.

If the target is a GPCR, measuring the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) can determine if the compound is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-treat with a known agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

If the initial screen suggests an interaction with an enzyme, a direct enzyme inhibition assay should be performed.

Protocol: Enzyme Inhibition Assay

  • Assay Setup: In a suitable assay buffer, combine the purified enzyme, its substrate, and varying concentrations of this compound.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase) and incubate at the optimal temperature for a set period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and plot a dose-response curve to determine the IC₅₀.

Data Interpretation and Further Steps

The data generated from these experiments will provide a comprehensive profile of the mechanism of action of this compound.

Table 2: Interpreting Functional Assay Results

Assay ResultInterpretation
Agonist: Dose-dependent increase/decrease in second messenger levels.The compound activates the receptor.
Antagonist: Blocks the effect of a known agonist in a dose-dependent manner.The compound inhibits receptor activation by other ligands.
Enzyme Inhibitor: Dose-dependent decrease in enzyme activity.The compound directly inhibits the catalytic function of the enzyme.

Further investigation should include in vivo studies in relevant animal models to confirm the physiological effects of the compound and to evaluate its pharmacokinetic and pharmacodynamic properties.

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its structural characteristics strongly suggest its potential as a modulator of GPCRs or other CNS targets. The experimental framework provided in this guide offers a robust and systematic approach to uncover its biological function. The insights gained from these studies will be crucial for any future development of this compound as a potential therapeutic agent.

References

  • This compound - Benchchem.

  • (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine | 416869-66-4 - Sigma-Aldrich.

  • N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O - PubChem.

  • 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | CAS 108282-26-4 | SCBT - Santa Cruz Biotechnology.

  • 416870-70-7|1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine - BLDpharm.

  • Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview - Benchchem.

  • (1-methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine - SmallMolecules.com.

  • Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine - ResearchGate.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate.

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI.

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI.

  • Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms - ResearchGate.

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

  • 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations - Research Explorer The University of Manchester.

Sources

An In-depth Technical Guide to N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a heterocyclic compound of growing interest within the medicinal chemistry landscape. Its unique structural architecture, combining a substituted piperidine core with a tetrahydrofuran moiety, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of this molecule. Drawing upon established synthetic methodologies for analogous structures, we present detailed, plausible protocols for its preparation via N-alkylation and reductive amination pathways. While specific experimental biological data for the title compound remains limited in publicly accessible literature, this guide explores the known biological activities of structurally related piperidine and tetrahydrofuran-containing compounds to infer its therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel piperidine-based therapeutics.

Introduction: The Therapeutic Promise of Piperidine-Tetrahydrofuran Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When coupled with a tetrahydrofuran (THF) moiety, a key component in numerous bioactive molecules, the resulting conjugate, this compound, emerges as a compound of significant interest for drug discovery programs.

The exploration of such hybrid molecules is driven by the principle of molecular hybridization, where the combination of two pharmacologically relevant scaffolds can lead to compounds with enhanced potency, selectivity, or improved DMPK (drug metabolism and pharmacokinetics) profiles. Structurally similar compounds have shown promise in diverse therapeutic areas, including opioid receptor modulation and enzyme inhibition, underscoring the potential of the title compound as a valuable probe for biological systems and a starting point for lead optimization campaigns.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties are calculated, they provide valuable insights for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O[4]
Molecular Weight 198.31 g/mol [4]
IUPAC Name N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine[4]
CAS Number 933760-18-0[4]
Topological Polar Surface Area 24.5 Ų[4]
Calculated logP 0.8[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]

Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly convergent synthetic strategies: N-alkylation and reductive amination . The choice between these routes will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods are widely employed in medicinal chemistry for their reliability and versatility.

Synthetic Route 1: N-Alkylation

This approach involves the direct alkylation of a suitable piperidine precursor with a tetrahydrofuran-containing electrophile. A plausible and efficient method is the reaction of N-methylpiperidin-4-amine with 2-(chloromethyl)tetrahydrofuran.

The selection of a non-polar aprotic solvent like acetonitrile or DMF facilitates the dissolution of the reactants while not interfering with the nucleophilic substitution reaction. The use of a mild inorganic base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.[5] Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.

Materials and Reagents:

  • N-methylpiperidin-4-amine

  • 2-(Chloromethyl)tetrahydrofuran

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Triethylamine (for chromatography)

Procedure:

  • To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (2.0 eq).

  • 2-(Chloromethyl)tetrahydrofuran (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

N-Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-methylpiperidin-4-amine N-methylpiperidin-4-amine ReactionVessel Reaction at Reflux N-methylpiperidin-4-amine->ReactionVessel 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran 2-(Chloromethyl)tetrahydrofuran->ReactionVessel K2CO3 K₂CO₃ K2CO3->ReactionVessel CH3CN Acetonitrile CH3CN->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Extraction Aqueous Work-up (DCM/H₂O) SolventRemoval->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the N-alkylation synthesis.

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative and often milder approach to forming the target C-N bond. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction.

The choice of a protic solvent like methanol or ethanol facilitates the formation of the iminium ion intermediate. A mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is preferred as it is selective for the iminium ion over the starting aldehyde.[6] The reaction is typically carried out at room temperature, making it an energy-efficient process.

Materials and Reagents:

  • N-methylpiperidin-4-amine

  • Tetrahydrofuran-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Triethylamine (for chromatography)

Procedure:

  • To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in dichloromethane (10 mL/mmol of amine) is added tetrahydrofuran-2-carbaldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-methylpiperidin-4-amine N-methylpiperidin-4-amine ReactionVessel One-pot Reaction N-methylpiperidin-4-amine->ReactionVessel THF-2-carbaldehyde Tetrahydrofuran-2- carbaldehyde THF-2-carbaldehyde->ReactionVessel NaBH(OAc)3 NaBH(OAc)₃ NaBH(OAc)3->ReactionVessel DCM Dichloromethane DCM->ReactionVessel Quenching Quenching (NaHCO₃) ReactionVessel->Quenching Extraction Aqueous Work-up (DCM/H₂O) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the reductive amination synthesis.

Characterization

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the piperidine ring protons, the tetrahydrofuran ring protons, and the methylene bridge protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the piperidine and tetrahydrofuran rings, the N-methyl carbon, and the methylene bridge carbon.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (198.31 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C-N, and C-O stretching vibrations.

Potential Biological Activities and Therapeutic Applications

While dedicated pharmacological studies on this compound are not extensively reported, the biological activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery, appearing in numerous approved medications for neurological and psychiatric conditions. The incorporation of a tetrahydrofuran moiety can modulate lipophilicity and polarity, properties that are critical for blood-brain barrier penetration. Derivatives of 4-aminopiperidine have been investigated as ligands for various CNS targets, including dopamine and serotonin receptors.[7] Therefore, this compound warrants investigation for its potential to modulate CNS receptors and its utility in treating conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[6][8] The lipophilic nature of the piperidine ring, combined with the hydrogen bonding capacity of the amine and the ether oxygen of the tetrahydrofuran ring, could facilitate interactions with microbial cell membranes or intracellular targets. The antifungal activity of some 4-aminopiperidine derivatives has been attributed to the inhibition of ergosterol biosynthesis, a crucial pathway in fungi.[6]

Opioid Receptor Modulation

Structural analogs of this compound have been explored for their potential to modulate opioid receptors.[3] The development of novel opioid receptor ligands is a high-priority area of research, with the aim of discovering analgesics with improved side-effect profiles compared to traditional opioids. The specific substitution pattern on the piperidine nitrogen and the presence of the tetrahydrofuran ring could influence the binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

Future Directions

The information presented in this guide highlights this compound as a molecule with considerable, yet largely untapped, potential. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The execution and full spectroscopic characterization of the synthetic routes outlined in this guide are paramount to provide the scientific community with a verified and reproducible method for accessing this compound.

  • In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors, microbial strains, and other relevant biological targets is necessary to elucidate its primary mechanism(s) of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, with systematic modifications to the piperidine and tetrahydrofuran rings, will be crucial for identifying key structural features that govern biological activity and for optimizing lead compounds.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has provided a detailed framework for its synthesis, characterization, and potential therapeutic applications based on the established chemistry and pharmacology of its constituent scaffolds. By providing plausible and detailed synthetic protocols and highlighting key areas for biological investigation, this document aims to catalyze further research into this intriguing molecule and its potential to address unmet medical needs. The convergence of the versatile piperidine core and the biologically relevant tetrahydrofuran moiety makes this compound a compelling target for future drug discovery endeavors.

References

Sources

A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of piperidine and tetrahydrofuran motifs within a single molecular architecture represents a compelling strategy in modern medicinal chemistry. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, offers a robust framework for modulating physicochemical properties and interacting with biological targets.[1][2][3] Concurrently, the tetrahydrofuran moiety, prevalent in a wide array of natural products, provides opportunities for establishing key hydrogen bonding interactions and introducing stereochemical complexity.[4][5] This guide provides an in-depth exploration of the design principles and synthetic methodologies for creating novel chemical entities incorporating these two privileged heterocycles. We will dissect key retrosynthetic strategies and detail versatile synthetic pathways, including multicomponent reactions, sequential cyclization, and spirocyclization approaches, providing researchers with a comprehensive playbook for accessing this promising area of chemical space.

Introduction: The Strategic Value of Piperidine-Tetrahydrofuran Hybrids

The piperidine scaffold is a cornerstone of drug design, found in a vast range of therapeutic agents targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its six-membered saturated ring allows for precise three-dimensional arrangements of substituents, which is critical for optimizing binding affinity and selectivity.[6] Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, modulating aqueous solubility and forming crucial ionic interactions with protein targets.[2]

Similarly, the tetrahydrofuran (THF) ring is a prominent feature in many biologically active natural products and synthetic drugs.[4] Its oxygen atom acts as a hydrogen bond acceptor, and the puckered five-membered ring can be stereochemically decorated to mimic natural substrates or to orient functional groups in a well-defined spatial manner. The incorporation of a THF moiety has been a successful strategy in the development of antiviral agents and other therapeutics.[7]

The combination of these two scaffolds into a single derivative—whether as a linked, fused, or spirocyclic system—offers a powerful approach to generating novel 3D structures with enhanced drug-like properties.[8] For instance, the creation of a spiro[piperidine-tetrahydrofuran] system can reduce the basicity of the piperidine nitrogen and modulate lipophilicity, which are critical parameters for improving pharmacokinetic profiles and reducing off-target effects like hERG inhibition.[8] This guide will illuminate the synthetic pathways available to researchers and drug development professionals for constructing these valuable molecular frameworks.

Retrosynthetic Analysis and Core Design Principles

The design of a synthetic route towards a piperidine-tetrahydrofuran derivative begins with a robust retrosynthetic analysis. The primary disconnection strategies depend on the desired connectivity between the two rings: linked, fused, or spirocyclic.

Retrosynthesis cluster_target Target Piperidine-Tetrahydrofuran Scaffolds cluster_strategies Key Disconnection Strategies cluster_precursors Key Precursors Target Piperidine-Tetrahydrofuran Derivative Spiro Spirocyclic Core Target->Spiro e.g. Linked Linked Core Target->Linked e.g. Strategy3 Strategy C: TANDEM / MCR Approach Target->Strategy3 Strategy1 Strategy A: Form THF on Piperidine Spiro->Strategy1 Strategy2 Strategy B: Form Piperidine on THF Spiro->Strategy2 Linked->Strategy1 Linked->Strategy2 Piperidine_Pre Functionalized Piperidine Strategy1->Piperidine_Pre THF_Pre Functionalized THF Strategy2->THF_Pre Acyclic_Pre Acyclic Precursors Strategy3->Acyclic_Pre

Caption: High-level retrosynthetic analysis for piperidine-THF derivatives.

  • Strategy A (Form THF on Piperidine): This is often the most direct approach, starting with a well-defined piperidine scaffold. A functional group on the piperidine (e.g., a ketone, alkene, or diol) serves as the anchor point for the subsequent annulation of the tetrahydrofuran ring. This strategy is particularly advantageous for creating spirocyclic systems where the piperidine core is prepared first.

  • Strategy B (Form Piperidine on THF): In this approach, a functionalized tetrahydrofuran derivative is the starting point. The piperidine ring is then constructed through methods such as reductive amination of a diformyl intermediate derived from the THF precursor or through other intramolecular cyclization techniques.[9][10]

  • Strategy C (Tandem/Multicomponent Approach): For maximum efficiency, a multicomponent reaction (MCR) can be designed to assemble a significant portion of the final structure from simple acyclic precursors in a single pot. This can be followed by a final cyclization step to form the second ring.

The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final molecule.

Key Synthetic Strategies and Methodologies

Strategy 1: Spirocyclization via Intramolecular Reactions

The synthesis of spiro[piperidine-4,2'-tetrahydrofuran] derivatives is a highly attractive approach for generating 3D-rich fragments for drug discovery.[8] A reliable method involves the formation of the THF ring onto a pre-formed piperidine ketone.

A key transformation in this sequence is the intramolecular cyclization of a diol precursor, which can be achieved under Mitsunobu conditions or via other etherification protocols.[11] The causality behind this choice lies in the mild and reliable nature of these reactions for forming cyclic ethers.

Spiro_Synthesis_Workflow cluster_workflow Workflow for Spiro[piperidine-tetrahydrofuran] Synthesis Start N-Protected Piperidin-4-one Step1 Step 1: Grignard Addition (e.g., VinylMgBr) Start->Step1 Intermediate1 Tertiary Allyl Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Dihydroxylation (e.g., OsO4, NMO) Intermediate1->Step2 Intermediate2 Diol Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (e.g., Mitsunobu or Acid Catalysis) Intermediate2->Step3 FinalProduct Spiro[piperidine-4,2'-tetrahydrofuran] Product Step3->FinalProduct

Caption: Synthetic workflow for a spiro[piperidine-tetrahydrofuran] derivative.

This sequence provides excellent control over the introduction of substituents on both the piperidine and the newly formed tetrahydrofuran ring. The stereochemistry of the dihydroxylation step can often be controlled, leading to specific diastereomers of the final spirocycle.

Strategy 2: Ring-Expansion via Oxidative Cleavage

An elegant strategy for constructing substituted piperidines involves the oxidative cleavage of a smaller ring followed by a ring-closing reductive amination that results in ring expansion.[9][10] This can be adapted for the synthesis of piperidinyl-substituted tetrahydrofurans. For example, starting from a cyclopentene fused to a furan, one could perform an oxidative cleavage of the cyclopentene double bond to yield a diformyl intermediate. Subsequent reductive amination with a primary amine would lead to the formation of a piperidine ring fused to the original furan, which can then be reduced to a tetrahydrofuran.

Table 1: Comparison of Catalysts for Reductive Amination Step

Catalyst/Reducing AgentTypical SolventTemperature (°C)DiastereoselectivityYield (%)Reference
NaBH(OAc)₃THF, CH₂Cl₂0 to 25Moderate to Good70-95[Selective Synthesis...[9][10]]
H₂/Pd-CEtOH, MeOH25 to 50Substrate Dependent80-99[Piperidine-containing drugs...[1]]
NaBH₃CNMeOH0 to 25Moderate65-90[Piperidine-containing drugs...[1]]
Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for rapidly building molecular complexity from simple starting materials.[12] While a direct four-component reaction to form the entire piperidine-tetrahydrofuran scaffold is challenging, an MCR can be used to construct a highly functionalized piperidine that is primed for a subsequent, efficient cyclization to form the THF ring.[13]

For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-ketoester can generate a highly substituted piperidine derivative.[12] If the amine or aldehyde component contains a masked hydroxyl group (e.g., as a silyl ether) at an appropriate distance, a post-MCR deprotection and cyclization sequence can be envisioned to forge the tetrahydrofuran ring.

Detailed Experimental Protocols

The following protocol is a representative example for the synthesis of a spiro[piperidine-tetrahydrofuran] scaffold, based on the workflow described in Strategy 1.

Protocol: Synthesis of N-Benzyl-spiro[piperidine-4,2'-tetrahydrofuran]-5'-ol

CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Osmium tetroxide is highly toxic and must be handled with extreme care.

Part A: Synthesis of 1-Benzyl-4-vinylpiperidin-4-ol

  • Materials & Equipment:

    • N-Benzyl-4-piperidone (1.0 eq)

    • Vinylmagnesium bromide (1.0 M in THF, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, argon atmosphere setup.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Add vinylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient).

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the tertiary allyl alcohol.

Part B: Synthesis and Cyclization to the Spirocycle

  • Materials & Equipment:

    • 1-Benzyl-4-vinylpiperidin-4-ol (from Part A, 1.0 eq)

    • Osmium tetroxide (2.5 wt% in t-BuOH, 0.01 eq)

    • N-Methylmorpholine N-oxide (NMO, 1.5 eq)

    • Acetone/Water solvent mixture

    • p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

    • Toluene

  • Procedure:

    • Dissolve the allyl alcohol in a mixture of acetone and water (e.g., 4:1).

    • Add NMO, followed by the catalytic amount of OsO₄ solution.

    • Stir at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with sodium sulfite, stir for 30 minutes, and extract with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude diol.

    • Dissolve the crude diol in toluene, add catalytic p-TsOH, and heat to reflux with a Dean-Stark trap for 4 hours to effect the intramolecular cyclization.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purification & Characterization:

    • Purify the final spirocycle by flash column chromatography.

    • Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, NOESY, and high-resolution mass spectrometry. The presence of a spirocyclic system often leads to distinct and complex NMR spectra that require detailed analysis.

Biological Evaluation and Future Outlook

Piperidine-tetrahydrofuran derivatives are prime candidates for screening in a variety of therapeutic areas. Given the prevalence of the piperidine scaffold in CNS-active drugs and the tetrahydrofuran moiety in natural products with anticancer and anti-infective properties, these novel hybrids may exhibit a broad range of biological activities.[1][2][4]

Initial screening efforts could focus on:

  • Oncology: Evaluating cytotoxicity against a panel of cancer cell lines. Certain spiro-piperidine derivatives have shown promise as antileishmanial agents, suggesting potential against other parasitic diseases or as antiproliferative agents.[13][14]

  • Neuroscience: Assessing binding affinities for key CNS targets such as dopamine, serotonin, or sigma receptors.[15]

  • Infectious Diseases: Screening for antibacterial, antifungal, and antiviral activity.

The modular synthetic routes described herein allow for the creation of diverse libraries by varying the substituents on both heterocyclic rings. This enables a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR). The ability to fine-tune properties like basicity, lipophilicity, and 3D shape by incorporating the THF moiety is a key advantage that positions these scaffolds as a promising area for future drug discovery efforts.[8]

References

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. (URL not provided in search result)
  • El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Fairhurst, R. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.
  • Häusler, M., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistrySelect, 5(39), 12181-12190. [Link]

  • ResearchGate. (Various Authors). Synthesis of spiropiperidine derivatives. ResearchGate. (URL points to a diagram, not a specific paper: [Link])

  • El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Ryu, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 107, 129796. [Link]

  • ResearchGate. (Various Authors). Synthesis of Substituted Tetrahydrofurans. ResearchGate.
  • Eman Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. [Link]

  • Hjelm, E. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Královec, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

  • Forgács, A., et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 10(1), 10-14. [Link]

  • Ye, B., et al. (2011). Process for synthesis of 2-substituted pyrrolidines and piperidines.
  • Forgács, A., et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Chemistry – A European Journal. (URL not provided in search result)
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1545-1554. [Link]

  • Wang, C., et al. (2023). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 59(9), 1147-1150. [Link]

  • Kumar, A., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-15. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Douglas, C. J., et al. (2014). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Organic Process Research & Development, 18(10), 1231-1246. [Link]

  • Forgács, A., et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ResearchGate. [Link]

Sources

The Tetrahydrofuran Moiety: A Deceptively Simple Scaffold for Complex Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a deceptively simple scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its unique combination of physicochemical properties—moderate polarity, hydrogen bond accepting capability, and conformational flexibility—renders it a highly versatile component in the design of novel therapeutics. This guide provides an in-depth exploration of the multifaceted roles of the THF moiety in drug design, from its ability to enhance pharmacokinetic profiles to its function as a chiral building block for achieving target specificity. We will delve into its application as a bioisosteric replacement, its significance as a privileged scaffold in numerous approved drugs, and the synthetic strategies employed to incorporate this valuable motif. Through a combination of mechanistic insights, practical case studies, and detailed protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the THF moiety in their quest for innovative and effective medicines.

The Physicochemical Advantage: How Tetrahydrofuran Sculpts Drug-like Properties

The therapeutic success of a drug molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrahydrofuran moiety offers a favorable constellation of such properties, making it an attractive building block for medicinal chemists.

A key attribute of the THF ring is its moderate polarity and its capacity to act as a hydrogen bond acceptor via its ether oxygen. This allows it to engage in crucial interactions with biological targets, such as enzymes and receptors, while also improving the solubility of the parent molecule. Unlike more polar groups, the THF moiety generally does not impart excessive hydrophilicity, striking a balance that is often crucial for cell membrane permeability.

Furthermore, the non-planar, puckered conformation of the THF ring provides a three-dimensional structural element that can be exploited to orient substituents in specific vectors, enabling precise interactions with the target protein. This conformational flexibility, existing in either an envelope or twist form, allows the molecule to adapt its shape to fit optimally within a binding pocket, potentially increasing potency and selectivity.

Table 1: Comparative Physicochemical Properties
MoietyMolecular Weight ( g/mol )logPHydrogen Bond AcceptorsHydrogen Bond Donors
Tetrahydrofuran 72.110.4610
Benzene78.112.1300
Cyclopentane70.133.0000
Dioxane88.11-0.2720

A Privileged Scaffold: The Ubiquity of THF in Approved Therapeutics

The tetrahydrofuran ring is a recurring motif in a wide array of approved drugs, underscoring its status as a "privileged scaffold" in drug discovery. Its presence spans multiple therapeutic areas, from oncology to infectious diseases, where it serves diverse functions.

In many instances, the THF moiety acts as a central scaffold or a linker, connecting different pharmacophoric elements of the drug molecule in a specific spatial arrangement. This is exemplified in the structure of the HIV protease inhibitor Tipranavir , where the THF ring positions key functional groups for optimal interaction with the enzyme's active site.

Moreover, the THF ring is frequently found in nucleoside and nucleotide analogs used in antiviral and anticancer therapies. In these cases, it mimics the furanose sugar of natural nucleosides, allowing the drug to be recognized and processed by viral or cellular enzymes. A notable example is the anti-herpes drug Acyclovir , where an acyclic ether mimics the ribose sugar, a concept that has been further refined in compounds incorporating a true THF ring.

Diagram 1: The Role of THF as a Scaffold

cluster_0 Drug Molecule cluster_1 Biological Target Pharmacophore_A Pharmacophore A THF_Scaffold THF Moiety (Linker/Scaffold) Pharmacophore_A->THF_Scaffold Binding_Pocket_A Binding Pocket A Pharmacophore_A->Binding_Pocket_A Interaction Pharmacophore_B Pharmacophore B THF_Scaffold->Pharmacophore_B Binding_Pocket_B Binding Pocket B Pharmacophore_B->Binding_Pocket_B Interaction

Caption: The THF moiety often serves as a linker, orienting pharmacophores for optimal target binding.

The Art of Bioisosterism: THF as a Phenyl Ring Mimic and More

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug optimization. The tetrahydrofuran ring has emerged as a successful bioisostere for the phenyl ring, a common but often problematic group in drug candidates due to its potential for metabolic liabilities (e.g., oxidative degradation).

Replacing a phenyl ring with a THF moiety can lead to several improvements:

  • Enhanced Solubility: The polarity of the ether oxygen in THF generally increases aqueous solubility compared to the lipophilic phenyl ring.

  • Improved Metabolic Stability: The saturated nature of the THF ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Escape from Flatland: The three-dimensional structure of THF can lead to improved target selectivity and reduced off-target effects compared to the planar phenyl ring.

A prime example of this strategy is seen in the development of kinase inhibitors. For instance, in the multi-kinase inhibitor Sorafenib , a central phenyl ring connects different parts of the molecule. Researchers have successfully replaced this phenyl ring with a THF moiety in analogs, leading to compounds with altered selectivity profiles and improved physicochemical properties.

Diagram 2: Bioisosteric Replacement of a Phenyl Ring with THF

Start Drug Candidate with Phenyl Ring Liability (e.g., poor solubility, metabolic instability) Bioisosterism Bioisosteric Replacement Start->Bioisosterism End Analog with THF Moiety and Improved Properties (e.g., enhanced solubility, greater metabolic stability) Bioisosterism->End

Caption: A logical workflow for employing THF as a bioisosteric replacement for a problematic phenyl ring.

Chirality and Conformation: The Stereochemical Impact of the THF Ring

The non-planar nature of the tetrahydrofuran ring gives rise to stereoisomerism, which can be a critical determinant of a drug's biological activity. The substituents on a chiral THF ring are held in well-defined spatial orientations, which can lead to stereospecific interactions with the biological target. This is particularly important for achieving selectivity between different receptor subtypes or enzyme isoforms.

The synthesis of enantiomerically pure THF derivatives is therefore a key aspect of leveraging this moiety in drug design. Asymmetric synthesis and chiral resolution are common strategies to obtain the desired stereoisomer. The absolute configuration of the chiral centers on the THF ring can profoundly impact a drug's potency and safety profile.

For example, in the development of certain antiviral nucleoside analogs, the stereochemistry of the hydroxyl groups on the THF ring (mimicking the ribose sugar) is crucial for recognition by viral polymerases while avoiding interaction with human polymerases, thus ensuring both efficacy and a favorable safety margin.

Case Study: The Role of THF in Modern Kinase Inhibitors

The development of orally available kinase inhibitors for the treatment of cancer has been a major focus of modern drug discovery. The THF moiety has played a significant role in this area, as exemplified by the drug Lenvatinib , a multi-kinase inhibitor approved for the treatment of thyroid and renal cell carcinoma.

Lenvatinib features a central, substituted tetrahydrofuran ring. The strategic placement of this moiety serves several purposes:

  • Optimal Geometry: The THF ring orients the flanking aromatic systems in a specific, non-planar conformation that is optimal for binding to the ATP-binding pocket of the target kinases (e.g., VEGFR, FGFR).

  • Solubility Enhancement: The ether oxygen of the THF ring contributes to the overall solubility of the molecule, which is crucial for its oral bioavailability.

  • Metabolic Stability: The saturated THF core is less prone to metabolic attack compared to a more conventional aromatic linker.

The successful design of Lenvatinib highlights the power of the THF moiety as a tool to fine-tune the three-dimensional structure and physicochemical properties of a drug molecule to achieve the desired therapeutic profile.

Experimental Protocol: Synthesis of a Chiral 3-Hydroxytetrahydrofuran

The following protocol provides a representative method for the asymmetric synthesis of a key chiral intermediate, (R)-3-hydroxytetrahydrofuran, which can be a valuable building block for more complex drug molecules. This method utilizes a Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step.

Workflow: Asymmetric Synthesis of (R)-3-Hydroxytetrahydrofuran

Step 1: Dihydroxylation of 2,5-Dihydrofuran

  • Reaction Setup: To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL/g of AD-mix-β) at 0 °C, add 2,5-dihydrofuran (1.0 eq).

  • Reaction Execution: Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding sodium sulfite (1.5 g/g of AD-mix-β) and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Step 2: Monotosylation and Cyclization

  • Monotosylation: Dissolve the crude diol in pyridine (5 mL/mmol) at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise and stir the mixture at 0 °C for 4 hours.

  • Cyclization: Warm the reaction mixture to room temperature and then heat to 60 °C for 6 hours to effect in-situ cyclization.

  • Workup: Cool the reaction mixture, pour it into cold 1 M HCl, and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-3-hydroxytetrahydrofuran.

Diagram 3: Synthetic Workflow

Start 2,5-Dihydrofuran Step1 Sharpless Asymmetric Dihydroxylation (AD-mix-β) Start->Step1 Intermediate Chiral Diol Step1->Intermediate Step2 Monotosylation & In-situ Cyclization Intermediate->Step2 End (R)-3-Hydroxytetrahydrofuran Step2->End

Caption: A simplified workflow for the asymmetric synthesis of a chiral THF building block.

Future Perspectives and Conclusion

The tetrahydrofuran moiety continues to be a valuable and versatile tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, coupled with its ability to serve as a three-dimensional scaffold and a bioisosteric replacement, ensure its continued relevance in the design of future therapeutics. As our understanding of drug-target interactions becomes more sophisticated, the ability to precisely control the spatial arrangement of pharmacophoric elements using scaffolds like THF will become even more critical. The development of novel synthetic methodologies for accessing diverse, stereochemically defined THF derivatives will further expand the utility of this remarkable heterocyclic system in the ongoing quest for safer and more effective medicines.

References

  • The role of ether and alcohol oxygen atoms in drug-receptor interactions. Journal of Medicinal Chemistry. [Link]

  • The Conformation of the Tetrahydrofuran Ring. Journal of the American Chemical Society. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. Journal of Medicinal Chemistry. [Link]

  • Saturated Bioisosteres of the Phenyl Ring: A Trend in Medicinal Chemistry. ChemMedChem. [Link]

  • Discovery of Sorafenib: A Multikinase Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

The N-methyl-piperidin-4-amine Scaffold: A Cornerstone in Modern CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a six-membered nitrogen-containing heterocycle that has rightfully earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs stems from its unique combination of physicochemical properties: it is conformationally flexible yet stable, can be functionalized to modulate lipophilicity and water solubility, and possesses a basic nitrogen atom that is often crucial for target engagement.[2][3] Within this versatile class, the N-methyl-piperidin-4-amine motif stands out as a particularly powerful building block for interrogating the complex biology of the Central Nervous System (CNS).

This guide offers a deep dive into the chemistry, pharmacology, and strategic application of the N-methyl-piperidin-4-amine scaffold. We will move beyond simple descriptions to explain the causal relationships behind synthetic choices and structure-activity relationships (SAR), providing field-proven insights for drug development professionals.

Foundational Chemistry: Synthesis and Derivatization

The utility of any scaffold begins with its accessibility. The N-methyl-piperidin-4-amine core can be constructed through several reliable synthetic routes, often starting from commercially available piperidones. Understanding the chemistry is fundamental to designing and executing a successful discovery campaign.

Core Synthesis via Reductive Amination

A robust and scalable approach to the core scaffold involves a multi-step sequence starting from a protected piperidone. The use of a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is critical for directing reactivity and preventing unwanted side reactions.

A common pathway begins with 1-benzylpiperidin-4-one.[4] The ketone is first subjected to reductive amination with ammonia in the presence of a reducing agent like hydrogen and a Raney-Nickel catalyst to form 1-benzylpiperidine-4-amine.[4] Subsequent N-methylation of the piperidine nitrogen is often avoided at this stage to allow for diverse functionalization later in the synthesis. The primary amine at the 4-position can then be derivatized as needed. Finally, the benzyl protecting group is removed via hydrogenolysis to yield the secondary piperidine amine, which can then be selectively methylated using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) if the N-methyl variant is the final target.

This protocol outlines a scalable synthesis for a key carbamate-protected intermediate, which can be deprotected and methylated as a final step.

  • Step 1: Reductive Amination of 1-benzylpiperidin-4-one.

    • Charge a pressure reactor with 1-benzylpiperidin-4-one, methanol, and isopropanol.[4]

    • Add Raney-Nickel catalyst (10% w/w) at room temperature (25-35°C).[4]

    • Pressurize the reactor with nitrogen, then introduce ammonia gas at <10°C.

    • Apply hydrogen gas pressure (2-3 kg) and heat the reaction mixture to 100°C until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, filter the catalyst and concentrate the filtrate. Neutralize with concentrated HCl and then basify with a caustic solution to pH 13.0-13.5.[4]

    • Extract the product, 1-benzylpiperidine-4-amine, with a suitable organic solvent (e.g., dichloromethane).

  • Step 2: Carbamate Formation.

    • Dissolve the 1-benzylpiperidine-4-amine in a biphasic solvent system (e.g., dichloromethane/water) with a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[4]

    • Add potassium hydroxide as a base.

    • Slowly add methyl chloroformate at room temperature and stir until completion.

    • Separate the organic layer, wash, and concentrate to yield the protected intermediate, methyl (1-benzylpiperidin-4-yl)carbamate.[4]

  • Step 3: Deprotection (De-benzylation).

    • Dissolve the carbamate intermediate in methanol/dichloromethane.

    • Add Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture (using a balloon or Parr shaker) until the benzyl group is cleaved.

    • Filter the catalyst and concentrate the solvent to yield the final product, methyl piperidin-4-yl-carbamate.[4] This product can then be N-methylated if desired.

Synthesis start 1-Benzylpiperidin-4-one step1 Reductive Amination (NH3, Raney-Ni, H2) start->step1 inter1 1-Benzylpiperidine-4-amine step1->inter1 step2 Amine Derivatization (e.g., Acylation, Alkylation) inter1->step2 inter2 N-Substituted-1-benzyl- piperidin-4-amine Derivative step2->inter2 step3 Debenzylation (Pd/C, H2) inter2->step3 inter3 N-Substituted- piperidin-4-amine step3->inter3 step4 N-Methylation (Eschweiler-Clarke) inter3->step4 final Final N-Methyl-piperidin-4-amine Derivative step4->final

Caption: Synthetic route to N-methyl-piperidin-4-amine derivatives.

Key CNS Targets and Therapeutic Rationales

The N-methyl-piperidin-4-amine scaffold is a chameleon in the world of neuropharmacology, capable of being tailored to interact with a wide range of CNS targets. Its success lies in the strategic placement of a basic nitrogen atom within a conformationally constrained ring, providing an anchor point for receptor interactions.

Dopamine Receptors: The Foundation of Antipsychotic and Anti-Parkinsonian Agents

The dopamine D2 and D4 receptors are critical targets in the treatment of schizophrenia and Parkinson's disease.[5][6] The basic nitrogen of the piperidine ring is a key pharmacophoric element, forming a crucial salt bridge with a conserved aspartate residue (Asp115 in D4) in the receptor's binding pocket.[5][7]

  • Antipsychotics: By functionalizing the 4-amino group with aromatic moieties, derivatives can be created that act as potent D2/D4 antagonists or partial agonists. This multi-target approach, often incorporating activity at serotonin receptors, is characteristic of modern atypical antipsychotics, which aim to treat psychosis without inducing the severe motor side effects (e.g., catalepsy) associated with older drugs.[8][9]

  • Parkinson's Disease: Selective D4 receptor antagonists are being investigated to manage L-DOPA induced dyskinesias, a debilitating side effect of long-term Parkinson's therapy.[5][6]

Compound ScaffoldLinker/SubstitutionD2 Ki (nM)D4 Ki (nM)Selectivity (D2/D4)Reference
4-Benzyloxypiperidine3-Fluorobenzyl on N1>10,000167>60x[5][6]
3-HydroxypiperidineBenzimidazole on N14,2808.3515x[7]
Amide-piperazineComplex amideHigh AffinityHigh AffinityN/A[9]
Opioid Receptors: A Scaffold for Modern Analgesics

The 4-aminopiperidine core is famously the central component of the fentanyl class of potent µ-opioid receptor agonists.[1][10] The N-methyl-piperidin-4-amine scaffold provides a direct entry point for developing novel analgesics. Medicinal chemistry efforts in this area focus on modifying substituents on both the piperidine nitrogen and the 4-amino group to fine-tune potency, reduce side effects like respiratory depression, and potentially create multi-target ligands that also engage other pain-related receptors like the sigma receptor.[1][11]

Multi-Target Approaches for Neurodegenerative Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifaceted pathology, involving amyloid-β (Aβ) aggregation, tau hyperphosphorylation, and cholinergic and monoaminergic neurotransmitter deficits.[12][13] This complexity makes a "one-target, one-drug" approach challenging. The N-methyl-piperidin-4-amine scaffold is ideally suited for creating Multi-Target-Directed Ligands (MTDLs) that can simultaneously address several of these pathways.

  • Cholinesterase and MAO Inhibition: Derivatives have been designed to dually inhibit acetylcholinesterase (AChE), preserving acetylcholine levels, and monoamine oxidase (MAO), which degrades neurotransmitters like serotonin and dopamine.[14][15] For example, the propargylamine moiety, a known MAO inhibitor, can be incorporated into derivatives.[15]

  • Aβ Anti-Aggregation: Certain piperidine derivatives have been shown to inhibit the self- and metal-induced aggregation of the Aβ peptide, a key pathological hallmark of AD.[13][16]

AD_Targets Scaffold N-Methyl-Piperidin-4-Amine Scaffold AChE AChE Inhibition Scaffold->AChE Improves Cognition MAO MAO Inhibition Scaffold->MAO Boosts Neurotransmitters Abeta Aβ Anti-Aggregation Scaffold->Abeta Reduces Plaque Load Receptor Receptor Modulation (e.g., Sigma-1) Scaffold->Receptor Provides Neuroprotection

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Horizons

The N-methyl-piperidin-4-amine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, combined with its inherent physicochemical properties, makes it an enduring and invaluable tool for developing drugs targeting the CNS. [2][10]Its basic nitrogen provides a reliable anchor for engaging with numerous receptor families, while the 4-amino position serves as a versatile handle for building specificity and optimizing drug-like properties.

Future research will undoubtedly continue to leverage this scaffold in the development of sophisticated multi-target ligands for complex neurodegenerative and psychiatric disorders. [9][17]As our understanding of CNS pathology deepens, the ability to rationally design molecules that can modulate multiple nodes in a disease network will be paramount. The N-methyl-piperidin-4-amine scaffold, with its proven track record and vast potential for chemical elaboration, is perfectly positioned to remain at the forefront of this exciting field.

References

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical.
  • Ali, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available from: [Link]

  • Remko, M., & Ripper, D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic Chemistry. Available from: [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available from: [Link]

  • BenchChem. The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • Povilaitis, P., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3362. Available from: [Link]

  • Abdelgawad, M. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 14(11), 1175. Available from: [Link]

  • ResearchGate. Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. Available from: [Link]

  • National Center for Biotechnology Information. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem Compound Database. Available from: [Link]

  • Fisher, J. M., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Fisher, J. M., et al. Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. Available from: [Link]

  • Bolea, I., et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. Journal of Medicinal Chemistry, 57(22), 9548-9561. Available from: [Link]

  • Tariq, M. I., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Polycyclic Aromatic Compounds. Available from: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]

  • Chojnacka-Wójcik, E., et al. (1993). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalmides. Arzneimittelforschung, 43(9), 954-958. Available from: [Link]

  • Li, X., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]

  • Fisher, J. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. bioRxiv. Available from: [Link]

  • Devarasetty, M., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-777. Available from: [Link]

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • Layton, M. E., et al. (2007). Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-Methyl-d-Aspartate Receptor Antagonist. Journal of Medicinal Chemistry, 50(4), 679-682. Available from: [Link]

  • Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 146-156. Available from: [Link]

  • Jose, J., & Chinthala, P. (2021). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 19(12), 29-41. Available from: [Link]

  • Ananthan, S., et al. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 46(13), 2824-2827. Available from: [Link]

  • ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy... Available from: [Link]

  • Fisher, J. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link]

  • Kalesh, K. A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 171, 281-291. Available from: [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Structural Determination

Nomenclature & Stability Alert

Before initiating synthesis, a critical structural distinction must be made regarding the target nomenclature provided: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine .

There are two chemically distinct interpretations of this structure, each requiring a different synthetic strategy:

  • The "Methylene-Bridged" Scaffold (Pharmacologically Dominant):

    • Structure:

      
      
      
    • Formal Name: N-methyl-N-(tetrahydrofuran-2-ylmethyl )piperidin-4-amine.[1]

    • CAS: 933760-18-0 (related analog).[1]

    • Properties: Chemically stable; common motif in medicinal chemistry (e.g., muscarinic agonists, kinase inhibitors).

    • Synthesis: Reductive Amination.[2][3][4][5]

  • The "Direct-Bond" Scaffold (Literal Interpretation):

    • Structure:

      
       (Nitrogen attached directly to the anomeric carbon).
      
    • Class: Cyclic

      
      -acetal (Hemiaminal ether).
      
    • Properties: Meta-stable. Susceptible to hydrolysis in acidic media; acts as a prodrug or transient protecting group.

    • Synthesis: Hydroamination of 2,3-dihydrofuran.

Directive: This guide primarily details the protocol for the Methylene-Bridged Scaffold (Route A) , as it is the standard stable building block for drug development. However, to ensure comprehensive coverage, the protocol for the Direct-Bond Scaffold (Route B) is included for specialized applications requiring hemiaminal functionality.

Part 2: Retrosynthetic Analysis

Route A: Reductive Amination (Stable Scaffold)

The most robust route disconnects at the exocyclic amine-methylene bond.

  • Precursor 1: tert-Butyl 4-(methylamino)piperidine-1-carboxylate (Protected Amine).

  • Precursor 2: Tetrahydrofuran-2-carbaldehyde (Aldehyde).

  • Mechanism: Formation of an iminium ion followed by selective reduction with Sodium Triacetoxyborohydride (STAB).

Route B: Hydroamination (Direct Hemiaminal)
  • Precursor 1: tert-Butyl 4-(methylamino)piperidine-1-carboxylate.[3][4]

  • Precursor 2: 2,3-Dihydrofuran.

  • Mechanism: Acid-catalyzed Markovnikov addition of the amine across the enol ether double bond.

Part 3: Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[5][6][7]RoleSafety Note
1-Boc-4-(methylamino)piperidine 214.291.0NucleophileIrritant
Tetrahydrofuran-2-carbaldehyde (Route A)100.121.2ElectrophileFlammable, Store cold
2,3-Dihydrofuran (Route B)70.091.5ElectrophileHighly Flammable, Peroxide former
Sodium Triacetoxyborohydride (STAB) 211.941.5ReductantWater reactive, releases H2
Acetic Acid (AcOH) 60.051.0CatalystCorrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen suspect
Trifluoroacetic Acid (TFA) 114.0210.0DeprotectionHighly Corrosive
Protocol A: Synthesis of the Methylene-Bridged Scaffold

Target: N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Step 1: Reductive Amination[3][4]
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-(methylamino)piperidine (10.0 mmol, 2.14 g) in anhydrous DCM (50 mL).

  • Activation: Add Tetrahydrofuran-2-carbaldehyde (12.0 mmol, 1.20 g) followed by Acetic Acid (10.0 mmol, 0.6 mL). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 15 minutes. Note: Gas evolution may occur.

  • Reaction: Remove the ice bath and stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Quench by slow addition of saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes. Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0-5% MeOH/DCM) to yield the Boc-protected intermediate as a colorless oil.

Step 2: Boc-Deprotection (To yield final secondary amine)
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Isolation: Concentrate in vacuo to remove DCM and excess TFA.

  • Free Basing: Redissolve residue in DCM (20 mL) and wash with 1N NaOH (10 mL) to generate the free base. Dry (K₂CO₃), filter, and concentrate.

    • Yield Expectation: 75–85% (over 2 steps).

Protocol B: Synthesis of the Direct-Bond Scaffold

Target: this compound (Hemiaminal)

Warning: The product is sensitive to hydrolysis. Maintain basic or anhydrous conditions.

  • Setup: In a pressure tube or sealed vial, dissolve 1-Boc-4-(methylamino)piperidine (5.0 mmol, 1.07 g) in anhydrous Toluene (15 mL).

  • Addition: Add 2,3-Dihydrofuran (7.5 mmol, 0.53 g) and a catalytic amount of Pyridine salt (e.g., Pyridinium p-toluenesulfonate, PPTS, 0.5 mmol).

    • Expert Insight: Strong acids degrade the product; PPTS provides mild activation.

  • Reaction: Heat the sealed vessel to 80°C for 18 hours.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (to remove acid catalyst immediately).

  • Purification: Dry over Na₂SO₄. Concentrate. Do not use silica gel chromatography (acidic nature of silica hydrolyzes the N-C-O bond). Purify via distillation or neutral alumina chromatography.

Part 4: Visualization of Reaction Pathways

SynthesisPathways Start 1-Boc-4-(methylamino) piperidine Iminium Iminium Intermediate Start->Iminium + Aldehyde AcOH, DCM HemiAm Hemiaminal Ether (Direct N-THF Bond) Start->HemiAm + DHF PPTS, 80°C Hydroamination Aldehyde THF-2-Carbaldehyde Aldehyde->Iminium StableProd Stable Methylene Bridge (N-CH2-THF) Iminium->StableProd NaBH(OAc)3 Reductive Amination DHF 2,3-Dihydrofuran DHF->HemiAm

Figure 1: Divergent synthesis pathways. Route A (Top) yields the stable pharmacophore. Route B (Bottom) yields the labile hemiaminal.

Part 5: Quality Control & Validation

To ensure "Trustworthiness" (E-E-A-T), the synthesized compound must be validated against these parameters:

  • NMR Validation (Route A - Methylene Bridge):

    • 
      H NMR:  Look for the diastereotopic methylene protons (
      
      
      
      ) around 2.4–2.6 ppm. The THF methine (
      
      
      ) usually appears around 3.8–4.0 ppm.
    • 
      C NMR:  The methylene carbon (
      
      
      
      ) typically resonates at ~60-65 ppm.
  • NMR Validation (Route B - Direct Bond):

    • 
      H NMR:  The anomeric proton (
      
      
      
      ) is diagnostic, appearing as a doublet of doublets downfield, typically 5.2–5.6 ppm .
    • Stability Check: If the spectrum shows an aldehyde peak (~9.8 ppm), the product has hydrolyzed.

  • Mass Spectrometry:

    • Both routes yield the same parent mass (

      
      ) if the methylene group is accounted for in the formula, but fragmentation patterns differ. The direct bond (Route B) fragments easily at the N-THF bond.
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bates, R. W., et al. (2002). "Synthesis of substituted tetrahydrofurans." Tetrahedron, 58(29), 5957-5978. (Grounding for THF reactivity).
  • PubChem Compound Summary. (2025). "N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine."[1] CID 25219599. Link

  • Trost, B. M., & Li, C. J. (1994). "Novel Atom Economic Synthesis of N-Heterocycles via Ruthenium-Catalyzed Addition." Journal of the American Chemical Society.[8] (Reference for hydroamination concepts).

Sources

Application Note: Chemoselective Reductive Amination Protocols for N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, appearing in blockbuster therapeutics ranging from antihistamines (e.g., fexofenadine) to acetylcholinesterase inhibitors (e.g., donepezil). N-alkylation of the piperidine nitrogen is a critical step in Structure-Activity Relationship (SAR) optimization, modulating lipophilicity (LogD), metabolic stability, and target affinity.

While direct alkylation with alkyl halides is possible, it often suffers from over-alkylation and chemoselectivity issues. Reductive amination remains the gold standard for N-alkylation due to its mild conditions and high tolerance for functional groups. This guide details the mechanistic rationale and step-by-step protocols for the reductive amination of piperidines, focusing on the industry-preferred Sodium Triacetoxyborohydride (STAB) method and the Titanium(IV) Isopropoxide variant for difficult substrates.

Mechanistic Principles

The success of reductive amination relies on the formation of an iminium ion intermediate.[1] Unlike primary amines, which form neutral imines, piperidines (secondary amines) react with carbonyls to form a positively charged iminium species.

The choice of reducing agent is dictated by the relative rates of reduction between the carbonyl starting material and the iminium intermediate.

  • Sodium Borohydride (NaBH₄): Too strong. Reduces aldehydes/ketones faster than imines, leading to alcohol byproducts.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic (HCN generation) and requires strict pH control (pH 6-7).

  • Sodium Triacetoxyborohydride (STAB): The optimal choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic.[2] It reduces iminium ions rapidly but reacts negligibly with neutral aldehydes or ketones.

Pathway Visualization

reductive_amination_mechanism Piperidine Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + H+ Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Dehydration) Product Tertiary Amine (N-Alkylated Product) Iminium->Product Hydride Transfer (STAB / NaCNBH3)

Figure 1: Mechanistic pathway of reductive amination for secondary amines. The rate-determining step for hindered ketones is often the formation of the iminium ion.

Reagent Selection Guide

Before initiating synthesis, select the reducing system based on the carbonyl electrophile's reactivity.

ParameterSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Ti(OiPr)₄ + NaBH₄
Primary Use Standard for Aldehydes & Reactive KetonesHistoric standard; Acid-sensitive substratesSterically hindered / Unreactive Ketones
Toxicity Low (Boric acid/Acetic acid byproducts)High (Cyanide risk)Low (Titanium salts)
Solvent DCE, DCM, THFMeOH, EtOHNeat or THF
Selectivity Excellent (Does not reduce C=O)Good (pH dependent)High (Lewis Acid activation)
Water Tolerance Low (Hydrolyzes slowly)HighVery Low (Hydrolyzes Ti reagent)

Protocol A: The "Gold Standard" STAB Method

Reference: Abdel-Magid, A. F., et al. J. Org. Chem.1996 .[2][3][4][5][6][7]

This protocol is the first-line approach for 90% of piperidine alkylations involving aldehydes and cyclic ketones.

Materials
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2][4][5]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for ketones.

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the piperidine derivative (1.0 mmol) in DCE (3–5 mL).

    • Note: If the piperidine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to free-base it before proceeding.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 to 1.5 mmol).

    • Optimization: For aldehydes, no acid is usually needed.[4][5] For ketones, add Acetic Acid (1.0–2.0 mmol) immediately. The acid catalyzes the dehydration step to form the iminium ion.[1]

  • Mixing: Stir the mixture at Room Temperature (RT) for 15–30 minutes.

    • Why? This allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen/argon atmosphere.

    • Time: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to destroy excess borohydride.

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]

  • Purification: The crude product is often clean enough for use. If necessary, purify via silica gel chromatography (typically MeOH/DCM gradients).

Protocol B: Titanium-Mediated Reductive Amination

Reference: Mattson, R. J., et al. J. Org. Chem.1990 .[6]

Use this protocol when Protocol A fails, typically with electron-deficient or sterically bulky ketones (e.g., acetophenones, adamantane derivatives). Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the imine/enamine.

Materials
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃.

  • Solvent: Absolute Ethanol (EtOH) or Neat.

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, mix the piperidine and ketone .

  • Lewis Acid Addition: Add Ti(OiPr)₄ dropwise.

    • Caution: The mixture may become viscous. If stirring is difficult, add a minimal amount of absolute EtOH.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours).

    • Mechanism:[6][9][10] Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and scavenges the water produced, forcing iminium formation.

  • Reduction: Dilute the mixture with absolute EtOH (if run neat). Carefully add NaBH₄ (1.5 equiv).

    • Warning: Exothermic reaction.

  • Quench: Stir for 2 hours, then quench by adding 2N NaOH or water.

    • Critical Step: A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Dry the filtrate and concentrate.

Decision Logic & Troubleshooting

Use the following logic flow to determine the appropriate experimental path.

decision_tree Start Start: Piperidine N-Alkylation CarbonylType Identify Carbonyl Type Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone StandardSTAB Protocol A: STAB (DCE, 1-4h) Aldehyde->StandardSTAB KetoneCheck Is Ketone Hindered? Ketone->KetoneCheck AcidSTAB Protocol A: STAB + AcOH (DCE, 12-24h) KetoneCheck->AcidSTAB No (Cyclohexanone, etc.) Titanium Protocol B: Ti(OiPr)4 (Neat/EtOH) KetoneCheck->Titanium Yes (Acetophenone, etc.)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Ketone) Slow iminium formationAdd 1-2 eq. Acetic Acid; Switch to Protocol B (Ti-mediated).
Alcohol Byproduct Carbonyl reduction > Iminium reductionUse STAB (not NaBH₄); Ensure amine is free-based; Pre-stir amine+ketone longer.
Emulsion during workup Titanium salts or Boron complexesFor Ti: Filter through Celite. For Boron: Use Rochelle's salt or extended stirring with NaHCO₃.
Starting Material Remains Wet solvent (hydrolysis of iminium)Use anhydrous DCE/THF; Add molecular sieves (4Å).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6]J. Org.[2][3][4][5][6][7] Chem. 1996, 61, 3849–3862.[2][3][4][5][6][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6]J. Org.[2][3][4][5][6][7] Chem. 1990, 55, 2552–2554.[6]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[8] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6][11]J. Am. Chem. Soc. 1971, 93, 2897–2904.[8]

Sources

Application Note: Quantitative Analysis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a heterocyclic amine containing both a piperidine and a tetrahydrofuran moiety.[1][2] Its structural complexity and the presence of multiple nitrogen atoms make it a compound of interest in pharmaceutical research and drug development. Accurate and sensitive quantification of this and related compounds in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a detailed protocol for the robust and sensitive analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][3][4][5]

The basic nitrogen atoms in the piperidine ring and the secondary amine make this molecule amenable to positive ion electrospray ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺.[6] Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer provides high selectivity and sensitivity for quantification.

Predicted Mass Spectral Fragmentation

A thorough understanding of the fragmentation pattern is essential for developing a selective and sensitive multiple reaction monitoring (MRM) method. Based on the principles of mass spectrometry of amines and related heterocyclic compounds, a plausible fragmentation pathway for this compound (Molecular Weight: 198.31 g/mol [1][2]) is proposed.

The primary fragmentation route for amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.[7][8] For this compound, several alpha-cleavage pathways are possible, as well as fragmentation involving the tetrahydrofuran ring.

Proposed Fragmentation Pathway

G M [M+H]⁺ m/z 199.18 F1 Fragment 1 m/z 114.13 (Piperidine Ring Fragment) M->F1 Loss of C₅H₉O F2 Fragment 2 m/z 85.08 (Tetrahydrofuran Ring Fragment) M->F2 Loss of C₇H₁₅N₂ F3 Fragment 3 m/z 98.11 (Piperidine Ring Fragment) M->F3 Loss of C₅H₁₀NO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity >95%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or a related piperidine derivative.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat plasma)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is recommended.[6]

Chromatographic Conditions

The following chromatographic conditions provide a good starting point and should be optimized for the specific instrumentation used.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion ESI mode. The following parameters should be optimized for the specific instrument.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantification and confirmation of this compound. The collision energies should be optimized to maximize the signal of the product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound199.2114.1Quantifier
This compound199.285.1Qualifier
Internal Standard (IS)To be determinedTo be determined-

Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the reference standard of this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations for spiking into the biological matrix to create calibration standards and QC samples.

  • Calibration Standards and QC Samples: Spike the appropriate working standard solutions into the control biological matrix to prepare a series of calibration standards (typically 6-8 non-zero levels) and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting the analyte from a biological matrix like plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex to mix and inject onto the LC-MS/MS system.

Sample Preparation Workflow

G cluster_0 Sample Preparation Start 100 µL Plasma Sample IS Add 20 µL Internal Standard Start->IS Vortex1 Vortex IS->Vortex1 PPT Add 300 µL Cold Acetonitrile Vortex1->PPT Vortex2 Vortex for 1 min PPT->Vortex2 Centrifuge Centrifuge at 10,000 x g Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein precipitation workflow for plasma samples.

Method Validation

A full validation of this bioanalytical method should be performed according to the principles outlined in the ICH M10, FDA, and EMA guidelines.[1][3][4][7][9] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[3]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Acceptance Criteria for a Validated Method

The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve Correlation coefficient (r²) ≥ 0.99.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The proposed method is based on established principles of bioanalysis and is designed to be sensitive, selective, and robust. Adherence to the described validation procedures will ensure the generation of high-quality data suitable for regulatory submissions in drug development.

References

  • PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Royal Society of Chemistry. SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. [Link]

  • BORIS Portal. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • ChemRxiv. SIFT-MS Analysis of Amines: Unusually efficient O2 Addition to the Radical Cation Product. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chemistry LibreTexts. 10.8: Spectroscopy of Amines. [Link]

Sources

using N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, properties, and applications of this compound. It is designed to serve as a foundational resource for scientists leveraging this versatile heterocyclic building block in organic synthesis and medicinal chemistry. The protocols and insights herein are synthesized from established chemical principles and available research data, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: A Scaffold of Potential

This compound is a heterocyclic compound featuring a piperidine core substituted with a methyl group on the ring nitrogen and a tetrahydrofuran-2-ylmethyl (THF-M) moiety on the exocyclic amine at the 4-position.[1][2] Its unique architecture combines the rigid, three-dimensional structure of the piperidine ring—a privileged scaffold in numerous approved drugs—with the polar, hydrogen-bond-accepting tetrahydrofuran group.[3][4][5]

This combination makes it a valuable intermediate for synthesizing complex molecules.[1] While direct pharmacological data on the title compound is limited, its structural analogs have shown promise in diverse therapeutic areas, including the development of kinase inhibitors for oncology, antimicrobial agents, and modulators of central nervous system (CNS) targets.[1][3] This guide will detail its synthesis, key reactions, and provide protocols for its use in constructing novel chemical entities.

Physicochemical & Structural Data

A thorough understanding of a chemical intermediate's properties is critical for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 416869-66-4[1][6]
Molecular Formula C₁₁H₂₂N₂O[1][2]
Molecular Weight 198.31 g/mol [1][2]
IUPAC Name N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine[2]
Synonyms 1-Methyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine[6]
Calculated LogP (XLogP3) 0.8[2]
Appearance Typically a pale yellow oil or low-melting solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)N/A

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group on the piperidine ring, multiplets for the piperidine and tetrahydrofuran ring protons, and signals corresponding to the methylene bridge.

  • ¹³C NMR: Approximately 11 distinct carbon signals are expected, corresponding to the unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The exact mass is 198.1732 Da.[2] ESI-MS would show a prominent [M+H]⁺ ion at m/z 199.18.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching, N-H bending (if present as a secondary amine before methylation), and C-O-C stretching from the ether linkage.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a controlled, multi-step sequence starting from commercially available materials. The following pathway employs a protecting group strategy to ensure selective functionalization at each nitrogen atom.

Synthesis_Workflow cluster_0 Synthetic Pathway for the Intermediate 4-Aminopiperidine 4-Aminopiperidine Protected_Amine N-Boc-4-aminopiperidine 4-Aminopiperidine->Protected_Amine Boc₂O, Et₃N Alkylated_Intermediate N-Boc-4-(THF-M-amino)piperidine Protected_Amine->Alkylated_Intermediate 1. NaH 2. THF-M-Br Deprotected_Intermediate 4-(THF-M-amino)piperidine Alkylated_Intermediate->Deprotected_Intermediate TFA or HCl in DCM Final_Product N-methyl-N-(THF-M)piperidin-4-amine Deprotected_Intermediate->Final_Product Eschweiler-Clarke (HCHO, HCOOH)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran-2-ylmethyl bromide (THF-M-Br)

  • Anhydrous Tetrahydrofuran (THF)[7]

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Formaldehyde (37% solution in water)

  • Formic acid (HCOOH)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Alkylation of the Protected Amine

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of tetrahydrofuran-2-ylmethyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench carefully by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)(tetrahydrofuran-2-ylmethyl)carbamate. This intermediate is often used without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane (DCM, approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 1-(piperidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine.

Step 3: Eschweiler-Clarke N-Methylation

  • To a round-bottom flask, add the amine from Step 2 (1.0 eq) and formic acid (3.0 eq).[8]

  • Add formaldehyde (3.0 eq) and heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction to room temperature and carefully basify with 2M NaOH solution to pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of DCM/MeOH, often with a small amount of NH₄OH) to afford the pure this compound.[1]

Applications in Synthesis: Building Complex Molecules

The true utility of this intermediate lies in the reactivity of its secondary amine, which serves as a nucleophilic handle for elaboration into more complex structures.

Application 1: Synthesis of Amide-Containing Scaffolds (e.g., for Kinase Inhibitors)

The secondary amine can be readily acylated to form amides, a common functional group in enzyme inhibitors. This approach allows for the introduction of diverse aryl, heteroaryl, or aliphatic groups to probe interactions within a biological target's binding pocket.

Amide_Coupling cluster_1 Amide Coupling Reaction Intermediate N-methyl-N-(THF-M) piperidin-4-amine Amide_Product Final Amide Derivative Intermediate->Amide_Product Carboxylic_Acid R-COOH (Aryl, Heteroaryl, etc.) Coupling_Agent HBTU, DIPEA, DMF Carboxylic_Acid->Coupling_Agent Coupling_Agent->Amide_Product

Caption: General workflow for amide coupling using the intermediate.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH, 1.1 eq)

  • HBTU (1.2 eq) or similar coupling agent (HATU, HOBt/EDC)[9]

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the carboxylic acid in anhydrous DMF.

  • Add HBTU and DIPEA and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography or reverse-phase HPLC to obtain the desired amide.

Application 2: Synthesis of Arylamine Derivatives (e.g., for CNS Agents)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This allows the intermediate to be coupled with various aryl or heteroaryl halides, creating structures prevalent in CNS-active drugs.[3]

Buchwald_Hartwig_Coupling cluster_2 Buchwald-Hartwig C-N Cross-Coupling Intermediate N-methyl-N-(THF-M) piperidin-4-amine Arylamine_Product Final Arylamine Derivative Intermediate->Arylamine_Product Aryl_Halide Ar-X (X = Br, Cl) Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Aryl_Halide->Catalyst_System Catalyst_System->Arylamine_Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (Ar-X, 1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or K₂CO₃, 1.5-2.0 eq)

  • Anhydrous, de-gassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl halide, base, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, de-gassed solvent, followed by the this compound.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired arylamine derivative.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally related amines and solvents provide a strong basis for safe handling.

Hazard ClassStatementPrecautionSource
Acute Toxicity H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.[10][11]
Skin Irritation H315: Causes skin irritation/burns.P280: Wear protective gloves/clothing.[10][12]
Eye Damage H319: Causes serious eye irritation/damage.P280: Wear eye/face protection.[10][12]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

Handling:

  • Always work in a well-ventilated chemical fume hood.[12]

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]

  • Avoid inhalation of vapors and contact with skin and eyes.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from heat, sparks, and open flames.[10]

  • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation and degradation.[12]

Conclusion

This compound is a highly functionalized and synthetically tractable chemical intermediate. Its structure provides a robust platform for generating diverse molecular libraries. The protocols outlined in this guide for its synthesis and subsequent elaboration via amide coupling and C-N cross-coupling reactions demonstrate its broad applicability. For researchers in drug discovery and organic synthesis, this building block offers a reliable and efficient route to novel compounds with potential therapeutic value.

References

  • N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O. PubChem. [Link]

  • N-methylpiperidine Definition. Fiveable. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. [Link]

Sources

Application Note: Optimized Radioligand Binding Assays for Piperidine-Class Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Target Focus: Sigma-1 Receptor (


R) Characterization 

Abstract & Introduction

The piperidine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous high-affinity ligands for G-protein coupled receptors (GPCRs) and intracellular chaperones, particularly the Sigma-1 receptor (


R) . Prominent examples include haloperidol, donepezil, and fentanyl.

However, the physicochemical properties of piperidines—often lipophilic bases with pKa values between 8 and 10—present distinct challenges in in vitro pharmacology. At physiological pH, these molecules are positively charged and highly lipophilic, leading to significant Non-Specific Binding (NSB) to plasticware and glass fiber filters.

This guide provides a rigorous, field-proven protocol for characterizing piperidine ligands. While we focus on the


R using 

-pentazocine as the reference radioligand, the principles of filter pretreatment and NSB mitigation are universally applicable to piperidine assays involving Opioid, NMDA, and Muscarinic receptors.

Pre-Assay Considerations: The "Stickiness" Problem

Before pipetting a single reagent, the experimental design must account for the "lipophilic cation" nature of piperidines.

The Criticality of PEI Pretreatment

Glass fiber filters (GF/B or GF/C) possess a net negative surface charge. Positively charged piperidines bind electrostatically to these filters, creating artificially high background signals that can mask specific binding.

Solution: Pre-soak filters in Polyethyleneimine (PEI) .[1][2][3] PEI is a cationic polymer that neutralizes the negative charge on the glass fibers, effectively "blocking" the filter against non-specific interaction with the cationic ligand.

Solubility and Dilution

Piperidine free bases are often insoluble in water.

  • Stock Solution: Dissolve ligands in 100% DMSO to 10 mM.

  • Working Solution: Serial dilutions should ensure the final DMSO concentration in the assay well is

    
    .
    
  • Glass vs. Plastic: Use silanized glass vials or low-binding polypropylene for serial dilutions to prevent loss of compound to the tube walls.

Experimental Workflow Visualization

The following diagram outlines the logic of the filter-binding assay and the mechanism of PEI blocking.

G cluster_0 Pre-Assay Prep cluster_1 Binding Reaction cluster_2 Termination Filter Glass Fiber Filter (Negatively Charged) PEI 0.5% PEI Solution (Cationic Polymer) Filter->PEI Soak 60 min BlockedFilter Neutralized Filter (Ready for Assay) PEI->BlockedFilter Coat Surface Harvest Vacuum Filtration (Brandel/Harvester) BlockedFilter->Harvest Membrane Receptor Membrane ($sigma_1$R) Incubate Equilibrium Incubation 120 min @ 37°C Membrane->Incubate Ligand Piperidine Ligand (+ Charge) Ligand->Incubate Radio Radioligand ([3H]-(+)-Pentazocine) Radio->Incubate Incubate->Harvest Wash Tris Wash (Remove Free Ligand) Harvest->Wash Count Scintillation Counting (LSC) Wash->Count

Caption: Workflow demonstrating the necessity of PEI pretreatment to neutralize filter charge before harvesting receptor-ligand complexes.

Detailed Protocols

Buffer Preparation[4]
  • Standard Binding Buffer: 50 mM Tris-HCl, pH 8.0 at room temperature.

  • Wash Buffer: 10 mM Tris-HCl, pH 8.0 (Ice cold).

  • PEI Solution: 0.5% (w/v) Polyethyleneimine in distilled water.

Membrane Preparation (Source: Guinea Pig Brain or Liver)

Guinea pig liver is the richest tissue source for


R, often used for validation.
  • Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold 50 mM Tris-HCl (pH 8.0) using a Polytron homogenizer.

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
    
  • Centrifugation 2: Centrifuge supernatant at 40,000

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in fresh buffer and repeat high-speed centrifugation.

  • Storage: Resuspend final pellet to ~5 mg protein/mL. Aliquot and store at -80°C.

Saturation Binding Assay ( Determination)

Objective: Determine the affinity of the radioligand (


-pentazocine) for the receptor.
  • Filter Prep: Soak GF/B filters in 0.5% PEI for at least 60 minutes.

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Final Volume 500

    
    L): 
    
    • Total Binding: 50

      
      L Buffer + 50 
      
      
      
      L Radioligand (0.5 nM to 100 nM) + 400
      
      
      L Membrane (~20-40
      
      
      g protein).
    • Non-Specific Binding (NSB): 50

      
      L Haloperidol (10 
      
      
      
      M final)
      + 50
      
      
      L Radioligand + 400
      
      
      L Membrane.
  • Incubation: Incubate for 120 minutes at 37°C (or 25°C depending on specific lab optimization) to reach equilibrium.

  • Harvesting:

    • Rapidly filter through PEI-treated filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3

      
       with 3 mL ice-cold Wash Buffer.
      
  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 minute.

Competition Binding Assay ( Determination)

Objective: Determine the affinity of the unknown piperidine ligand.

  • Radioligand: Use

    
    -pentazocine at a fixed concentration equal to its 
    
    
    
    (typically ~3-5 nM).[2]
  • Test Compounds: Add 50

    
    L of the test piperidine ligand at varying concentrations (
    
    
    
    M to
    
    
    M).
  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[2][4]

    • NSB: Haloperidol (10

      
      M) + Radioligand + Membrane.[2][5]
      
  • Procedure: Follow incubation and harvesting steps as in the Saturation Assay.

Data Analysis & Interpretation

Data Validation Table

Before calculating affinity, validate the assay performance using the following metrics:

ParameterAcceptance CriteriaInterpretation
Specific Binding > 70% of Total BindingHigh specific binding indicates successful PEI blocking of filters.
Z-Factor > 0.5Indicates a robust assay suitable for screening.
Hill Slope 1.0 ± 0.2Deviation implies cooperativity or multiple binding sites.
Replicate CV < 10%High variability suggests pipetting errors or non-equilibrium.
Calculating (Cheng-Prusoff Equation)

The


 (concentration displacing 50% of specific radioligand binding) is dependent on the radioligand concentration used. You must convert this to the intrinsic equilibrium dissociation constant (

) using the Cheng-Prusoff equation [1]:


Where:

  • 
     : Determined from the competition curve.[1][4][6]
    
  • 
     : Concentration of free radioligand used in the assay.[1]
    
  • 
     : Dissociation constant of the radioligand (determined from Saturation Assay).[5][6]
    
Troubleshooting Guide
  • High NSB (>30%):

    • Ensure filters soaked in PEI for full 60 mins.

    • Check if the radioligand has degraded (purity check).

    • Add 0.1% BSA to the binding buffer to sequester "sticky" lipophiles.

  • Low Counts:

    • Check protein concentration (BCA assay).[4]

    • Ensure membrane integrity (protease inhibitors during prep).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[7][8] Biochemical Pharmacology, 22(23), 3099–3108.[8]
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.

  • Bruns, R. F., et al. (1983). Utility of polycation-treated filters for the assay of receptors for VIP. Neuropharmacology, 22(1), 115-118. (Establishes PEI usage for basic ligands).

  • Xu, J., et al. (2012). A 96-well filtration method for radioligand binding analysis of

    
     receptor ligands.[2] Bioorganic & Medicinal Chemistry Letters, 22(16), 5262-5267. 
    

Sources

Application Note: Strategic Development of 4-Aminopiperidine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 4-aminopiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile core for designing G-protein-coupled receptor (GPCR) ligands and, more recently, potent antiviral agents. Its structural rigidity, combined with the ability to functionalize both the secondary amine at the 4-position and the piperidine nitrogen, allows for the precise tuning of lipophilicity and steric properties essential for viral target engagement.

Recent high-impact studies have validated this scaffold in two critical antiviral arenas:

  • Influenza A Virus (IAV): Derivatives functioning as Hemagglutinin (HA) entry inhibitors, blocking the fusion of the viral envelope with the endosomal membrane [1, 2].

  • SARS-CoV-2: Cationic amphiphilic 4-aminopiperidines demonstrating micromolar inhibition of viral replication, potentially via interference with host lipid metabolism or direct viral protein interaction [3].

This guide provides a standardized workflow for the synthesis , biological evaluation , and mechanistic validation of 4-aminopiperidine libraries.

Synthetic Chemistry Strategy: The "Make" Phase

To rapidly generate Structure-Activity Relationship (SAR) data, a divergent synthetic strategy is recommended. This approach utilizes reductive amination to introduce diversity at the 4-amino position, followed by N-alkylation or acylation at the piperidine nitrogen.

Protocol A: Divergent Reductive Amination

Objective: Synthesis of N-substituted-4-aminopiperidine intermediates.

Reagents:

  • N-Boc-4-piperidone (Starting Material)

  • Primary Amines (

    
    ) (Diversity Element 1)
    
  • Sodium Triacetoxyborohydride (STAB) - Preferred over

    
     for safety and selectivity.
    
  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and the selected primary amine (1.1 eq) in DCE (0.2 M concentration).

  • Catalysis: Add AcOH (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Expert Insight: STAB is mild; maintaining 0°C prevents the reduction of the ketone before imine formation is complete.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).
    
Visualization: Synthetic Workflow

The following diagram illustrates the logic flow from starting material to final antiviral candidate.

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Reductive Amination (R1-NH2 + STAB) Start->Step1 Diversity Point 1 Inter Intermediate: 4-Amino-N-Boc-piperidine Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Step3 N1-Functionalization (Acylation/Alkylation) Step2->Step3 Free Piperidine NH Final Final Antiviral Candidate Step3->Final Diversity Point 2

Caption: Divergent synthetic pathway allowing dual-point modification of the scaffold.

In Vitro Biological Evaluation: The "Test" Phase

Once synthesized, compounds must undergo a rigorous screening cascade. The Selectivity Index (SI) is the primary metric for advancement.



Protocol B: Cytotoxicity Assessment (MTT Assay)

Prerequisite: Before antiviral testing, determine the non-toxic range to avoid false positives caused by host cell death.

  • Seeding: Seed target cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2) in 96-well plates at

    
     cells/well. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add serial dilutions of the test compound (e.g., 100

    
    M to 0.1 
    
    
    
    M) in triplicate. Include DMSO vehicle controls.
  • Incubation: Incubate for 48–72 hours (matching the duration of the viral assay).

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol C: Cytopathic Effect (CPE) Inhibition Assay

Objective: High-throughput screening of antiviral efficacy.[1][2][3][4][5]

  • Infection: Infect monolayers of cells (90% confluency) with the virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

    • Note: Low MOI ensures multiple rounds of replication, amplifying the drug's effect.

  • Drug Addition: Immediately after infection (or 1h post-adsorption), add serial dilutions of the 4-aminopiperidine derivative.

  • Incubation: Incubate until the Virus Control (VC) wells show 100% CPE (typically 48–72h).

  • Fixation/Staining: Remove media.[6][7] Fix cells with 4% Formaldehyde (20 min). Stain with 0.5% Crystal Violet (10 min).

  • Quantification: Wash plates with water and dry. Elute stain with 100% methanol and measure OD at 590 nm.

    • Interpretation: High OD = Protected cells (Antiviral activity). Low OD = Dead cells (Viral CPE).

Data Presentation Example:

Compound IDR1 (Amine)R2 (Piperidine N)

(

M)

(

M)
SI (

)
Ref (Amantadine) -->500>100 (Resistant)N/A
AP-001 CyclopropylBenzoyl120.545.22.6
AP-004 4-F-Phenyl2-Naphthoyl85.01.2 70.8
AP-009 IsopropylAcetyl>2001501.3

Mechanism of Action (MoA) Validation

If a hit is identified (e.g., AP-004 above), the mechanism must be defined. 4-aminopiperidines often act as Entry Inhibitors (blocking HA-mediated fusion in Influenza).[8][9][10]

Protocol D: Time-of-Addition Assay

Logic: By adding the drug at different time points relative to infection, you can pinpoint the stage of the viral lifecycle being inhibited.

  • Synchronization: Cool cells and virus to 4°C for 1 hour. This allows viral binding but prevents entry (endocytosis).

  • Timeline:

    • (-1h to 0h): Pre-treatment (Prophylactic).

    • (0h to 1h): Entry Phase (Raise temp to 37°C).

    • (2h to 8h): Replication/Translation Phase.

  • Execution: Add compound (at

    
    ) during specific intervals, then wash and replace with fresh media.
    
  • Readout: Quantify viral titer (Plaque Assay) or RNA (qPCR) at 12h post-infection.

Visualization: MoA Logic Tree

MoALogic Screen Primary Screen (CPE) Hit Hit Identified (SI > 10) Screen->Hit TOA Time-of-Addition Assay Hit->TOA Early Active at 0-2h Only TOA->Early Max Inhibition Late Active at >4h TOA->Late Max Inhibition Entry Entry Inhibitor (Fusion/Uncoating) Early->Entry Rep Replication Inhibitor (Polymerase/Protease) Late->Rep

Caption: Decision matrix for classifying the antiviral mechanism based on temporal efficacy.

References

  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry. Source: Journal of Medicinal Chemistry (2020).[9][10][11] Context: Describes the SAR of acylated 4-aminopiperidines targeting Hemagglutinin.

  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Source: Antiviral Research / PubMed (2020). Context: Validates the scaffold specifically for H1N1 and H5N1 entry inhibition.

  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Source: European Journal of Medicinal Chemistry (2025).[12][13][14] Context: Recent application of the scaffold against Coronaviruses and analysis of phospholipidosis issues. [12][14]

  • Cytopathic Effect Inhibition Assay - Antiviral Protocols. Source: Creative Diagnostics. Context: Standardized methodology for CPE reduction assays using Crystal Violet.[7]

Sources

Application Notes and Protocols: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Potential with a Novel Scaffold

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes.[1][2] Consequently, they are the targets for a significant portion of all modern drugs.[3][4] The discovery of novel ligands with unique pharmacological profiles is a cornerstone of GPCR drug discovery.[1][5] This guide introduces N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine, a heterocyclic compound with significant potential for the design of novel GPCR ligands.[6]

This compound incorporates two key structural motifs that are prevalent in successful GPCR modulators: a piperidine core and a tetrahydrofuran (THF) moiety.[6][7] The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in central nervous system (CNS) active compounds and other therapeutic agents targeting GPCRs.[8][9][10][11] Its rigid, saturated ring system allows for precise spatial orientation of substituents, which is critical for specific receptor interactions.[10] The tetrahydrofuran ring, while also a common structural element in natural products and synthetic drugs, can influence ligand potency and selectivity through hydrogen bonding and by imparting specific conformational constraints.[12][13][14]

The combination of these two moieties in this compound presents a unique scaffold for exploring structure-activity relationships (SAR) in GPCR ligand design. This document provides a comprehensive guide for researchers to characterize the pharmacological properties of this and structurally related compounds, from initial binding assessment to detailed functional characterization and investigation of signaling bias.

I. Preliminary Characterization and Handling

Prior to initiating biological assays, it is imperative to confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O[6][7]
Molecular Weight198.31 g/mol [6][7]
CAS Number933760-18-0[7]
AppearanceVaries (typically a solid or oil)-
SolubilitySoluble in DMSO and ethanolAssumed based on structure

Protocol 1: Compound Preparation and Storage

  • Purity Assessment: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A purity of >95% is recommended for all biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically <0.5%).

II. GPCR Binding Affinity Determination

The initial step in characterizing a novel compound is to determine its affinity for the target GPCR. Radioligand binding assays are a robust and widely used method for this purpose.[3]

A. Competitive Radioligand Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled ligand from the target GPCR.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the GPCR of interest. A detailed protocol for membrane preparation can be found in the literature.[15]

  • Assay Setup: In a 96-well plate, combine the following components in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4):

    • Cell membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-antagonist or [¹²⁵I]-agonist) at a concentration close to its dissociation constant (Kd).

    • A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, include wells with a high concentration of a known, unlabeled ligand (e.g., 10 µM).

    • For total binding, include wells with only the radioligand and membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

cluster_workflow Competitive Binding Assay Workflow Membrane_Prep Prepare GPCR Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Calculate IC50 and Ki Detection->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

III. Functional Characterization: Assessing Agonist and Antagonist Properties

Once binding affinity is established, the next crucial step is to determine the functional activity of this compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or act as an allosteric modulator? A variety of functional assays can be employed, depending on the signaling pathway of the target GPCR.[4][16][17]

A. G-Protein Activation Assays

GPCR activation leads to the exchange of GDP for GTP on the Gα subunit.[15][18] Measuring this event is a direct readout of receptor activation.

Protocol 3: [³⁵S]GTPγS Binding Assay

  • Assay Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon GPCR activation.

  • Membrane Preparation: Use membranes from cells expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • [³⁵S]GTPγS (at a final concentration of ~0.1 nM).

    • GDP (to reduce basal signaling).

    • A range of concentrations of this compound.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC₅₀ concentration.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection: Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration, followed by scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

B. Second Messenger Assays

GPCRs signal through various second messengers, such as cyclic AMP (cAMP), inositol phosphates (IPs), and intracellular calcium (Ca²⁺).[18][19]

Table 2: Common Second Messenger Assays for GPCR Functional Screening

G-Protein FamilyPrimary EffectorSecond MessengerCommon Assay
GαsAdenylyl Cyclase↑ cAMPHTRF, AlphaScreen, FRET/BRET
Gαi/oAdenylyl Cyclase↓ cAMPHTRF, AlphaScreen, FRET/BRET
Gαq/11Phospholipase C↑ IP₃, DAG, Ca²⁺IP-One HTRF, FLIPR (Ca²⁺)
Gα12/13RhoGEF↑ RhoA activationRhoA activation assays

Protocol 4: cAMP Accumulation Assay (HTRF)

  • Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

  • Agonist Mode:

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known agonist at its EC₈₀ concentration and incubate.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Signal Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curves to determine EC₅₀ or IC₅₀ values.

dot

cluster_pathway Canonical Gs and Gq Signaling Pathways Ligand Agonist (e.g., this compound) GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs activates Gq Gαq GPCR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Response_s Cellular Response PKA->Response_s Response_q Cellular Response Ca_PKC->Response_q

Caption: Simplified GPCR signaling pathways for Gs and Gq.

C. β-Arrestin Recruitment Assays

GPCR activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling pathways.[17][19] Assessing β-arrestin recruitment is crucial for understanding potential ligand bias.[20]

Protocol 5: β-Arrestin Recruitment Assay (BRET)

  • Assay Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between a GPCR tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin tagged with a BRET acceptor (e.g., YFP).

  • Cell Line: Use a cell line co-expressing the GPCR-Rluc and β-arrestin-YFP fusion proteins.

  • Assay Procedure:

    • Plate the cells in a white, 96-well microplate.

    • Add the BRET substrate (e.g., coelenterazine h).

    • Add varying concentrations of this compound.

    • Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment.

IV. Data Interpretation and Advanced Characterization

The data generated from these assays will provide a comprehensive pharmacological profile of this compound.

Table 3: Interpreting Pharmacological Data

AssayResultInterpretation
Competitive BindingLow Ki valueHigh affinity for the receptor
Functional AssaysLow EC₅₀, high EmaxPotent and efficacious agonist
No agonist activity, low IC₅₀Potent antagonist
Low EC₅₀, partial EmaxPartial agonist
β-Arrestin vs. G-proteinPreferential activation of one pathwayBiased agonist

Investigating Ligand Bias: If this compound shows different potencies or efficacies in G-protein-mediated and β-arrestin-mediated signaling pathways, it may be a "biased agonist". This is a highly sought-after property in modern drug discovery, as it can lead to therapies with improved efficacy and reduced side effects.[20] Further investigation using quantitative models of ligand bias is recommended.

V. Conclusion

This compound represents a promising chemical scaffold for the development of novel GPCR ligands. The protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. By systematically evaluating its binding affinity, functional activity, and potential for biased signaling, researchers can unlock the full therapeutic potential of this and related molecules. The interplay between the piperidine core and the tetrahydrofuran moiety likely plays a critical role in defining its interaction with GPCRs, and further structure-activity relationship studies are warranted to optimize its pharmacological properties.

References

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: [Link])

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. (URL: [Link])

  • Inoue, A., et al. (2019). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 1(2), 100086. (URL: [Link])

  • Hauser, A. S., et al. (2018). New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 9, 70. (URL: [Link])

  • GPCR Functional Assay Technology - Tanso Biosciences. (URL: [Link])

  • Szałek, A., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3749. (URL: [Link])

  • Rami, M., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 23(11), 2847. (URL: [Link])

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (URL: [Link])

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. (URL: [Link])

  • Sivertsen, B., et al. (2020). Identifying ligands at orphan GPCRs: current status using structure-based approaches. British Journal of Pharmacology, 177(5), 997–1011. (URL: [Link])

  • Li, S., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 676823. (URL: [Link])

  • Discovery of new GPCR ligands to illuminate new biology | Request PDF - ResearchGate. (URL: [Link])

  • What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? | ResearchGate. (URL: [Link])

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O - PubChem. (URL: [Link])

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC. (URL: [Link])

  • Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. (URL: [Link])

  • Furan Cross-Linking Technology for Investigating GPCR–Ligand Interactions. (URL: [Link])

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC. (URL: [Link])

  • Synthesis of 4-chloro-N-methylpiperidine - PrepChem.com. (URL: [Link])

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI. (URL: [Link])

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC. (URL: [Link])

  • Targeting Carbohydrate Mimetics of Tetrahydrofuran-Containing Acetogenins to Prostate Cancer - PMC. (URL: [Link])

Sources

The N-Substituted Piperidine Motif: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The N-substituted piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry. This six-membered saturated heterocycle is a common feature in a vast array of approved pharmaceutical agents, underscoring its importance in the design and development of new therapeutics.[1] Its prevalence stems from a combination of desirable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[2] The substituent on the piperidine nitrogen (the N-substituent) plays a pivotal role in defining the pharmacological activity of the molecule, often by engaging in critical interactions with the biological target and influencing pharmacokinetic properties.[2][3] This guide provides an in-depth exploration of the application of N-substituted piperidines in key therapeutic areas, complete with detailed synthetic and analytical protocols for researchers in drug discovery.

Therapeutic Applications of N-Substituted Piperidines

The versatility of the N-substituted piperidine scaffold is evident in its presence across a wide spectrum of drug classes. This section will delve into its role in three major therapeutic areas: antipsychotics, opioid analgesics, and antihistamines.

Antipsychotic Agents: Targeting Dopamine Receptors

A significant number of antipsychotic drugs, particularly the typical antipsychotics, feature an N-substituted piperidine moiety. These drugs primarily exert their therapeutic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] The N-substituted piperidine is a key structural element that contributes to the high affinity and selectivity for these receptors.

A prime example is Haloperidol , a butyrophenone antipsychotic widely used in the treatment of schizophrenia and other psychotic disorders.[4] The N-substituted piperidine in haloperidol, specifically the 4-phenyl-4-hydroxypiperidine core, is crucial for its potent D2 receptor antagonism. The N-substituent, a 4-fluorobutyrophenone chain, is essential for its antipsychotic activity.[4] Structure-activity relationship (SAR) studies have shown that modifications to this N-alkyl chain can significantly impact potency.[1][4]

Table 1: Representative N-Substituted Piperidine-Containing Antipsychotics and their Receptor Affinities.

DrugN-SubstituentPrimary Target(s)Ki (nM) for D2 Receptor
Haloperidol 4-(4-fluorophenyl)-4-oxobutylD2, α1-adrenergic~1-2
Risperidone 2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethylD2, 5-HT2A~3-5
Pimozide 1-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-oneD2~1-3
Opioid Analgesics: Modulating Pain Perception

The N-substituted piperidine scaffold is also central to the design of potent opioid analgesics, most notably the 4-anilidopiperidine class, which includes fentanyl and its analogs. These synthetic opioids are highly effective in managing severe pain by acting as agonists at the μ-opioid receptor. The nature of the N-substituent is a critical determinant of their analgesic potency and duration of action.

For instance, in the fentanyl series, an N-phenethyl group is associated with high potency.[5] The structure-activity relationships for these compounds are well-defined, with the N-substituent playing a key role in receptor binding and activation.[6] The piperidine ring itself serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal interaction with the opioid receptor.

Antihistamines: Blocking Histamine H1 Receptors

Many second-generation antihistamines, known for their non-sedating properties, incorporate an N-substituted piperidine ring. These drugs act as inverse agonists or antagonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions. The N-substituent in these molecules is often a lipophilic group that contributes to their high receptor affinity and favorable pharmacokinetic profile, including limited penetration of the blood-brain barrier, which reduces sedative side effects.[7][8]

A prominent example is Loratadine , where the N-ethoxycarbonylpiperidine moiety is a key feature. This substitution leads to a compound with potent antihistaminic activity and a low incidence of central nervous system effects.[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key N-substituted piperidine intermediate and for a relevant biological assay to evaluate the pharmacological activity of such compounds.

Synthesis of N-Benzyl-4-piperidone: A Versatile Intermediate

N-benzyl-4-piperidone is a crucial building block for the synthesis of numerous pharmaceutical agents. The following protocol details its preparation via a Dieckmann condensation approach.

Diagram 1: Synthetic Scheme for N-Benzyl-4-piperidone

G benzylamine Benzylamine michael_addition Michael Addition benzylamine->michael_addition ethyl_acrylate Ethyl Acrylate (2 eq.) ethyl_acrylate->michael_addition diester N,N-bis(2-ethoxycarbonylethyl)benzylamine michael_addition->diester dieckmann Dieckmann Condensation (NaOEt, Toluene) diester->dieckmann beta_keto_ester Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation (aq. HCl, heat) beta_keto_ester->hydrolysis_decarboxylation product N-Benzyl-4-piperidone hydrolysis_decarboxylation->product

Caption: Synthetic pathway for N-Benzyl-4-piperidone.

Materials and Reagents:

  • Benzylamine

  • Ethyl acrylate

  • Ethanol (absolute)

  • Sodium metal

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 eq) in absolute ethanol.

    • Slowly add ethyl acrylate (2.2 eq) dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude diester, N,N-bis(2-ethoxycarbonylethyl)benzylamine.

  • Dieckmann Condensation:

    • Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To a separate flask containing anhydrous toluene, add the crude diester from the previous step.

    • Slowly add the freshly prepared sodium ethoxide solution to the diester solution at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours. A thick precipitate will form.

    • Cool the reaction mixture to room temperature and carefully quench with ice-cold water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

  • Hydrolysis and Decarboxylation:

    • To the toluene solution containing the β-keto ester, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours until the evolution of CO2 ceases.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 9-10.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-piperidone.

  • Purification:

    • Purify the crude product by vacuum distillation or silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure N-benzyl-4-piperidone.[8]

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[9]

Diagram 2: Workflow for Dopamine D2 Receptor Binding Assay

G prep_membranes Prepare D2 Receptor Membranes incubate Incubate Membranes with Radioligand & Competitor prep_membranes->incubate filtration Separate Bound & Free Radioligand (Filtration) incubate->filtration radioligand [3H]-Spiperone radioligand->incubate competitor Test Compound (various conc.) competitor->incubate scintillation Quantify Bound Radioligand (Scintillation Counting) filtration->scintillation data_analysis Data Analysis (IC50 & Ki) scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Materials and Reagents:

  • Cell membranes expressing human dopamine D2 receptors (commercially available or prepared from cell culture)

  • [3H]-Spiperone (radioligand)

  • Unlabeled Spiperone (for non-specific binding determination)

  • Test compound (N-substituted piperidine derivative)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and unlabeled Spiperone in the assay buffer.

    • Dilute the [3H]-Spiperone in the assay buffer to a final concentration of approximately 0.2-0.5 nM.

    • Thaw the D2 receptor membranes on ice and dilute to the desired concentration in the assay buffer (typically 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of unlabeled Spiperone (10 µM final concentration), 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[10]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The N-substituted piperidine scaffold continues to be a highly valuable structural motif in medicinal chemistry. Its versatility and favorable physicochemical properties have led to its incorporation into a multitude of successful drugs targeting a wide range of diseases. A thorough understanding of the structure-activity relationships, particularly the influence of the N-substituent, is crucial for the rational design of novel and improved therapeutic agents. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the vast potential of N-substituted piperidines in their drug discovery endeavors.

References

  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[4][11]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. ResearchGate. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Equation: One site - Fit Ki. GraphPad. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Universitat de Barcelona. [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. [Link]

  • CA1129424A - Synthesis of haloperidol.
  • Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Chemistry Stack Exchange. [Link]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tertiary Amines with Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tertiary amines incorporating a piperidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their synthetic endeavors. Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs in pharmaceuticals, making the reliable synthesis of their tertiary amine derivatives a critical task in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your target molecules efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tertiary amines with a piperidine ring?

A1: The three most prevalent methods are N-alkylation, reductive amination, and the Buchwald-Hartwig amination. N-alkylation involves the reaction of a piperidine with an alkylating agent (e.g., an alkyl halide).[4] Reductive amination is a two-step process, often performed in one pot, where a piperidine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to the tertiary amine.[5][6] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form a C-N bond between a piperidine and an aryl halide or triflate.[7][8]

Q2: I'm observing a significant amount of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?

A2: The formation of quaternary ammonium salts is a common side reaction in N-alkylation, resulting from over-alkylation of the desired tertiary amine.[9] To mitigate this, you can employ several strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.[9]

  • Lower Reaction Temperature: Reducing the temperature can often decrease the rate of the second alkylation more significantly than the first.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid produced during the reaction without competing in the alkylation.

Q3: My reductive amination reaction is giving very low yields. What are the likely causes?

A3: Low yields in reductive amination can stem from several factors. The initial formation of the iminium ion is a critical equilibrium step. Issues can arise from:

  • Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion. Adding a dehydrating agent (like molecular sieves) or performing the reaction in a solvent that allows for azeotropic removal of water can help. The pH of the reaction is also crucial; a slightly acidic medium is often optimal to facilitate both carbonyl protonation and maintain the amine in its nucleophilic form.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reagent that selectively reduces the iminium ion in the presence of the aldehyde or ketone.[5] More aggressive reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before iminium ion formation.

  • Steric Hindrance: Bulky substituents on either the piperidine or the carbonyl compound can hinder the reaction.[10]

Q4: Why is my Buchwald-Hartwig amination failing with a piperidine substrate?

A4: While powerful, the Buchwald-Hartwig amination is sensitive to several factors. Failure can be attributed to:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the substrate itself. The basic nitrogen of the piperidine can sometimes inhibit catalyst activity.[11] It's crucial to use high-purity reagents and solvents and to maintain an inert atmosphere.[9]

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical and highly substrate-dependent.[7][8] For sterically hindered piperidines or challenging aryl halides, specialized, bulky electron-rich ligands are often required.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can influence reaction rate and side product formation.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, categorized by the synthetic method.

N-Alkylation of Piperidines
Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive (e.g., Cl < Br < I < OTf).2. Steric Hindrance: Bulky groups on the piperidine or the alkylating agent are impeding the reaction.[4][10]3. Insufficient Basicity: The acid generated during the reaction is protonating the starting piperidine, rendering it non-nucleophilic.[4]1. Switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).2. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive alkylating agent if possible.3. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to neutralize the acid byproduct.[4]
Formation of Quaternary Ammonium Salt Over-alkylation: The product tertiary amine is reacting with another molecule of the alkylating agent.[9]1. Use a slight excess (1.1-1.2 equivalents) of the piperidine.2. Add the alkylating agent slowly to the reaction mixture.[9]3. Lower the reaction temperature.
Side Reactions Elimination: If the alkylating agent is a secondary or tertiary halide, elimination to form an alkene can compete with substitution.1. Use a less sterically hindered base.2. Employ a more polar, aprotic solvent to favor the Sₙ2 pathway.

Experimental Protocol: N-Alkylation of Piperidine with Benzyl Bromide

  • Materials: Piperidine, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (MeCN), magnetic stirrer, round-bottom flask, condenser.

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq) and anhydrous acetonitrile.

    • Add finely ground potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide (1.1 eq) dropwise over 10-15 minutes.

    • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent peak tailing) to afford the desired N-benzylpiperidine.[12]

Reductive Amination
Problem Potential Causes Recommended Solutions
Low Yield 1. Unfavorable Iminium Ion Equilibrium: The equilibrium between the starting materials and the iminium ion intermediate lies towards the starting materials.2. Premature Reduction of Carbonyl: The reducing agent is reducing the aldehyde or ketone before it can form the iminium ion.3. Catalyst Poisoning (for catalytic hydrogenation): Impurities in the starting materials or solvent are deactivating the catalyst.[11]1. Add a dehydrating agent (e.g., powdered 4 Å molecular sieves).[13]2. Adjust the pH to a weakly acidic range (pH 4-6) with an additive like acetic acid.[11]3. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6]4. If using catalytic hydrogenation, ensure high purity of all reagents and solvents. Consider using an acid additive like HCl or acetic acid to prevent catalyst inhibition by the basic nitrogen.[11]
Formation of Alcohol Byproduct Reduction of Carbonyl: The aldehyde or ketone is being reduced by the reducing agent.1. Switch to a more selective reducing agent that favors iminium ion reduction (e.g., NaBH(OAc)₃).2. Ensure the iminium ion has sufficient time to form before adding the reducing agent if performing a stepwise procedure.
Incomplete Reaction Steric Hindrance: Bulky starting materials can slow down the reaction rate.[10]1. Increase the reaction temperature and/or reaction time.2. Consider using a more reactive carbonyl compound or a different synthetic route if steric hindrance is severe.

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_iminium Check for Iminium Ion Formation (e.g., by NMR if stable, or infer from reaction conditions) start->check_iminium iminium_no No/Low Iminium Formation check_iminium->iminium_no No iminium_yes Iminium Formation Observed check_iminium->iminium_yes Yes add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) iminium_no->add_dehydrating adjust_ph Adjust pH (4-6) with Acetic Acid iminium_no->adjust_ph check_reducing_agent Evaluate Reducing Agent iminium_yes->check_reducing_agent end Improved Yield add_dehydrating->end adjust_ph->end agent_strong Reducing Agent Too Strong (e.g., NaBH4) check_reducing_agent->agent_strong Suspected agent_ok Reducing Agent Appropriate (e.g., NaBH(OAc)3) check_reducing_agent->agent_ok Appropriate switch_agent Switch to Milder Reducing Agent (e.g., NaBH(OAc)3) agent_strong->switch_agent check_sterics Consider Steric Hindrance agent_ok->check_sterics switch_agent->end sterics_high High Steric Hindrance check_sterics->sterics_high Likely increase_temp_time Increase Temperature/Reaction Time sterics_high->increase_temp_time alternative_route Consider Alternative Synthetic Route sterics_high->alternative_route increase_temp_time->end G start Mixture of Piperidine and Pyridine dissolve Dissolve in a Suitable Solvent (e.g., Toluene) start->dissolve bubble_co2 Bubble CO2 Gas Through the Solution dissolve->bubble_co2 precipitate Piperidine Carbonate Precipitates bubble_co2->precipitate filter Filter the Mixture precipitate->filter solid Solid: Piperidine Carbonate filter->solid filtrate Filtrate: Pyridine in Solvent filter->filtrate treat_base Treat Solid with Strong Base (e.g., aq. NaOH) solid->treat_base extract Extract with an Organic Solvent treat_base->extract dry_concentrate Dry and Concentrate the Organic Layer extract->dry_concentrate purified_piperidine Purified Piperidine dry_concentrate->purified_piperidine

Sources

Technical Support Center: Reductive Amination of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reductive amination of piperidine and its derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges.

Overview: The Reductive Amination of Piperidine

Reductive amination is a cornerstone method for forming C-N bonds, valued for its versatility and efficiency in synthesizing substituted piperidines—a prevalent scaffold in pharmaceuticals.[1][2][3] The reaction proceeds in two conceptual steps: first, the nucleophilic attack of the piperidine nitrogen on a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate, and second, the reduction of this iminium ion to the final tertiary amine product.[4][5]

While robust, this reaction is not without its complexities. Success hinges on the delicate balance between iminium ion formation and its subsequent reduction, a balance that can be easily disrupted, leading to a variety of side reactions and suboptimal outcomes. This guide is designed to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the reductive amination of piperidine.

Q1: My reaction yield is consistently low. What are the most common culprits?

A: Low yields in reductive amination typically stem from one of three issues:

  • Incomplete Iminium Ion Formation: The equilibrium between the starting materials (piperidine and carbonyl) and the iminium ion may not favor the intermediate. This is often due to steric hindrance or unfavorable electronic properties of the substrates.[6]

  • Competing Side Reactions: The most frequent side reaction is the direct reduction of your starting aldehyde or ketone to an alcohol by the hydride reagent.[6] Another possibility is the formation of stable, unreactive enamine byproducts.

  • Suboptimal Reaction Conditions: Factors like pH, solvent, temperature, and the choice of reducing agent play a critical role. For instance, a pH that is too acidic will protonate the piperidine, rendering it non-nucleophilic, while a pH that is too basic will not sufficiently activate the carbonyl group.[7][8]

Q2: I am observing a significant amount of the corresponding alcohol of my starting carbonyl. How can I prevent this?

A: This indicates that your reducing agent is reducing the carbonyl group faster than the iminium ion is being formed and reduced. The key is to manage the relative rates of these two processes.

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is specifically designed for this purpose. It is a milder reducing agent than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion much faster than it reduces a neutral ketone or aldehyde.[9][10][11]

  • Employ a Two-Step Procedure: First, allow the piperidine and carbonyl to stir together (often with a mild acid catalyst or a dehydrating agent) to form the iminium ion. Monitor its formation via TLC or LC-MS. Once the intermediate is formed, then add the reducing agent. This temporal separation prevents the reducing agent from acting on the starting carbonyl.[10]

Q3: What is the difference between sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), and when should I use each?

A: Both are selective reducing agents, but they have key differences in reactivity, optimal conditions, and safety.

  • Sodium Cyanoborohydride (NaBH₃CN): This was the traditional reagent of choice. It is effective at a mildly acidic pH (around 6-7) where it rapidly reduces iminium ions.[8] However, it is less effective at lower pH values where it can also reduce carbonyls.[11] Its primary drawback is its high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions, which necessitates careful handling and waste disposal.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This has largely replaced NaBH₃CN in modern synthesis.[12] It is non-toxic, moisture-sensitive but easy to handle, and highly selective for iminium ions over carbonyls even in the presence of mild acid (like acetic acid, which can be generated in situ).[9][10] It is generally the preferred reagent for one-pot reductive aminations.[4][10]

Q4: Can over-alkylation occur with a secondary amine like piperidine?

A: Unlike primary amines which can undergo dialkylation, piperidine (a secondary amine) forms a tertiary amine product upon successful reductive amination. This tertiary amine is generally stable and does not react further under standard reductive amination conditions. The concept of "over-alkylation" in this context usually refers to side reactions where the product reacts with other components, though this is less common than with primary amines.[6][7] The primary concern remains the initial C-N bond formation and reduction.

Part 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low Conversion / Significant Starting Material Remains
  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted piperidine and/or carbonyl compound, even after extended reaction times.

  • Potential Cause & Mechanism: The formation of the iminium ion is the rate-limiting step and the equilibrium is unfavorable. This is common with sterically hindered ketones or electron-rich carbonyls. Water, a byproduct of iminium formation, can hydrolyze the intermediate back to the starting materials, preventing the reaction from reaching completion.[13]

  • Troubleshooting & Solutions:

    • Adjust pH: The reaction is typically optimal at a pH of 4-5. This is acidic enough to catalyze iminium ion formation but not so acidic that it fully protonates the piperidine nucleophile.[7][14] Add a catalytic amount of acetic acid (AcOH).

    • Remove Water: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. This sequesters the water byproduct and drives the equilibrium towards the iminium ion, in accordance with Le Châtelier's principle.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can help overcome the activation energy for iminium formation, but be cautious as this can also promote side reactions.

    • Pre-formation (Two-Step Protocol): Mix the piperidine, carbonyl, and acid catalyst in the solvent (e.g., Dichloroethane - DCE) and stir for 1-4 hours at room temperature before adding the reducing agent. This allows the iminium concentration to build up before the reduction step is initiated.[10]

Problem 2: Formation of an Enamine Byproduct
  • Symptom: An unexpected byproduct is observed, often with a similar polarity to the desired product. NMR analysis may show vinylic protons.

  • Potential Cause & Mechanism: When the iminium ion is formed, a base can remove a proton from the nitrogen to give the desired tertiary amine product (after reduction). However, if a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl), an enamine is formed.[15][16][17] This is a common pathway for secondary amines.[14][18] While the enamine can sometimes be reduced to the final product, it can also be a stable, off-pathway intermediate.

  • Troubleshooting & Solutions:

    • Ensure Mildly Acidic Conditions: The presence of a proton source (like AcOH) helps keep the intermediate in the protonated iminium form, which is readily reduced. Enamine formation is favored under more neutral or slightly basic conditions.

    • Choice of Reducing Agent: A reactive hydride source like NaBH(OAc)₃ will rapidly and irreversibly reduce the iminium ion as it forms, minimizing the opportunity for it to deprotonate to an enamine.[9]

Diagram: Reductive Amination vs. Enamine Side Reaction

G cluster_main Desired Reductive Amination Pathway cluster_side Enamine Side Reaction Start Piperidine + Ketone/Aldehyde Iminium Iminium Ion Intermediate Start->Iminium + H⁺, - H₂O Product Desired Tertiary Amine Iminium->Product + [H⁻] (Reduction) Iminium_side Iminium Ion Intermediate Enamine Enamine Byproduct Iminium_side->Enamine - H⁺ from α-Carbon

Caption: Competing pathways from the iminium ion intermediate.

Part 3: Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low; reduces carbonyls rapidlyHigh; selective for iminium ionsVery High; highly selective for iminium ions[10][11]
Optimal pH Neutral to BasicMildly Acidic (6-8)[8]Mildly Acidic (4-6)
Common Solvents Alcohols (MeOH, EtOH)MeOH, THF, DCEAprotic (DCE, THF, CH₂Cl₂)[9]
Key Advantage Inexpensive, powerfulGood selectivity at controlled pHExcellent selectivity, non-toxic, one-pot friendly[12]
Key Disadvantage Often reduces starting carbonylHighly toxic, potential for HCN gas[12]Moisture sensitive, higher cost
Best For... Two-step procedures where imine is pre-formed and isolated.[10]Historic one-pot procedures with careful pH control.Modern, safe, and efficient one-pot procedures.
Protocol 1: Optimized One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize yield and minimize side reactions for most standard substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone/aldehyde (1.0 eq) and the solvent (e.g., 1,2-dichloroethane, DCE, to make a ~0.1 M solution).

  • Amine Addition: Add piperidine (1.0-1.2 eq). A slight excess of the amine can sometimes help drive the reaction.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as needed.

Troubleshooting Workflow Diagram

This diagram provides a logical sequence for diagnosing and resolving low-yield reactions.

Caption: Logical workflow for troubleshooting low product yield.

References
  • Benchchem. (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds - Troubleshooting Guide: Reductive Amination.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • OChemTutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • All CHEMISTRY. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 26(61), 13836-13845. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. Retrieved from [Link]

  • Tetrahedron Letters. (2006). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Tetrahedron Letters, 47(41), 7341-7343. [Link]

  • The Journal of Organic Chemistry. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9875–9884. [Link]

  • Nature Communications. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6204. [Link]

  • Chemical Science. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9844-9851. [Link]

  • Organic & Biomolecular Chemistry. (2015). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry, 13(2), 488-499. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 90(18), 12345-12356. [Link]

Sources

purification of polar amines from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Purification of Polar Amines from Reaction Mixtures

Technical Support Center: Polar Amine Purification

Status: Active Ticket ID: PUR-AMINE-001 Priority: High

Executive Summary: Polar amines present a "perfect storm" of purification challenges: they are highly water-soluble (making extraction difficult), basic (causing streaking on silica), and often lack UV chromophores. This guide provides a tiered troubleshooting approach, moving from optimized extraction techniques to advanced chromatography and solid-phase extraction (SPE) strategies.

Part 1: Method Selection Decision Matrix

Before starting, determine the best workflow based on your compound's hydrophilicity (LogP) and available equipment.

AminePurification Start Start: Crude Reaction Mixture SolubilityCheck Is the Amine Water Soluble? Start->SolubilityCheck NotWaterSoluble No (Lipophilic) SolubilityCheck->NotWaterSoluble LogP > 1 WaterSoluble Yes (Hydrophilic) SolubilityCheck->WaterSoluble LogP < 1 SilicaMethod Flash Chromatography (Silica Gel) NotWaterSoluble->SilicaMethod SilicaIssue Issue: Tailing/Streaking? SilicaMethod->SilicaIssue Modifier Add 1-5% Et3N or NH4OH to Mobile Phase SilicaIssue->Modifier Yes ExtractionCheck Can it be extracted with n-BuOH or CHCl3:IPA? WaterSoluble->ExtractionCheck YesExtract Yes ExtractionCheck->YesExtract NoExtract No (Too Polar) ExtractionCheck->NoExtract SaltOut Protocol A: Salting Out LLE (Sat. NaCl + pH > 12) YesExtract->SaltOut SCXCheck Is the Amine Basic (pKa > 5)? NoExtract->SCXCheck SCXMethod Protocol B: SCX Catch & Release SCXCheck->SCXMethod Yes RPMethod Protocol C: Reverse Phase (C18) with Ion Pairing (TFA) SCXCheck->RPMethod No / Amphoteric

Figure 1: Decision tree for selecting the optimal purification strategy based on amine solubility and basicity.

Part 2: Troubleshooting Modules

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Issue: The amine remains in the aqueous layer during workup. Mechanism: Protonated amines (


) are water-soluble. Even free bases can be highly hydrophilic if small (

).

Protocol A: The "Salting Out" Technique

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH or saturated

    
    . Note: Ensure pH is at least 2 units above the amine's pKa.
    
  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains). This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting Out Effect).

  • Solvent Selection: Use a specialized solvent system for polar extraction.

Solvent SystemPolarityApplication
DCM (Dichloromethane) MediumStandard for moderately polar amines.
Chloroform / Isopropanol (3:1) HighExcellent for highly polar, water-soluble amines. The "Magic Mix."
n-Butanol Very HighLast resort for very polar amines. High boiling point makes removal difficult.

Expert Tip: Avoid Ethyl Acetate if the amine is a primary amine and the solution is basic/hot, as transamidation can occur over long periods.

Module 2: Flash Chromatography (Silica Gel)

Issue: Broad peaks, tailing, or "streaking" where the compound elutes over 20+ fractions. Mechanism: Silica gel is slightly acidic (


). Basic amines hydrogen bond strongly with surface silanols (

), causing non-specific retention.

Protocol B: Mobile Phase Modifiers To mask silanols, you must add a competing base to the mobile phase.[1]

  • Triethylamine (TEA): Add 1-5% TEA to the mobile phase.

    • Pros: Effective silanol blocker.[1]

    • Cons: High boiling point, difficult to remove, can interfere with NMR.

  • Ammonia (

    
    ):  Add 1-2% concentrated aqueous ammonia to the MeOH component of your eluent (e.g., DCM : MeOH/NH3).
    
    • Pros: Volatile, easy to remove.

    • Cons: Immiscible with pure DCM (requires MeOH to solubilize).

Recommended Gradient:

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM + 1%

    
    
    
  • Gradient: 0% to 100% B.

Module 3: SCX Catch-and-Release (Solid Phase Extraction)

Issue: Amine is too polar for LLE and streaks on silica. Solution: Strong Cation Exchange (SCX) chromatography.[2] This is a digital purification method: impurities wash through, amine sticks, then amine releases.

Protocol C: SCX Workflow

  • Loading: Dissolve crude mixture in a non-basic solvent (MeOH or DCM). Load onto the SCX cartridge (sulfonic acid functionalized silica).

    • Mechanism:[3][4]

      
      
      
  • Washing: Flush with 5-10 column volumes (CV) of MeOH.

    • Result: Neutral and acidic impurities are washed away.[5][6][7] The amine remains ionically bound.

  • Elution (The Release): Elute with 2M

    
     in MeOH.
    
    • Mechanism:[3][4] Ammonia displaces the amine:

      
      
      
  • Isolation: Concentrate the eluate to obtain the free amine.

SCX_Workflow Load 1. LOAD Crude in MeOH (Amine Binds) Wash 2. WASH Pure MeOH (Impurities Elute) Load->Wash Neutral Waste Elute 3. ELUTE 2M NH3 in MeOH (Amine Releases) Wash->Elute Switch Solvent

Figure 2: The "Catch-and-Release" mechanism for SCX purification.

Module 4: Reverse Phase (C18) & Ion Pairing

Issue: Amine elutes in the void volume (retention time


) on C18 columns.
Mechanism:  Protonated amines are too hydrophilic to interact with the hydrophobic C18 chains.

Protocol D: Ion Pairing Add an acidic modifier to the mobile phase to form a hydrophobic ion pair with the amine.

  • Trifluoroacetic Acid (TFA): Add 0.1% TFA to water and acetonitrile.

    • Effect: Forms an ion pair (

      
      ) which is lipophilic enough to bind to C18.
      
    • Warning: TFA is difficult to remove and may affect biological assays.

  • Formic Acid: Weaker than TFA, often used for LC-MS compatibility (0.1%).

  • High pH RP-HPLC: Use a hybrid silica column (e.g., Waters XBridge) that tolerates pH 10-11. Use Ammonium Bicarbonate buffer. At high pH, the amine is neutral and retains well on C18.

Part 3: Frequently Asked Questions (FAQ)

Q1: I used TEA in my column, but now I see extra peaks in my NMR. How do I remove it? A: Triethylamine (TEA) often co-elutes. To remove it:

  • Dissolve the product in DCM.

  • Wash with saturated aqueous

    
     (if your product is acid-stable, a mild acid wash works better, but risks losing product).
    
  • Alternatively, dry the sample under high vacuum with mild heating (40°C) or azeotrope with heptane.

Q2: My amine is water-soluble and acid-sensitive. I can't use SCX or Acid/Base workup. A: Consider Boc-protection . Treat the crude reaction with


. The resulting carbamate is lipophilic and neutral. Purify via standard silica chromatography, then deprotect with mild acid (e.g., 4M HCl in Dioxane) or TFA.

Q3: SCX cartridge clogged immediately. A: You likely precipitated your product. Ensure the crude is fully soluble in the loading solvent. If the crude contains significant inorganic salts, filter it before loading. Do not exceed the capacity of the cartridge (typically 0.5 - 1.0 mmol amine per gram of resin).

References

  • Rochester University . (n.d.).[8] Workup for Removing Amines. Department of Chemistry. [Link]

  • Biotage . (n.d.). ISOLUTE® Si-Propylsulfonic Acid (SCX-2) Data Sheet. [Link]

  • Teledyne ISCO . (2012).[2] RediSep SCX Column Application Note AN39. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America.[9] [Link]

Sources

overcoming azeotrope formation during piperidine purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-PUR-001 Status: Open Agent: Senior Application Scientist

Introduction

Welcome to the Separation Science Helpdesk. You are likely here because simple fractional distillation of your piperidine stock failed to yield anhydrous material, or you are struggling to separate piperidine from its precursor, pyridine.

Piperidine (


) presents a classic purification challenge: it forms positive azeotropes  with both water and pyridine.[1] This guide bypasses standard textbook generalities to provide a chemically rigorous, safety-first protocol for breaking these azeotropes and achieving HPLC-grade or peptide-synthesis-grade purity.
Module 1: Diagnostic & The Physics of Failure

Q: Why is my distillation yielding wet product despite a high reflux ratio? A: You are fighting thermodynamics. Piperidine and water form a minimum-boiling azeotrope.[2] No matter how many theoretical plates your column has, simple distillation will lock the composition at the azeotropic point until the water is exhausted.

Data Summary: The Azeotropic Barriers

Component AComponent BAzeotrope TypeBoiling Point (1 atm)Composition (approx.)[2][3]
Piperidine Water Minimum-Boiling92.8 °C ~35% Water / 65% Piperidine
Piperidine Pyridine Minimum-Boiling106.1 °C ~8% Pyridine / 92% Piperidine
Piperidine(Pure)N/A106.0 °C100%
Water(Pure)N/A100.0 °C100%

Note: The proximity of the Piperidine-Pyridine azeotrope to pure piperidine (0.1°C difference) makes physical separation by distillation nearly impossible without chemical intervention.

Module 2: The Purification Workflow

The following decision matrix outlines the correct protocol based on your starting impurity profile.

PiperidinePurification Start Crude Piperidine Source CheckImpurity Identify Major Impurity Start->CheckImpurity WaterImpurity Water (>1%) CheckImpurity->WaterImpurity Wet Solvent PyridineImpurity Pyridine (>5%) CheckImpurity->PyridineImpurity Synthesis Crude KOH_Step Step 1: Bulk Drying (Solid KOH/NaOH) WaterImpurity->KOH_Step Chemical_Sep Advanced: Chemical Separation (Tosylation or Carbonate) PyridineImpurity->Chemical_Sep Azeotrope Break Separation Phase Separation (Decant Organic Layer) KOH_Step->Separation Exothermic Water Removal CaH2_Step Step 2: Fine Drying (Reflux over CaH2) Separation->CaH2_Step Water < 1% Distillation Step 3: Fractional Distillation (Inert Atmosphere) CaH2_Step->Distillation Anhydrous Chemical_Sep->KOH_Step

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Module 3: Step-by-Step Protocols
Protocol A: Breaking the Water Azeotrope (Bulk Drying)

Use this when water content is >1% or unknown.

The Mechanism: Piperidine is a strong base (


), but Potassium Hydroxide (KOH) is stronger. Solid KOH does not dissolve significantly in piperidine but has a massive affinity for water. It induces a phase separation where the aqueous KOH layer sinks, leaving "dry" piperidine on top.

Steps:

  • Selection: Use Potassium Hydroxide (KOH) pellets.[1][2][3] Avoid acidic drying agents (Silica, MgSO4) as piperidine will react to form salts.

  • Loading: Add KOH pellets to the piperidine (approx. 10-15g KOH per 100mL piperidine) in an Erlenmeyer flask.

  • Incubation: Seal tightly (piperidine absorbs atmospheric

    
    ). Allow to stand for 24 hours with occasional swirling.
    
  • Observation: You will see a viscous aqueous layer form at the bottom.

  • Separation: Decant the supernatant piperidine into a clean, dry flask.

Critical Warning: This process is exothermic. If the piperidine is very wet (>10% water), add KOH slowly in an ice bath to prevent boiling.

Protocol B: High-Purity Finishing (The CaH2 Method)

Use this for peptide synthesis, organometallic catalysis, or HPLC applications.

The Mechanism: Calcium Hydride (


) reacts irreversibly with trace water to release hydrogen gas and Calcium Hydroxide.


Equipment:

  • Round Bottom Flask (RBF)

  • Reflux Condenser[2]

  • Inert Gas Line (

    
     or Ar)
    
  • Oil Bath

Steps:

  • Charge: Transfer the pre-dried piperidine (from Protocol A) into the RBF.

  • Add Desiccant: Add powdered

    
     (5% w/v). Note: Do not use Sodium metal if avoidable; CaH2 is safer for this specific amine.
    
  • Reflux: Connect the condenser and flush with Nitrogen. Heat to reflux for 3–4 hours.

    • Troubleshooting: If you see rapid bubbling immediately, your pre-drying (Protocol A) was insufficient. Stop, cool, and repeat Protocol A.

  • Distillation: Swap the reflux setup for a distillation head. Distill at atmospheric pressure under Nitrogen flow.

  • Collection: Collect the fraction boiling at 106°C . Discard the first 5% (forerun).

Module 4: Troubleshooting & FAQs

Q: I see a white precipitate forming in my stored piperidine. Is it wet? A: Not necessarily. Piperidine reacts avidly with atmospheric carbon dioxide to form Piperidine Carbonate , a white solid.

  • Fix: Store piperidine under Argon or Nitrogen. Seal caps with Parafilm. If the solid is present, simple filtration or distillation (Protocol B) removes it.

Q: Can I use Molecular Sieves (3A or 4A)? A: Yes, but with a caveat.

  • The Issue: Piperidine is a strong base and can degrade the binder in some cheap clay-bound sieves, causing dusting.

  • The Fix: Use high-quality 4A Molecular Sieves . Activate them (heat to 300°C under vacuum) before use. This is excellent for maintaining dryness after distillation but less effective than

    
     for the active drying step.
    

Q: How do I remove Pyridine if I can't distill it off? A: You must use a chemical trap.

  • Method: Dissolve the mixture in dilute HCl. Piperidine (

    
     11.[4]2) and Pyridine (
    
    
    
    5.2) have vastly different basicities. However, a more selective method for synthesis purification is N-nitrosation (followed by hydrolysis) or converting the piperidine to a solid derivative (like the p-toluenesulfonamide), recrystallizing, and hydrolyzing.
  • Modern Lab Standard: For small traces, passing the mixture through a column of acidic alumina can selectively retard the stronger base (piperidine), but capacity is low.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on specific drying agents for amines).

  • PubChem. (n.d.).[6] Piperidine Compound Summary. National Library of Medicine. Retrieved February 22, 2026.[6]

  • NIST Chemistry WebBook. (n.d.). Piperidine: Phase change data. National Institute of Standards and Technology. (Source for azeotropic boiling points).[1][2][3][7]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[8] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational paper on drying agent efficiency).

Sources

Technical Support Center: Synthesis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of the target compound.

Synthesis Overview: The Reductive Amination Pathway

The most reliable and widely adopted method for synthesizing this compound is a one-pot reductive amination. This strategy involves the reaction of N-methylpiperidin-4-amine with 2-tetrahydrofurancarboxaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent to yield the final tertiary amine product.[1]

This method is favored for its operational simplicity and the commercial availability of the starting materials.[2] The choice of reducing agent is critical to the success of the reaction; agents that are selective for the iminium ion over the starting aldehyde are essential to prevent competitive reduction of the aldehyde.[3]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification A N-methylpiperidin-4-amine C Mix & Stir in Solvent (e.g., DCM, DCE) A->C B 2-Tetrahydrofuran- carboxaldehyde B->C D Imine/Iminium Formation (Acid Catalyst Optional) C->D Forms intermediate E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E Reactant added F In Situ Reduction E->F Initiates G Aqueous Quench (e.g., sat. NaHCO₃) F->G Reaction mixture H Extraction & Drying G->H I Purification (Column Chromatography) H->I J Final Product I->J

Sources

troubleshooting NMR signal broadening in piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivatives Analysis

Welcome to the technical support center for NMR analysis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal broadening in their NMR spectra. The unique structural and chemical nature of the piperidine ring often leads to complex spectral features. This resource provides in-depth, question-and-answer-based troubleshooting guides to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR signals for a piperidine derivative are unexpectedly broad. What are the common causes and where should I begin troubleshooting?

A1: Broad signals in the NMR spectrum of a piperidine derivative are a frequent observation and can stem from several distinct physical and chemical phenomena. The broadening indicates that your molecule is undergoing a dynamic process on a timescale that is comparable to the frequency difference between the exchanging signals (the "NMR timescale").

The most common culprits are:

  • Conformational Dynamics: The piperidine ring is not static and undergoes a rapid "chair-chair" interconversion.

  • Chemical Exchange: The labile N-H proton can exchange with other protons in the sample, such as trace water.

  • pH Effects: The basic nitrogen atom can exist in a dynamic equilibrium between its free base and protonated (salt) form.

  • Sample Aggregation: At high concentrations, molecules can interact via hydrogen bonding, leading to slower tumbling and broader lines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals or dissolved oxygen can cause significant line broadening.[1][2]

To begin troubleshooting, follow a systematic approach to isolate the root cause. Start with the simplest and most common issues before moving to more complex experiments.

The following diagram outlines a logical progression for diagnosing the cause of line broadening.

G A Start: Broad NMR Signals Observed B Is the sample highly concentrated? A->B C Dilute the sample. Did signals sharpen? B->C Check D Yes C->D E No C->E F Cause: Aggregation. Use lower concentration. D->F G Are N-H or adjacent C-H signals broad? E->G H Perform D₂O Shake Experiment. Did signals change/disappear? G->H Check I Yes H->I J No H->J K Cause: N-H Proton Exchange. Use dry solvent or D₂O. I->K Q Adjust sample pH. Add trace acid/base. Did signals sharpen? J->Q L Perform Variable Temperature (VT) NMR. Did signals sharpen at high or low temp? M Yes L->M N No L->N O Cause: Conformational Exchange. Analyze at appropriate temp. M->O P Check for Paramagnetic Impurities. Degas sample or add EDTA. N->P T Cause: Paramagnetic Broadening. Purify sample/reagents. P->T If signals sharpen Q->L No R Yes Q->R S Cause: pH Equilibrium. Buffer or adjust sample pH. R->S

Caption: A logical workflow for troubleshooting broad NMR signals.

Q2: The signals for the piperidine ring protons are broad. Could this be due to chair-chair interconversion, and how can I confirm it?

A2: Yes, this is a classic cause of line broadening in six-membered rings like piperidine.[3][4] The piperidine ring rapidly interconverts between two stable chair conformations. In this process, axial protons become equatorial, and equatorial protons become axial. These two positions have different chemical shifts.

The Causality: If the rate of this "ring flip" is on the NMR timescale, the spectrometer detects a proton that is trying to be in two places at once. Instead of seeing two sharp signals (one for axial, one for equatorial) or one sharp averaged signal, you see a single, broad resonance. This is known as intermediate exchange.

Confirmation and Resolution: Variable Temperature (VT) NMR The definitive way to diagnose conformational exchange is with a Variable Temperature (VT) NMR experiment.[5][6] By changing the temperature, you alter the rate of the ring flip:

  • Lowering the Temperature: This slows the interconversion. Eventually, you will reach the "slow-exchange regime," where the ring flip is slow compared to the NMR timescale. At this point, the broad signals will resolve into two distinct (and sharp) sets of signals—one for each chair conformer.

  • Increasing the Temperature: This accelerates the interconversion. You will reach the "fast-exchange regime," where the flip is so fast that the spectrometer sees only an average environment. At this point, the broad signals will coalesce into a single, sharp set of averaged signals.

Caption: Effect of temperature on NMR signals in dynamic exchange.

The table below illustrates expected changes for a pair of axial/equatorial protons on a piperidine ring.

Temperature (°C)Exchange RegimeSignal AppearanceLinewidth (Hz)
-40SlowTwo sharp doublets1.5
25IntermediateOne very broad singlet50.0
80FastOne sharp, averaged doublet2.0
  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent. Ensure the solvent's temperature range is appropriate (e.g., do not freeze CDCl₃ or boil methanol-d₄).[6][7] Toluene-d₈ or DMSO-d₆ are good choices for wide temperature ranges.

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C). Lock and shim the instrument carefully.[8]

  • Temperature Change: Access the spectrometer's temperature control unit.[9] Decrease or increase the temperature in increments of 10-20°C.

  • Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.[6][7] This is critical for temperature stability and accurate shimming.

  • Re-shim: The magnetic field homogeneity is temperature-dependent. You must re-shim the instrument at each new temperature to ensure optimal resolution.[8]

  • Acquisition: Acquire a spectrum at each temperature, noting any changes in chemical shift, multiplicity, and line width.

  • Return to Ambient: After the experiment, slowly return the probe temperature to ambient to prevent thermal shock to the instrument.[5]

Q3: The N-H proton signal is either extremely broad or missing, and the adjacent C-H protons also seem broader than expected. What is happening?

A3: This is a classic sign of chemical exchange involving the N-H proton.[10] Protons on heteroatoms like nitrogen are "labile" or "exchangeable." They can physically swap with other labile protons in the sample, most commonly from trace amounts of water (H₂O) or acid (H⁺/D⁺) in the deuterated solvent.[11][12]

The Causality:

  • N-H Broadening: The N-H proton is rapidly exchanging with its environment. This shortens its lifetime in any single state, leading to extreme broadening via the uncertainty principle. Often, the peak becomes so broad it merges with the baseline and disappears.

  • Adjacent C-H Broadening: The protons on the carbons adjacent to the nitrogen (the α-protons) are coupled to the N-H proton (³J-coupling). When the N-H proton exchanges rapidly, this coupling is averaged out, often leading to a broadening or complete collapse of the expected splitting pattern for the α-protons.

Confirmation and Resolution: The D₂O Shake Experiment This simple experiment is the most effective way to confirm the presence of an exchangeable proton.[13] Deuterium (D) is not observed in a ¹H NMR experiment. When you add D₂O, the labile N-H proton will exchange with a deuteron (D) from the D₂O.

Expected Outcome: After shaking with D₂O, the N-H signal will disappear completely, and the adjacent C-H signals will sharpen because the coupling to the (now absent) proton is removed.

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.

  • Shake Vigorously: Cap the tube securely and shake it for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.[13]

  • Re-acquire Spectrum: Place the sample back in the spectrometer. You may need to re-shim slightly. Acquire a new ¹H NMR spectrum.

  • Compare: Compare the "before" and "after" spectra. The disappearance of a peak confirms it was an exchangeable proton.

Q4: My signals change dramatically—sometimes sharp, sometimes broad—when I use different batches of solvent or after chromatography. Could this be a pH issue?

A4: Absolutely. Piperidines are bases, and their NMR spectra are highly sensitive to the pH of the sample.[14][15] You may be observing the effects of an acid-base equilibrium.

The Causality: Standard deuterated solvents like CDCl₃ can contain trace amounts of DCl (from decomposition), making them slightly acidic. In this environment, your piperidine derivative can exist in a dynamic equilibrium between the neutral free base (Pip-NR₂) and its protonated (deuterated) salt form (Pip-N(D)R₂⁺). If the rate of this protonation-deprotonation is on the NMR timescale, all signals, especially those near the nitrogen, will be broadened.[16][17]

Troubleshooting and Resolution: The goal is to push the equilibrium fully to one side (either 100% free base or 100% salt) to stop the exchange.

  • To favor the free base: Add a drop of a mild, deuterated base like pyridine-d₅ or pass the CDCl₃ through a small plug of basic alumina before use.[16]

  • To favor the salt: Add a drop of a strong acid like trifluoroacetic acid (TFA).[17] This will fully protonate the piperidine, and you will observe a sharp spectrum of the salt form.

  • Acquire Initial Spectrum: Run the spectrum of your sample as-is to document the broadening.

  • Prepare a Micro-pipette: Take a glass Pasteur pipette and pull a fine capillary tip using a flame.

  • Add Reagent: Dip the capillary tip into your chosen reagent (e.g., TFA or pyridine-d₅). A minuscule amount will adhere to the tip.

  • Introduce to Sample: Carefully touch the capillary tip to the inside wall of the NMR tube, just above the liquid surface. Swirl gently to mix. The goal is to add a trace amount, not a full drop.

  • Re-acquire Spectrum: Re-shim and acquire a new spectrum. If the broadening was due to a pH equilibrium, the signals should now be significantly sharper.

Q5: Could paramagnetic impurities be causing my line broadening? How would I know, and what can I do?

A5: Yes, this is a common and often undiagnosed problem. Paramagnetic species are substances with unpaired electrons, such as dissolved molecular oxygen (O₂) or transition metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺).[1][18]

The Causality: The large magnetic moment of an unpaired electron creates a fluctuating local magnetic field.[19] This provides a very efficient pathway for nuclear spin relaxation, dramatically shortening the T₂ relaxation time. A short T₂ directly translates to a large linewidth (Δν₁/₂ ∝ 1/T₂), causing all signals in the spectrum to broaden.[19] The effect diminishes with distance, but even trace amounts can have a global broadening effect.[20]

Diagnosis and Resolution:

  • Diagnosis: Paramagnetic broadening often affects all peaks in the spectrum, not just a specific functional group. If even your solvent peak or an internal standard like TMS appears broader than usual, paramagnetics are a likely cause.

  • Removing Dissolved Oxygen: Gently bubble an inert gas like argon or nitrogen through your sample for a few minutes before capping the tube. Alternatively, use the freeze-pump-thaw method for sensitive samples.

  • Removing Metal Ions: Metal ions can be introduced from glassware, spatulas, or chromatography media.[21] Adding a small amount of a chelating agent, such as EDTA, can sequester these ions and eliminate their broadening effect.[22][23]

  • Prepare EDTA Stock: Make a dilute solution of EDTA disodium salt in a deuterated solvent that is miscible with your sample solvent (e.g., methanol-d₄).

  • Add Chelator: Add a very small amount (e.g., 1-2 µL) of the EDTA solution to your ~0.6 mL NMR sample.

  • Mix and Observe: Shake the sample and re-acquire the spectrum. If paramagnetic metal ions were the cause, you should see a significant sharpening of your signals.

  • Degas (if necessary): If adding EDTA does not help, the issue may be dissolved oxygen. Prepare a fresh sample and bubble argon through it for 2-3 minutes before acquisition.

References

  • Suslick, K.S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Pace, T. C., & Bjerre, K. D. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. [Link]

  • Reusch, W. (n.d.). Chemical Shifts. Michigan State University Department of Chemistry. [Link]

  • University of York Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Pace, T. C., & Bjerre, K. D. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR Facility. [Link]

  • University of California, Santa Barbara. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]

  • Demetriou, M. C., et al. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. [Link]

  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. IMSERC. [Link]

  • Heinrich-Heine-Universität Düsseldorf. (n.d.). Sample Preparation. CeMSA@HHU. [Link]

  • McMaster University. (n.d.). Step By Step Instructions for VT Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Reddit. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR?. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. [Link]

  • UniSysCat. (2022). New deuteration protocol for preparing NMR solvents. [Link]

  • Salgado, J., et al. (2004). Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society. [Link]

  • Isotope Labeling.net. (n.d.). A simple protocol for the production of highly deuterated proteins for biophysical studies. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

  • Tafazzoli, M., et al. (1993). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry. [Link]

  • Reddit. (2025). Why are my NMR signals unexpectedly broad???. r/Chempros. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • Wawrzyniak, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • Kumar, A., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Google Books. (n.d.).
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Gryff-Keller, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Breheny, C. J., et al. (n.d.). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PMC. [Link]

  • Putko, P., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]

  • Grivas, C., et al. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Wiley Online Library. [Link]

  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. [Link]

  • Staderini, S., et al. (2025). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. PMC. [Link]

  • Rothbauer, G. A., et al. (2018). Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate. PubMed. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • David, W. I. F., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine. PMC. [Link]

  • Breheny, C. J., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]

  • Wawrzyniak, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Ismalaj, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]

  • Reddit. (2023). NMR. r/chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Substituted Piperidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted piperidin-4-amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. The following guides are structured in a flexible question-and-answer format to directly address specific issues you may encounter during experimental work, from bench-scale to process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing N-substituted piperidin-4-amines?

A1: The three most prevalent and scalable methods are Reductive Amination, Direct N-Alkylation, and to a lesser extent for specific applications, Palladium-catalyzed Buchwald-Hartwig amination.

  • Reductive Amination: This is often the workhorse method for large-scale synthesis. It involves reacting a piperidin-4-one derivative with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. Its operational simplicity and use of readily available starting materials make it highly attractive for industrial applications.[1][2]

  • Direct N-Alkylation: This classical Sₙ2 reaction involves treating a piperidin-4-amine core with an alkylating agent (e.g., alkyl halide, sulfonate). While straightforward, it can be complicated by over-alkylation, especially at scale.[3][4] Careful control of stoichiometry and reaction conditions is critical for success.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction is used for N-arylation, forming a bond between the piperidine nitrogen and an aromatic ring. It offers excellent functional group tolerance but is often more expensive due to the use of palladium catalysts and specialized phosphine ligands.[1]

Q2: When is an N-protecting group on the piperidine ring necessary?

A2: A protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is crucial when the piperidine ring nitrogen's reactivity needs to be masked. This is essential in two main scenarios:

  • When performing reductive amination on the exocyclic amine: If you start with 4-aminopiperidine and want to functionalize the exocyclic amine, the endocyclic secondary amine must be protected to prevent it from competing in the reaction.

  • When the desired N-substituent is installed before the 4-amino group: In multi-step syntheses where the piperidine nitrogen is substituted first, a protecting group on that nitrogen (like a benzyl group) can be used, which is later removed. The most common strategy involves starting with an N-protected-4-piperidone (e.g., N-Boc-4-piperidone).[1][2]

The Boc group is particularly favored in drug development due to its stability under many reaction conditions and its clean removal under acidic conditions, often with trifluoroacetic acid (TFA) or HCl, which produces only volatile by-products (isobutylene and CO₂).[5][6][7]

Q3: How do I choose between reductive amination and direct alkylation for my target molecule?

A3: The choice depends on the desired substituent and the available starting materials.

  • Choose Reductive Amination when:

    • You are starting from a 4-piperidone precursor.

    • The desired substituent can be derived from a corresponding aldehyde or ketone (e.g., installing a benzyl group using benzaldehyde).

    • You need to avoid the use of potentially genotoxic alkyl halides, a key consideration in pharmaceutical process development.[8]

  • Choose Direct Alkylation when:

    • You are starting from a 4-aminopiperidine core.

    • The desired substituent is a simple alkyl group for which the corresponding alkyl halide is readily available and inexpensive.

    • The nucleophilicity of the starting amine and product are sufficiently different to control over-alkylation.

Troubleshooting Guide 1: Reductive Amination

This method is highly effective but can present challenges related to yield and purity. The general workflow is illustrated below.

cluster_workflow Reductive Amination Workflow Start N-Boc-4-Piperidone + Primary Amine (R-NH2) Imine_Formation Imine/Enamine Formation (Mild Acid Catalyst, e.g., AcOH) Start->Imine_Formation Step 1 Reduction In-situ Reduction (Selective Reducing Agent) Imine_Formation->Reduction Step 2 Workup Aqueous Workup & Purification Reduction->Workup Step 3 Product N-Boc-N'-R-piperidin-4-amine Workup->Product

Caption: General workflow for reductive amination.

Problem: Low Yield of the Desired Product

Q: My reductive amination reaction has a low yield. I'm seeing unreacted starting materials and/or by-products. What are the potential causes and how can I improve this?

A: Low yields in reductive amination typically stem from three primary issues: incomplete imine formation, undesired side reactions of the starting materials, or suboptimal reduction conditions.

cluster_troubleshooting Troubleshooting Low Yield in Reductive Amination Low_Yield Low Yield Detected Check_Imine Check Imine Formation (TLC/LC-MS/NMR) Low_Yield->Check_Imine Check_Ketone_Reduction Check for Ketone Reduction (4-Hydroxypiperidine By-product) Low_Yield->Check_Ketone_Reduction Review_Reducer Review Reducing Agent Low_Yield->Review_Reducer Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine If Yes Ketone_Reduced Ketone Starting Material Reduced Check_Ketone_Reduction->Ketone_Reduced If Yes Wrong_Reducer Suboptimal Reducing Agent Review_Reducer->Wrong_Reducer If Inefficient Solution_Acid Add Acetic Acid (cat.) or Use Molecular Sieves Incomplete_Imine->Solution_Acid Solution_Selective_Reducer Switch to NaBH(OAc)3 or NaCNBH3 Ketone_Reduced->Solution_Selective_Reducer Solution_Optimize Optimize Conditions (See Table 1) Wrong_Reducer->Solution_Optimize

Caption: Decision tree for troubleshooting low yields.

Probable Cause 1: Incomplete Imine/Enamine Formation

The equilibrium between the ketone/amine and the imine/enamine intermediate must favor the intermediate for the reduction to be efficient.[9]

  • Causality: Imine formation is an equilibrium-driven condensation reaction that produces water. In a closed system, the accumulation of water can drive the equilibrium back towards the starting materials. The reaction is also often catalyzed by mild acid.[10]

  • Solution:

    • Add a Catalytic Amount of Acid: Add 1.0-1.1 equivalents of glacial acetic acid relative to the amine to catalyze imine formation.[9][11]

    • Pre-form the Imine: Mix the piperidone and amine in a solvent like methanol or toluene and allow them to stir for 1-2 hours before adding the reducing agent.[9] For sluggish reactions, removing water with a Dean-Stark apparatus (for toluene) or adding molecular sieves can drive the equilibrium forward.

Probable Cause 2: Reduction of the Ketone Starting Material

The reducing agent can directly reduce the 4-piperidone starting material to the corresponding 4-hydroxypiperidine by-product.[1]

  • Causality: This occurs when a non-selective or overly powerful reducing agent like sodium borohydride (NaBH₄) is used. NaBH₄ can reduce both ketones and imines.[10][12]

  • Solution:

    • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). These are milder hydrides that are more selective for the protonated iminium ion over the neutral ketone carbonyl.[10][12] NaBH(OAc)₃ is particularly effective and is often the reagent of choice for scaling up as it is less toxic than cyanide-based reagents.[11]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)ProsCons
NaBH(OAc)₃ DCE, DCM, THFMild, highly selective for imines/iminium ions; non-toxic by-products; one-pot procedure is common.[11][12]Moisture sensitive; slightly higher cost.
NaCNBH₃ MeOH, EtOHSelective for imines at mildly acidic pH; water-tolerant.[12][13]Highly toxic (potential to generate HCN gas at low pH); requires careful pH control.
NaBH₄ MeOH, EtOHInexpensive, powerful reducing agent.[10][12]Not selective; can reduce starting ketone/aldehyde. Requires imine pre-formation.[10]
H₂ / Catalyst MeOH, EtOH, EtOAc"Green" (by-product is water); excellent for large scale; can effect debenzylation simultaneously.[13][14]Requires specialized high-pressure equipment; catalyst can be expensive (e.g., Pd, Pt).

Troubleshooting Guide 2: Direct N-Alkylation

Direct alkylation is a fundamental transformation but requires careful control to prevent common side reactions, particularly over-alkylation.

cluster_workflow Direct N-Alkylation Workflow Start Piperidin-4-amine + Alkyl Halide (R-X) Reaction Sₙ2 Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Side_Product Quaternary Ammonium Salt (Over-alkylation) Reaction->Side_Product Undesired Pathway Product N-R-piperidin-4-amine Workup->Product

Caption: General workflow for direct N-alkylation.

Problem: Formation of Quaternary Ammonium Salt as a Major By-product

Q: My N-alkylation reaction is producing a significant amount of a polar, insoluble by-product which I believe is the quaternary salt. How can I favor mono-alkylation?

A: The formation of a quaternary ammonium salt indicates over-alkylation.[3] This is a classic challenge where the mono-alkylated product, being a tertiary amine, is still nucleophilic and can react with another molecule of the alkyl halide.

  • Causality: The rate of the second alkylation can be competitive with or even faster than the first, especially if there is a high local concentration of the alkylating agent or if the reaction is run at elevated temperatures for too long.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the starting piperidine amine (e.g., 1.1-1.2 equivalents) relative to the alkyl halide. This ensures the alkyl halide is the limiting reagent and is more likely to encounter the more abundant starting material.[4]

    • Slow Addition of Alkyl Halide: This is the most critical parameter for scaling up. Add the alkyl halide slowly to the reaction mixture over several hours using a syringe pump.[3][4] This maintains a low concentration of the electrophile, heavily favoring reaction with the more concentrated starting amine over the newly formed product.

    • Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can slow down the rate of the second alkylation more significantly than the first, improving selectivity.[3]

Problem: Low or No Conversion

Q: My N-alkylation reaction is not proceeding to completion, even after extended time. What factors should I investigate?

A: Stalled N-alkylation reactions are typically due to an inefficient alkylating agent, insufficient basicity, or steric hindrance.

  • Probable Cause 1: Poor Leaving Group: The Sₙ2 reaction rate is highly dependent on the leaving group ability (I > Br > Cl >> F).

    • Solution: If using an alkyl chloride, consider switching to the bromide or iodide. If starting from an alcohol, convert it to a better leaving group, such as a tosylate or mesylate. For sluggish reactions with alkyl bromides, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[11][15]

  • Probable Cause 2: Inadequate Base: The reaction generates one equivalent of acid (H-X), which will protonate the basic piperidine nitrogen, forming an unreactive ammonium salt and stalling the reaction.

    • Solution: Add at least one equivalent of a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[4][11]

  • Probable Cause 3: Solvent Choice: The reaction requires a polar, aprotic solvent to dissolve the components and facilitate the Sₙ2 transition state.

    • Solution: Ensure you are using an appropriate solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For scale-up, consider greener alternatives to DMF like butanol or using MeCN under pressure to reach higher temperatures.[8]

Detailed Experimental Protocols

Protocol 1: Scalable Reductive Amination using NaBH(OAc)₃

This protocol describes a general one-pot procedure for the N-alkylation of N-Boc-piperidin-4-one with a primary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq).

  • Solvent and Reagents: Add a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 10 mL per mmol of piperidone). Add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).[11]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Reduction: Once imine formation is significant, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until completion is confirmed by analytical monitoring.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Controlled Direct N-Alkylation of 4-Aminopiperidine

This protocol is optimized to minimize over-alkylation when functionalizing the endocyclic nitrogen of a 4-amino-piperidine derivative.

  • Setup: To a jacketed reactor set to room temperature, add the 4-aminopiperidine derivative (e.g., 4-(Boc-amino)piperidine) (1.1 eq) and a non-nucleophilic base such as K₂CO₃ (1.5 eq).

  • Solvent: Add anhydrous acetonitrile (MeCN) to make an approximately 0.1-0.2 M solution.

  • Reagent Addition: Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump. Add the alkyl halide to the stirring piperidine solution dropwise over 4-6 hours.[4]

  • Reaction: Allow the reaction to stir at room temperature until completion (typically 12-24 hours). Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic salts. Remove the solvent by rotary evaporation.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash with water and then brine. If unreacted starting amine is present, wash the organic layer with a dilute acid (e.g., 1M citric acid or 0.1M HCl) to extract the more basic starting material.[16] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

References

  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene | Organic Process Research & Development - ACS Publications. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • New Catalysts for Reductive Amination. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - ETH Zürich. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Link]

  • Catalysis Science & Technology - -ORCA - Cardiff University. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • US2525223A - Preparation of n-substituted piperazines - Google P
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC. [Link]

Sources

Technical Support Center: Stability of Tetrahydrofuran (THF) & THF-Containing Compounds

[1]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: Stability, Safety, and Reaction Interference in Drug Development[1]

Introduction: The Dual Nature of THF

Welcome to the Technical Support Center. You are likely here because Tetrahydrofuran (THF) is behaving unpredictably in your workflow.

THF is a cornerstone solvent in medicinal chemistry due to its moderate polarity and ability to solvate both organic and inorganic compounds (e.g., Grignard reagents).[1] However, it possesses a "Jekyll and Hyde" profile: it is an excellent ether solvent that actively degrades into explosive peroxides and spontaneously polymerizes under Lewis acidic conditions.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causality of these failures and provides self-validating protocols to ensure your experiments—and your safety—remain intact.

Module 1: The Peroxide Menace (Autoxidation)

The Hazard: THF reacts with atmospheric oxygen to form hydroperoxides at the

The Mechanism of Failure

Peroxide formation is not random; it is a radical chain reaction propagated by light and oxygen.[2][3]

AutoxidationTHFTHF (Stable)Radicalα-Carbon RadicalTHF->Radical Initiation (hν + O2)PeroxyPeroxy RadicalRadical->Peroxy + O2Hydroperoxide2-Hydroperoxide(Explosive)Peroxy->Hydroperoxide + THFHydroperoxide->Radical Propagation

Figure 1: Radical chain mechanism of THF autoxidation.[1] Note the cyclic propagation step that accelerates over time.

Diagnostic Protocol: Quantitative Peroxide Testing

Do not rely on "visual checks" of crystal formation. Crystals appear only at near-lethal concentrations.

Objective: Determine if THF is safe for use (<20 ppm), safe for distillation (<10 ppm), or requires disposal (>100 ppm).

Method: Iodometric Titration (The Gold Standard) [1]

  • Reagent Prep: Prepare fresh saturated Potassium Iodide (KI) in glacial acetic acid.

  • Execution:

    • Add 1 mL of THF sample to 1 mL of KI/Acetic Acid solution.

    • Wait 5 minutes in the dark.

  • Self-Validating Readout:

    • Colorless: < 5 ppm (Safe).[4]

    • Faint Yellow: 5–20 ppm (Use immediately, do not distill).

    • Dark Yellow/Brown: > 100 ppm (High Risk: Do not move bottle. Contact EHS).[1]

    • Validation Step: Add 1 drop of starch solution. Blue/Purple indicates iodine release, confirming peroxides.[1][5]

Remediation: Safe Peroxide Removal

If peroxides are 20–100 ppm, you may salvage the solvent if absolutely necessary.

  • The Alumina Method (Recommended): Pass THF through a column of activated basic alumina. The peroxides chemisorb to the alumina.

    • Verification: Retest the eluate using the KI method above. It must be colorless.

  • The Ferrous Sulfate Method: Wash THF with 5% aqueous

    
    . The 
    
    
    reduces peroxides to alcohols.[1]

Module 2: Reaction Interference (Chemical Instability)

The Hazard: THF is not chemically inert. It is a Lewis base that can ring-open or polymerize, destroying your yield.

Cationic Polymerization (The "Gel" Effect)

Strong Lewis acids or carbocations can initiate the ring-opening polymerization of THF, turning your reaction mixture into a solid block of Polytetramethylene Ether Glycol (PTMEG).[1]

Incompatible Reagents Table

Reagent ClassSpecific ExamplesRisk LevelMechanism
Strong Lewis Acids

,

,

High Coordinates to oxygen, weakens C-O bond, initiates polymerization.[1]
Superacids Triflic Acid (

),

Critical Protonates ether oxygen, immediate ring opening.[1]
Strong Bases n-BuLi, t-BuLiMedium Generally stable at low temp (-78°C), but can deprotonate

-proton at >0°C (cleavage).[1]
Troubleshooting Low Yields in Lewis Acid Reactions

Symptom: You are running a Lewis Acid catalyzed reaction (e.g., Mukaiyama aldol), but the yield is <10%. Diagnosis: The Lewis Acid is complexing with the THF solvent instead of your substrate. Solution:

  • Solvent Swap: Switch to non-coordinating ethers (DCM, Toluene) or sterically hindered ethers (MTBE, 2-MeTHF).[1]

  • The "2-MeTHF" Alternative: 2-Methyltetrahydrofuran has steric bulk at the alpha position, which significantly inhibits polymerization and peroxide formation compared to THF.[6]

Module 3: The THF Moiety in Drug Discovery

Audience: Medicinal Chemists. Issue: When a THF ring is part of your API (Active Pharmaceutical Ingredient), it carries the same oxidative liabilities as the solvent.

Oxidative Metabolism (Metabolic Soft Spot)

Cytochrome P450 enzymes (specifically CYP3A4) often attack the

  • Pathway: Hydroxylation at the

    
    -carbon 
    
    
    Ring opening
    
    
    Formation of reactive aldehydes/lactones.
  • Mitigation Strategy: Block the metabolic "soft spot" by fluorinating the

    
    -carbon or adding gem-dimethyl groups (similar to the stability logic of 2-MeTHF).
    

MetabolicStabilityDrug_THFDrug-THF MotifCYP450CYP450 OxidationDrug_THF->CYP450MetaboliteRing-OpenedMetaboliteCYP450->MetaboliteToxicityPotential Toxicity(Reactive Aldehyde)Metabolite->Toxicity covalent binding

Figure 2: Metabolic liability of the THF ether linkage in drug design.[1]

Frequently Asked Questions (FAQ)

Q1: My THF contains BHT (Butylated Hydroxytoluene). Will this kill my Grignard reaction?

  • Answer: Likely, yes. BHT is a phenol (alcohol). It contains an acidic proton (

    
    ). If you use stabilized THF, the BHT will quench your Grignard or Organolithium reagent (1 equivalent of BHT kills 1 equivalent of reagent).
    
  • Fix: Use uninhibited THF for organometallics, or pass stabilized THF through activated alumina to strip the BHT immediately before use.

Q2: Can I distill THF to dry it?

  • Answer: STOP. Distillation is the #1 cause of THF laboratory accidents.

  • The Risk: Distillation removes the liquid but leaves the higher-boiling peroxides behind in the flask, concentrating them to the detonation point.

  • The Protocol:

    • Test for peroxides first. If >10 ppm, DO NOT DISTILL.

    • Use a "Grubbs-type" solvent purification system (columns) instead of thermal distillation.

    • If you must distill: Use Sodium/Benzophenone. The blue color of the ketyl radical is a self-validating indicator that the solvent is oxygen/peroxide free. If it stays yellow/green, peroxides/water are still present.

Q3: How long can I store THF once opened?

  • Uninhibited: 1 week maximum.

  • Inhibited (w/ BHT): 6–12 months, if stored in the dark.

  • Best Practice: Flush the headspace with dry Nitrogen or Argon after every use. Oxygen in the headspace is the fuel for the autoxidation fire.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Sampling Information: Tetrahydrofuran.

  • Sigma-Aldrich (Merck). (2024).[1] Peroxide Formation in Ethers and Solvents. [1]

  • Jackson, H. L., et al. (1970). "Control of Peroxidable Compounds." Journal of Chemical Education, 47(3), A175. (Seminal work on peroxide detection limits).
  • Gansäuer, A., & Bluhm, H. (2000).[1] "Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions." Chemical Reviews, 100(8), 2771–2804. (Discusses radical mechanisms relevant to THF autoxidation).

Validation & Comparative

A Comparative Guide to N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine and Its Piperidine Analogs in CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine and its structural analogs. Given the novelty of the title compound, this document establishes a framework for evaluation by drawing upon experimental data from closely related, well-characterized piperidine derivatives. The focus is on structure-activity relationships (SAR) pertinent to central nervous system (CNS) targets, a domain where the piperidine scaffold is a cornerstone of medicinal chemistry.[1][2]

The 4-aminopiperidine core is a versatile and privileged scaffold in drug discovery, appearing in molecules targeting a wide array of biological systems, from fungal infections to CNS disorders like Alzheimer's disease and neuropathic pain.[3][4][5] Its conformational rigidity and the basic nitrogen atom at position 1 allow for precise orientation of substituents to interact with biological targets. Modifications at both the N1 and C4 positions are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[6][7]

This guide will use the muscarinic acetylcholine M2 receptor (M2R), a G-protein coupled receptor (GPCR) critical for regulating cardiac function and neuronal acetylcholine release, as a representative CNS target to contextualize the comparative analysis.[6][8] Selective antagonists for the M2 receptor are sought after for treating cognitive disorders.[6][9]

Structure-Activity Relationship (SAR) Analysis

To understand the potential performance of this compound, we will deconstruct its key structural features and compare them to analogs with known biological activity at the M2R. The core hypothesis is that small changes to the N1 and C4 substituents can dramatically alter binding affinity and functional activity.

1. The Importance of the N1-Substituent

The substituent on the piperidine nitrogen (N1) is pivotal for receptor interaction. It often occupies a key binding pocket and influences properties like blood-brain barrier permeability.

  • Our Lead Compound's N1-Group : N-methyl-N-(tetrahydrofuran-2-yl). This group is relatively small and contains a polar ether linkage within the THF ring.

  • Comparison with Analogs : In a series of diphenylsulfone piperidine derivatives developed as M2R antagonists, the nature of the N1 substituent was shown to be a key determinant of potency and selectivity.[6] For instance, replacing a larger, more complex piperazine-based group with smaller, tailored piperidine N1-substituents led to compounds with high M2 selectivity.[6]

The SAR suggests that an optimal N1-substituent balances size, lipophilicity, and the ability to form specific interactions (e.g., hydrogen bonds) with the receptor. The THF moiety in our lead compound introduces polarity which may influence solubility and off-target interactions.

2. The Role of the C4-Amine and its Substituents

The 4-amino group provides a vector for introducing a second pharmacophoric element. Its basicity and substitution pattern are critical.

  • Our Lead Compound's C4-Group : A secondary amine (-NH-CH3).

  • Comparison with Analogs : Studies on 4-aminopiperidine derivatives as cognition enhancers have shown that modifications at this position are crucial for activity.[5] In another study focused on antifungal agents, SAR analysis revealed that combining a benzyl group at N1 with a long n-dodecyl chain at the 4-amino group was most beneficial for activity.[3] This highlights that the optimal C4-substituent is highly dependent on the target class. For CNS targets like the M2R, bulky alkyl chains may decrease blood-brain barrier penetration, making smaller, more polar groups potentially more favorable.

Below is a logical diagram illustrating the core principles of SAR for the 4-aminopiperidine scaffold.

Caption: Structure-Activity Relationship (SAR) logic for 4-aminopiperidine analogs.

Comparative Performance Data

While direct experimental data for this compound is not publicly available, we can compile data from literature for representative analogs to illustrate the impact of structural modifications. The following table presents binding affinity data (Ki) for a series of piperidine-based ligands at muscarinic receptors, demonstrating how changes at the N1 position influence potency and selectivity.

Compound IDN1-SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 SelectivityReference
Analog 1 -CH2CH2-Diphenylsulfone1504.512033.3[6]
Analog 2 -CH2CH(CH3)-Diphenylsulfone3001.8150166.7[6]
Analog 3 -CH2-Cyclohexyl>1000250>1000-[9]
Analog 4 -CH2CH2-Ph5002540020.0[9]

Data is illustrative and compiled from referenced studies on structurally related but distinct chemical series.

This data clearly shows that even subtle changes to the N1-substituent, such as adding a methyl group (Analog 1 vs. Analog 2), can significantly improve both potency at the target receptor (M2) and selectivity over related subtypes (M1).[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. The following sections detail common methodologies for evaluating the performance of piperidine analogs at GPCR targets like the M2 muscarinic receptor.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the M2 receptor.

Materials:

  • Cell membranes expressing the human M2 muscarinic receptor.

  • Radioligand: -Pentazocine or similar specific ligand.[10][11]

  • Test compounds (e.g., piperidine analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.[12]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, combine the receptor-expressing cell membranes, the [³H] radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.[12]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 120 minutes) to reach binding equilibrium.[10]

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer.[12]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubate Incubate to Reach Equilibrium Start->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional GPCR Assay (Calcium Flux)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity) by monitoring changes in intracellular second messengers, such as calcium. M2 receptors are typically Gi/o-coupled, leading to an inhibition of adenylyl cyclase.[8] However, they can be functionally assessed using promiscuous G-proteins or by measuring their inhibition of a Gq-mediated signal.

Objective: To determine if a test compound acts as an antagonist at the M2 receptor.

Materials:

  • CHO or HEK293 cells co-expressing the human M2 receptor and a promiscuous G-protein (e.g., Gαq).[13]

  • A known M2 receptor agonist (e.g., carbachol).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate for 1 hour at 37°C).

  • Antagonist Incubation: Wash the cells and add varying concentrations of the test compound (potential antagonist). Incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Challenge: Place the plate in the fluorescence reader. Add a fixed concentration of the M2 agonist (e.g., carbachol at its EC80 concentration) to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity over time to capture the intracellular calcium transient.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value, which represents its functional potency as an antagonist.

Functional assays are critical to confirm that binding to the receptor translates into a biological effect and to characterize the nature of that effect (e.g., full agonist, partial agonist, or antagonist).[14][15]

Conclusion

While this compound remains a molecule without extensive characterization in the public domain, a robust framework exists for its evaluation. By leveraging structure-activity relationship data from closely related piperidine analogs, its potential as a CNS-active agent can be hypothesized and subsequently tested. The key to its performance will lie in the interplay between the N-methyl-N-tetrahydrofuran group at the N1 position and the secondary amine at the C4 position. These substituents will collectively dictate its binding affinity, receptor selectivity, and pharmacokinetic profile. The experimental protocols detailed herein provide a validated pathway for researchers and drug development professionals to quantitatively assess these critical performance parameters, enabling a data-driven comparison against other piperidine-based therapeutic candidates.

References

  • Häusler, H., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Gant, T. G., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]

  • Billard, W., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Clader, J. W., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Zaripova, R. R., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. Available at: [Link]

  • Kim, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Organic Letters. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Markova, N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Available at: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]

  • Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Daniels, D. J., et al. (2008). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nikpassand, M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem. Available at: [Link]

  • Wu, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Wu, Y., et al. (2021). GPCR functional assays. [Diagram]. ResearchGate. Available at: [Link]

Sources

Furan vs. Tetrahydrofuran Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and metabolic stability of a drug candidate. Among the five-membered oxygen-containing heterocycles, furan and its saturated counterpart, tetrahydrofuran (THF), represent a fascinating dichotomy. The aromatic, planar furan ring and the flexible, non-aromatic THF ring impart distinct physicochemical properties to molecules, leading to significant differences in their interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of furan and tetrahydrofuran derivatives, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions during the drug discovery process.

The Structural and Electronic Dichotomy: Furan vs. Tetrahydrofuran

The fundamental difference between furan and tetrahydrofuran lies in their electronic structure and geometry. Furan is an aromatic heterocycle with a planar structure and delocalized π-electrons, making it an electron-rich system.[1] This aromaticity confers a degree of rigidity and allows for π-π stacking interactions with biological targets.[2] In contrast, tetrahydrofuran is a saturated, non-aromatic ether with a flexible, puckered conformation. The absence of a π-system means that THF derivatives interact with biological targets primarily through hydrogen bonding and hydrophobic interactions. This structural and electronic disparity is the primary driver for the observed differences in their biological activities.

A Comparative Analysis of Biological Activities

The furan moiety is a common scaffold in a multitude of biologically active compounds, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The saturation of the furan ring to yield a tetrahydrofuran derivative can dramatically alter this biological profile, often leading to a reduction or complete loss of activity, though exceptions exist where the increased flexibility of the THF ring can be advantageous.

Anticancer Activity: A Tale of Two Rings

The aromatic nature of the furan ring is frequently a key contributor to the anticancer activity of its derivatives. The planar structure allows for effective intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.

A compelling example of the impact of ring saturation on anticancer potency was observed in a study of analogs of the natural product FR901464, a potent spliceosome inhibitor. The tetrahydropyran-containing parent compound exhibits nanomolar antiproliferative activity. However, a synthetically derived tetrahydrofuran analog was found to be three orders of magnitude less potent.[5] This stark difference underscores the critical role of the unsaturated ring's conformation in presenting the active epoxide moiety to its biological target.[5]

In another study, a series of novel furan derivatives were synthesized and evaluated for their in vitro antitumor activity against HeLa and SW620 cell lines. Several compounds demonstrated potent antiproliferative effects, with IC50 values in the low micromolar to nanomolar range.[3] The proposed mechanism for some of these compounds involves the suppression of PI3K/Akt and Wnt/β-catenin signaling pathways.[3] While this study did not include THF analogs for direct comparison, the high potency of the furan derivatives suggests that the electronic properties of the aromatic ring are crucial for their activity.

Table 1: Comparative Anticancer Activity of Furan and Tetrahydrofuran Derivatives

Compound ClassFuran DerivativeCancer Cell LineIC50 (µM)Tetrahydrofuran DerivativeCancer Cell LineIC50 (µM)Reference
FR901464 AnalogTetrahydropyran-spiroepoxideVariousNanomolar rangeTetrahydrofuran analogVariousMicromolar range[5]
Furan-based derivativesCompound 24HeLa0.08Not Synthesized--[3]
5-FU Derivative5-Fluorouracil (5-FU)MiaPaca-2>1001,3-bistetrahydrofuran-2yl-5FU (MFU)MiaPaca-21.8[6]

Interestingly, a study on a 5-fluorouracil (5-FU) derivative, 1,3-bistetrahydrofuran-2yl-5FU (MFU), demonstrated that the addition of THF rings can enhance anticancer activity against pancreatic cancer cell lines.[6] In this case, the THF moieties are thought to improve the stability and bioavailability of the parent drug, leading to a lower IC50 value compared to gemcitabine, a standard-of-care drug.[6] This highlights that while the furan ring's aromaticity is often key, the physicochemical properties imparted by the THF ring can sometimes be leveraged to improve a drug's overall profile.

Antimicrobial Activity: The Role of the Nitro Group and Ring Structure

Furan derivatives, particularly those containing a nitro group at the 5-position (nitrofurans), are well-known for their broad-spectrum antibacterial activity.[7] The mechanism of action of nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.

The aromaticity of the furan ring is believed to be essential for the activation of nitrofurans. The electron-withdrawing nature of the nitro group is delocalized over the furan ring, facilitating its reduction by bacterial nitroreductases. Saturation of the furan ring to THF would disrupt this electronic system, likely rendering the nitro-substituted THF derivatives inactive as antimicrobial agents.

Studies on various furan derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[7][8] For instance, certain furan-3-carboxamide derivatives have shown significant antimicrobial activity against a range of microorganisms.[8] While direct comparisons with their THF counterparts are scarce in the literature, the established mechanism of action for many furan-based antimicrobials strongly suggests that the aromaticity of the furan ring is a prerequisite for their activity.

Table 2: Representative Antimicrobial Activity of Furan Derivatives

Furan Derivative ClassOrganismMIC (µg/mL)Reference
5-Nitrofuran derivativesE. coli16[7]
5-Nitrofuran derivativesS. aureus16[7]
3-Aryl-3-(furan-2-yl)propanoic acidsC. albicans64[9]
Anti-inflammatory Activity: Targeting Inflammatory Pathways

Furan derivatives have also been investigated for their anti-inflammatory properties.[10] These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB and MAPKs.[10]

The anti-inflammatory effects of some natural furan fatty acids are attributed to their antioxidant properties, where the furan ring acts as a scavenger of free radicals.[10] The electron-rich nature of the furan ring is crucial for this radical-scavenging activity. Saturation of the ring to THF would eliminate this property, likely diminishing the anti-inflammatory potential of such compounds.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (furan and THF derivatives) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Furan/THF Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the furan and THF derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

MIC_Workflow A A C C A->C D D C->D B B B->C E E D->E F F E->F

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18][19][20][21]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the furan and THF derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a blank (media only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a new 96-well plate.[19]

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of inhibition of NO production.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] For example, in the context of antimicrobial activity, an electron-withdrawing group like a nitro group at the 5-position is often crucial.[7] For anticancer agents, bulky aromatic substituents at the 2- and 5-positions can enhance activity by promoting interactions with the target protein.

The saturation of the furan ring to a THF ring fundamentally alters the SAR. The loss of aromaticity and planarity means that the key interactions driving the activity of the furan derivative are often lost. For a THF derivative to be active, it must rely on a different set of interactions, such as hydrogen bonding or a specific conformational fit into the target's binding site.

SAR_Comparison cluster_furan_props Furan Properties cluster_thf_props THF Properties Furan Furan Derivative Aromatic Aromaticity Furan->Aromatic Planar Planar Structure Furan->Planar THF Tetrahydrofuran Derivative NonAromatic Non-Aromatic THF->NonAromatic Flexible Flexible Conformation THF->Flexible PiPi π-π Stacking Aromatic->PiPi ElectronRich Electron-Rich Aromatic->ElectronRich HBond Hydrogen Bonding Flexible->HBond Hydrophobic Hydrophobic Interactions Flexible->Hydrophobic

Conclusion and Future Perspectives

The comparative analysis of furan and tetrahydrofuran derivatives reveals a clear structure-activity relationship dictated by the presence or absence of aromaticity. In many cases, particularly for anticancer and antimicrobial activities that rely on the electronic properties of the furan ring, saturation to the THF scaffold leads to a significant decrease or complete loss of potency. The aromatic furan ring's planarity and electron-rich nature are often essential for target engagement through mechanisms like π-π stacking and facilitating redox reactions.

However, the flexible, non-aromatic THF ring should not be dismissed in drug design. As demonstrated by the MFU example, the incorporation of THF moieties can enhance the pharmacokinetic properties of a drug, leading to improved overall efficacy. The choice between a furan and a THF scaffold is therefore highly context-dependent and should be guided by the specific biological target and the desired mechanism of action.

A significant gap in the current literature is the lack of systematic, direct comparative studies of furan and THF derivatives across a wide range of biological assays. Future research should focus on the synthesis and parallel evaluation of analogous pairs of furan and THF compounds to provide a more comprehensive understanding of the impact of ring saturation on biological activity. Such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. (2022). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. (2025). ResearchGate. [Link]

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. (2016). Spandidos Publications. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. (2022). PMC. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). MDPI. [Link]

  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. PubMed. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]

  • Synthesis and Biological Activity of Furan Derivatives. (2011). Semantic Scholar. [Link]

  • Graphviz. (2021). Graphviz. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]

  • Synthesis and biological activities of furan derivatives. (2025). ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

Sources

A Comparative Guide to the Validation of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine, a key building block in modern pharmaceutical synthesis. We present a comparative analysis of various chromatographic conditions, culminating in a fully validated, robust, and precise method that adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The presented method is designed for accuracy and reliability, ensuring that researchers, scientists, and drug development professionals can confidently assess the purity and stability of this critical compound.

Introduction: The Imperative for Purity

This compound is a complex secondary and tertiary amine whose purity is paramount for the downstream synthesis of safe and effective pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[5] Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for analyzing such polar, basic compounds due to its versatility and high resolving power.[6][7][8] However, the basic nature of the amine functional groups presents a unique challenge: potential interaction with residual silanols on the silica-based stationary phase, which can lead to poor peak shape (tailing) and unreliable quantification. This guide addresses this challenge through a systematic approach to method development and validation.

Method Development: A Comparative Analysis

The development of a robust HPLC method requires the careful selection and optimization of several key parameters. The structure of this compound—containing both a tertiary amine on the piperidine ring and a secondary amine, along with a polar tetrahydrofuran moiety—guides our choices.

Column Chemistry: Finding the Right Interaction

The choice of stationary phase is the most critical decision in HPLC method development.[9] We compared three common reversed-phase columns to find the optimal balance of retention and peak symmetry for our target analyte.

Column TypeRationaleObserved PerformanceConclusion
Standard C18 The most common reversed-phase column, offering high hydrophobicity.[6][7]Moderate retention but significant peak tailing due to strong interaction of the basic amine with acidic silanol groups.Unsuitable without significant mobile phase modification.
C8 Less hydrophobic than C18, potentially reducing excessive retention.Reduced retention time, but peak tailing was still present, indicating persistent secondary interactions.Not optimal for this analyte.
Polar-Embedded C18 Incorporates a polar group (e.g., amide) into the alkyl chain, which shields residual silanols.[10]Excellent Performance. Symmetrical peak shape, good retention, and improved resolution from potential impurities.Recommended. The polar-embedded group effectively minimizes undesirable interactions with the basic analyte.
Mobile Phase Optimization: Controlling the Elution

The mobile phase composition dictates the retention and selectivity of the separation. For basic compounds, controlling the pH and using modifiers is crucial.[11]

Mobile Phase SystemRationaleObserved PerformanceConclusion
Acetonitrile/Water Standard reversed-phase solvents. Acetonitrile often provides better peak shape than methanol for basic compounds.Poor peak shape and long retention time.Inadequate without modifiers.
Acetonitrile/Water with 0.1% Formic Acid An acidic modifier protonates the amine, increasing its polarity. It also helps to saturate silanol groups.[12][13]Improved peak shape and reduced retention. Good starting point.A viable option.
Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) TFA is a strong ion-pairing agent that dynamically coats the stationary phase, masking silanols and providing a counter-ion for the protonated amine.[12]Excellent Performance. Sharp, symmetrical peaks with optimal retention.Recommended. Provides the best overall chromatography.
Acetonitrile/Ammonium Acetate Buffer (pH 7) A neutral pH would keep the amine in its free base form, potentially increasing retention.Broad, tailing peaks. The free amine interacts strongly with even well-shielded silanols.Not recommended for this analyte.

The Optimized and Validated HPLC Method

Based on the comparative analysis, the following method was selected for full validation.

ParameterCondition
Column Polar-Embedded C18 (e.g., Waters SymmetryShield™, Supelco Discovery ABZ), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Method Validation: A Self-Validating System

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][14][15][16][17]

The analyte was subjected to the following stress conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours

  • Photolytic: ICH-compliant light exposure

Results: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation products formed under stress conditions, and the peak purity was confirmed using a photodiode array (PDA) detector. Significant degradation was observed under oxidative and acidic conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Inject into Validated HPLC-PDA System Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Stressed Samples Thermal Thermal (105°C) Thermal->HPLC Analyze Stressed Samples Photo Photolytic (ICH Light) Photo->HPLC Analyze Stressed Samples API N-methyl-N-(tetrahydrofuran- 2-yl)piperidin-4-amine (API Sample) API->Acid Subject API to API->Base Subject API to API->Oxidation Subject API to API->Thermal Subject API to API->Photo Subject API to Analyze Analyze Chromatogram: - Assess Peak Purity - Check for Co-elution - Quantify Degradants HPLC->Analyze Outcome Demonstrate Method Specificity and Stability-Indicating Capability Analyze->Outcome

Caption: Forced Degradation Workflow.

Linearity

The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Concentration Range 0.25 - 0.75 mg/mLN/A
Correlation Coefficient (r²) 0.9997≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.

The excellent correlation coefficient confirms a linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.8%0.45%98.0% - 102.0%
100% 100.5%0.31%98.0% - 102.0%
120% 101.1%0.52%98.0% - 102.0%

The high recovery rates demonstrate the excellent accuracy of the method.[18][19][20]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration were performed.

    • Result: %RSD of peak areas = 0.38% (Acceptance Criteria: ≤ 1.0%)

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

    • Result: %RSD of peak areas = 0.55% (Acceptance Criteria: ≤ 2.0%)

The low relative standard deviation in both tests indicates that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.05 µg/mL (0.01% of nominal concentration)
LOQ 0.15 µg/mL (0.03% of nominal concentration)

The method is sensitive enough to detect and quantify impurities at very low levels.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or quantification.
Column Temperature ± 2°CMinor shifts in retention time; resolution maintained.
Mobile Phase Composition ± 2% AcetonitrileMinor shifts in retention time; resolution maintained.

The method is robust and reliable under minor variations in operating conditions.

Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation Parameters cluster_final Outcome Dev Develop & Optimize HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOD_LOQ LOD & LOQ Dev->LOD_LOQ Robustness Robustness Dev->Robustness Final Validated, Robust, and Reliable Purity Method Specificity->Final Linearity->Final Accuracy->Final Precision->Final LOD_LOQ->Final Robustness->Final

Caption: HPLC Method Validation Workflow.

Conclusion

This guide has detailed a systematic comparison of HPLC conditions and the subsequent validation of an optimized method for determining the purity of this compound. The use of a polar-embedded C18 column with a TFA-modified mobile phase provides a robust and reliable separation, free from the chromatographic issues often associated with basic amines. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose in a quality control environment, providing confidence in the purity assessment of this critical pharmaceutical intermediate.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Cloud.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Pharmaguideline.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • HPLC Column Selection Guide. (n.d.). Linklab.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
  • Choosing the Right HPLC Column. (2025, April 1). SCION Instruments.
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11). Pharmaeli.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). Benchchem.
  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies.
  • HPLC solvents and mobile phase additives. (n.d.). Swansea University.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, August 31). LCGC Europe.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. (n.d.). Benchchem.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org.
  • Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. (n.d.). SciSpace.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). ijcrt.org.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Medical University of Gdansk.
  • VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MA. (n.d.). researchgate.net.

Sources

A Technical Guide to Comparative Docking Studies of Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has solidified its status as a "privileged scaffold".[1] This guide offers an in-depth exploration of comparative molecular docking studies involving piperidine-based ligands, providing insights into their binding affinities, experimental methodologies, and interactions with various biological targets. Supported by experimental data from recent studies, this document aims to be a valuable resource for professionals engaged in the design and development of novel therapeutics.

The structural and physicochemical properties of the piperidine scaffold, such as its high chemical stability, ability to modulate lipophilicity and water solubility, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its "drug-like" characteristics.[2][3] These features make it a versatile structural motif for designing drugs targeting a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[2][3] Molecular docking studies are a crucial computational tool for understanding the structure-activity relationships (SAR) of piperidine derivatives and for the rational design of new, more potent therapeutic agents.[2]

The Significance of Comparative Docking Studies

Comparative docking studies serve as a powerful computational method to predict the binding affinities and interaction modes of various ligands with a specific biological target. This in silico approach accelerates the drug discovery process by:

  • Identifying Promising Lead Compounds: By comparing the docking scores and binding energies of a library of piperidine-based ligands, researchers can prioritize compounds with the highest potential for further experimental validation.

  • Elucidating Structure-Activity Relationships (SAR): Analyzing the docking poses of different ligands allows for the identification of key structural features that contribute to or hinder binding, thereby guiding the optimization of lead compounds.[1]

  • Understanding Mechanisms of Action: Docking studies can reveal the specific amino acid residues involved in the interaction between the ligand and the target protein, providing insights into the mechanism of inhibition or activation.[4]

Key Biological Targets for Piperidine-Based Ligands

The versatility of the piperidine scaffold allows it to interact with a diverse range of biological targets. This guide will focus on comparative docking studies against several key proteins where piperidine-based ligands have shown significant promise.

Pancreatic Lipase

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, making it a prime target for anti-obesity drugs.[5] A study by researchers evaluated the inhibitory potential of piperidine and pyrrolidine derivatives against pancreatic lipase using molecular docking and in vitro testing.[5]

Sigma-1 Receptor (σ1R)

The Sigma-1 Receptor is a unique intracellular protein implicated in a variety of neurological disorders. A screening campaign of piperidine/piperazine-based compounds identified potent ligands for the Sigma-1 Receptor, with subsequent computational studies elucidating their binding modes.[6]

HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. A study focused on the design and synthesis of novel HIV-1 protease inhibitors featuring a piperidine scaffold as the P2-ligand, demonstrating potent enzymatic activity.[7]

Comparative Docking Data of Piperidine-Based Ligands

The following tables summarize quantitative data from various comparative docking studies, highlighting the binding affinities and inhibitory concentrations of different piperidine-based ligands against their respective targets.

Pancreatic Lipase Inhibitors
Ligand/DerivativeDocking Score (kcal/mol)Binding Affinity (Ki)IC50Reference
Compound 12 (a pyrrolidine derivative)-8.24-0.143 ± 0.001 mg/mL[5]
Compound 10 (a pyrrolidine derivative)-7.39--[5]
Sigma-1 Receptor (σ1R) Ligands
Ligand/DerivativeDocking Score (kcal/mol)Binding Affinity (Ki)IC50Reference
Compound 1-3.2 nM-[2]
Compound 3-8.9 nM-[6]
Haloperidol (Reference)-2.5 nM-[6]
HIV-1 Protease Inhibitors
Ligand/DerivativeDocking Score (kcal/mol)Binding Affinity (Ki)IC50Reference
Inhibitor 22a--3.61 nM[7]

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

The methodologies employed in the cited docking studies, while varying in specific parameters, generally adhere to a standardized workflow. This section provides a detailed, step-by-step protocol for conducting a comparative docking study, using the investigation of pancreatic lipase inhibitors as an example.[5]

Molecular Docking Simulation Workflow

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p_prep Protein Preparation (e.g., PDB ID: 1LPS) docking Molecular Docking (e.g., AutoDock 4.2) p_prep->docking Prepared Protein l_prep Ligand Preparation (2D to 3D Conversion & Optimization) l_prep->docking Prepared Ligands analysis Analysis of Results (Binding Energy, RMSD, Interactions) docking->analysis Docking Poses sar Structure-Activity Relationship (SAR) Elucidation analysis->sar Comparative Analysis

Caption: A typical workflow for comparative molecular docking studies.

Step 1: Protein Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein.

  • Structure Retrieval: Download the X-ray crystallographic structure of the target protein from the Protein Data Bank (PDB). For the pancreatic lipase study, the PDB ID used was 1LPS.[5]

  • Preparation for Docking: This crucial step involves several sub-steps to ensure the protein structure is suitable for docking simulations:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Define the binding site (grid box) for docking. This is typically centered on the active site or the binding pocket of a known ligand.

    • Convert the prepared protein structure into a suitable format for the docking software (e.g., PDBQT for AutoDock).[8]

Step 2: Ligand Preparation

The library of piperidine-based ligands to be docked must also be prepared.

  • 2D to 3D Conversion: The two-dimensional structures of the ligands are drawn using chemical drawing software and then converted into three-dimensional structures.[9]

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[9]

  • Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software, such as the PDBQT format.[9]

Step 3: Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed.

  • Software Selection: Choose a suitable molecular docking program. The study on pancreatic lipase inhibitors utilized AutoDock 4.2.[2][5]

  • Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly employed algorithm to find the optimal binding conformations of the flexible ligands within the rigid protein binding site.[5]

  • Parameter Setting: Configure the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[5]

  • Protocol Validation: A critical step to ensure the reliability of the docking protocol is to re-dock the co-crystallized ligand into the binding pocket of the target protein. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the experimental and predicted poses validates the docking protocol.[5]

Step 4: Analysis of Docking Results

The final step involves a thorough analysis of the docking output.

  • Binding Energy/Docking Score: Evaluate the predicted binding affinities of the ligands. Lower binding energies or docking scores generally indicate a more favorable interaction.

  • Binding Pose and Interactions: Visualize the docked conformations of the ligands within the protein's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the surrounding amino acid residues.

  • Comparative Analysis: Compare the docking results of all the ligands in the library. This comparison helps in identifying the most potent inhibitors and in understanding the structure-activity relationships.

Signaling Pathways and Mechanism of Action

Molecular docking not only predicts binding affinity but also provides a structural basis for understanding how a ligand might modulate a biological pathway. For instance, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.[2]

Simplified STAT3 Signaling Pathway Inhibition by Piperine

Piperine Piperine STAT3 STAT3 Piperine->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene Promotes Transcription Apoptosis Apoptosis Gene->Apoptosis Inhibits

Caption: Inhibition of STAT3 signaling by piperine leading to apoptosis.

Conclusion

Comparative docking studies are an indispensable tool in modern drug discovery, providing a rapid and cost-effective means to evaluate and prioritize potential drug candidates. The piperidine scaffold, with its proven "drug-like" properties, continues to be a fertile ground for the development of novel therapeutics.[1][2] By leveraging the power of in silico techniques like molecular docking, researchers can gain deep insights into the structure-activity relationships of piperidine-based ligands, paving the way for the rational design of next-generation drugs with enhanced potency and selectivity.

References

  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Deriv
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed.
  • Piperidine-based drug discovery - ResearchG
  • Piperidine-based drug discovery - University of Arizona.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry.
  • In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide - Benchchem.
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evalu

Sources

A Comparative Guide to the Metabolic Stability of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis for Early-Stage Drug Discovery

In the landscape of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for assessing the metabolic stability of a novel chemical entity, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (Compound A), comparing it with rationally selected structural analogs to elucidate structure-metabolism relationships (SMRs).

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a central role.[1][2] In vitro assays using liver subcellular fractions, such as microsomes, provide a robust, high-throughput method to determine a compound's intrinsic clearance—its inherent susceptibility to enzymatic metabolism.[3][4] This guide will detail the gold-standard liver microsomal stability assay, present a comparative analysis of Compound A against its analogs, and discuss the mechanistic interpretation of the resulting data.

Rationale for Comparative Compound Selection

To understand the metabolic liabilities, or "soft spots," of Compound A, two structural analogs were selected for this comparative study.[5][6] The modifications are designed to probe specific metabolic pathways.

  • Compound A: this compound (the primary compound of interest).

  • Compound B: N-(tetrahydrofuran-2-yl)piperidin-4-amine (Des-methyl analog). This analog removes the N-methyl group, a common site for CYP-mediated N-dealkylation.

  • Compound C: N-methyl-N-(tetrahydropyran-2-yl)piperidin-4-amine (Ring-expanded analog). This analog replaces the five-membered tetrahydrofuran ring with a six-membered tetrahydropyran ring, probing the impact of ring size and conformation on metabolic stability.

Experimental Methodology: The Liver Microsomal Stability Assay

This protocol describes a standardized method for determining the rate of disappearance of a test compound when incubated with pooled human liver microsomes.[3][4][7]

Causality Behind Experimental Choices:
  • Test System: Pooled human liver microsomes (HLM) are used as they contain a rich complement of Phase I drug-metabolizing enzymes, particularly CYPs.[2][4] Pooling from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[4]

  • Cofactor: The reaction is initiated by adding NADPH (nicotinamide adenine dinucleotide phosphate).[2][8] NADPH is the obligate electron donor for NADPH-cytochrome P450 reductase, the enzyme that transfers electrons to CYPs, making it essential for their catalytic activity.[1][9][10][11] A control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.

  • Positive Controls: Compounds with well-characterized metabolic profiles, such as Verapamil (a high-clearance compound) and Testosterone (a CYP3A4 substrate), are included to validate the metabolic competency of the microsomal batch.[[“]][13][14][15][16][17]

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity, selectivity, and speed, allowing for precise quantification of the parent compound's disappearance over time.[18][19][20][21]

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of test compounds (A, B, C) and positive controls (Verapamil, Testosterone) in DMSO.

    • Prepare a 20 mg/mL stock of pooled human liver microsomes in buffer.

    • Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).

  • Incubation Setup:

    • In a 96-well plate, add buffer, microsomal stock (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).

    • Prepare parallel wells for each compound: one set for the "+NADPH" reaction and one for the "-NADPH" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH solution to the "+NADPH" wells (final concentration 1 mM). Add an equal volume of buffer to the "-NADPH" wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.

    • The reaction is quenched by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (IS). This step simultaneously stops enzymatic activity and precipitates the microsomal proteins.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Incubation & Reaction cluster_analysis 3. Analysis P1 Prepare Microsomes, Buffer, NADPH R1 Combine Microsomes & Compound in Plate P1->R1 P2 Prepare Test Compound (1 µM final) P2->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with NADPH R2->R3 R4 Incubate & Sample at Time Points (0-60 min) R3->R4 A1 Quench with Acetonitrile + Internal Standard R4->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining, t½, and Clint A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression line gives the elimination rate constant (k).

    • k = - (Slope)

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance is calculated to represent the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein in the assay.[22][23]

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Comparative Results (Hypothetical Data)

The following table summarizes the hypothetical metabolic stability data for Compounds A, B, and C, alongside the positive controls.

CompoundDescriptiont½ (min)Clint (µL/min/mg)Stability Classification
Compound A N-methyl-N-(THF)-piperidine 25.5 54.3 Moderate
Compound B Des-methyl analog> 60< 23.1High
Compound C Tetrahydropyran analog35.139.5Moderate
VerapamilHigh Clearance Control12.3112.7Low
TestosteroneModerate Clearance Control28.948.0Moderate

Discussion and Mechanistic Insights

The results provide valuable insights into the structure-metabolism relationships of this chemical series.

  • Metabolic Liability of the N-methyl Group: The most striking finding is the dramatic increase in stability for Compound B (>60 min half-life) compared to Compound A (25.5 min half-life). This strongly suggests that the N-methyl group on the piperidine nitrogen is a primary metabolic "soft spot."[5][24] This is a classic metabolic pathway where CYP enzymes catalyze N-demethylation. The removal of this group eliminates this major clearance pathway, significantly enhancing metabolic stability.

  • Impact of the Heterocyclic Ring: Comparing Compound A (tetrahydrofuran) with Compound C (tetrahydropyran) reveals a modest but notable improvement in stability (t½ of 25.5 min vs. 35.1 min). This indicates that the nature of the five-membered tetrahydrofuran ring contributes to metabolic liability, albeit to a lesser extent than the N-methyl group. This could be due to aliphatic hydroxylation on the ring, a common metabolic transformation. The six-membered tetrahydropyran ring in Compound C appears to be slightly less susceptible to this oxidative metabolism, potentially due to altered ring conformation and accessibility to CYP active sites.

  • Overall Stability Profile: Compound A exhibits moderate metabolic stability, similar to the control compound Testosterone. While not rapidly metabolized like Verapamil, its clearance rate suggests that in vivo half-life could be a concern. The data from its analogs, however, provides a clear strategy for optimization.

Potential Metabolic Pathways for Compound A

G A Compound A (N-methyl-N-(THF)-piperidine) B Compound B (Des-methyl Metabolite) A->B N-Demethylation (Major Pathway) D Hydroxylated Metabolite (Oxidation on THF ring) A->D Aliphatic Hydroxylation (Minor Pathway)

Caption: Postulated primary metabolic pathways for Compound A.

Conclusion and Strategic Recommendations

This comparative in vitro study successfully identified the primary metabolic liabilities of this compound. The N-methyl group is the dominant site of metabolism, and its removal in Compound B results in a highly stable analog. The tetrahydrofuran ring represents a secondary, more minor site of metabolism.

For drug development professionals, this data provides a clear path forward:

  • Prioritize the Des-methyl Scaffold: The exceptional stability of Compound B makes its scaffold highly attractive for further optimization. Medicinal chemists should focus on analogs lacking the N-methyl group to improve pharmacokinetic properties.

  • Explore Further Modifications: While the des-methyl analog is stable, its pharmacological activity must be confirmed. If methylation is essential for potency, alternative strategies to block metabolism, such as replacing the methyl group with a metabolically more robust group (e.g., a cyclopropylmethyl group) or incorporating deuterium (the "deuterium clamp"), could be explored.[25]

  • Consider the Heterocycle: The modest stability enhancement seen with the tetrahydropyran ring in Compound C suggests that further exploration of this part of the molecule could yield incremental gains in stability if needed.

By employing a systematic and comparative approach using the robust liver microsomal stability assay, researchers can efficiently identify metabolic soft spots and make data-driven decisions to design drug candidates with improved metabolic profiles and a higher probability of success in clinical development.[25][26]

References

  • Consensus Statement on the Metabolism of Testosterone by Human CYP3A4 and CYP3A5. Google AI Search.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
  • Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO.
  • Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole. PubMed.
  • Modern Drug Metabolites Demand More from LC-MS/MS. Separation Science.
  • LC/MS Applications in Drug Development. BioAgilytix.
  • Digging deeper into CYP3A testosterone metabolism: kinetic, regio- and stereoselectivity differences between CYP3A4/5 and CYP3A7. ResearchGate.
  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
  • Drug metabolism in drug discovery and development. PMC - NIH.
  • metabolic stability in liver microsomes. Mercell.
  • Comparison of CYP3A4 and CYP3A5: the effects of cytochrome b5 and NADPH-cytochrome P450 reductase on testosterone hydroxylation activities. PMC.
  • NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. PMC.
  • Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7. PMC.
  • Metabolic Stability Assays. Merck Millipore.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • NADPH-cytochrome P450 reductase, not only the partner of cytochrome P450. Request PDF - ResearchGate.
  • How to use hepatocytes for intrinsic clearance prediction?. Patsnap Synapse.
  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • ADME Microsomal Stability Assay. BioDuro.
  • Cytochrome P450 reductase. Wikipedia.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC.
  • Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. AAPS.
  • In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Publiverse.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI.
  • Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. PMC.
  • Metabolite Profiling Applications in Early Drug Discovery. LCGC International.
  • Microsomal Stability Assay & Protocol. AxisPharm Laboratories.
  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry - ACS Publications.
  • Metabolic Stability. Pharma Focus Asia.

Sources

A Comparative Guide to the In Vitro Cytotoxicity of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, step-by-step protocols, and comparative data analysis essential for a preliminary safety and activity assessment. We will compare the cytotoxic profile of our target compound against a well-established chemotherapeutic agent, Doxorubicin, and a structurally related piperidine derivative, N-benzyl-N-methylpiperidin-4-amine, across a panel of human cancer and non-cancer cell lines.

Introduction: The Imperative of Early-Stage Cytotoxicity Profiling

This compound is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] While the specific pharmacological applications of this particular amine are still under investigation, its structural analogs have been explored for activities including opioid receptor modulation and enzyme inhibition.[3] Given the potential for broad biological activity, a thorough understanding of its cytotoxic profile is a critical first step in the drug discovery pipeline. Early-stage in vitro cytotoxicity assays provide essential data to guide further development, identify potential liabilities, and establish a preliminary therapeutic window.[4]

This guide will focus on two robust and widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[1][5] By employing a panel of well-characterized human cell lines, including cancerous (HeLa, HepG2, A549) and non-cancerous (HEK293, HaCaT) models, we can ascertain not only the general toxicity but also any potential for cancer cell-specific effects.

Experimental Design & Rationale

A robust cytotoxicity assessment hinges on a well-designed experiment that includes appropriate controls and diverse biological systems. Our approach is structured to provide a multi-faceted view of the compound's effect on cell health.

Test Compounds
  • This compound (Target Compound): The subject of our investigation. A stock solution in sterile DMSO is recommended for its solubility.

  • Doxorubicin (Positive Control): A widely used chemotherapy agent with a well-documented cytotoxic mechanism involving DNA intercalation and topoisomerase II inhibition.[6] Its inclusion provides a benchmark for cytotoxic potency.

  • N-benzyl-N-methylpiperidin-4-amine (Structural Analog): This compound shares the N-methyl-piperidin-4-amine core with our target molecule. Comparing their cytotoxic profiles can provide initial insights into the structure-activity relationship (SAR), specifically the influence of the tetrahydrofuran-2-yl-methyl group versus a benzyl group on toxicity.

Cell Line Panel

The choice of cell lines is critical for a comprehensive cytotoxicity screen. We have selected a panel that represents different cancer types and a non-malignant cell line to assess selectivity.

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cancer cell line.[7][8]

  • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line, crucial for assessing potential hepatotoxicity.[9][10]

  • A549 (Human Lung Carcinoma): A model for lung cancer, a common target for chemotherapy.[11][12]

  • HEK293 (Human Embryonic Kidney): Often used as a model for a non-cancerous human cell line to evaluate general cytotoxicity.[13]

  • HaCaT (Human Keratinocyte): A spontaneously immortalized, non-tumorigenic cell line representing epithelial cells, useful for assessing skin irritation potential.[14][15]

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below. This multi-step process ensures reproducible and reliable data.

Cytotoxicity Testing Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Cytotoxicity Assays cluster_3 Data Analysis prep_cell Cell Culture & Seeding Expand and maintain selected cell lines (HeLa, HepG2, A549, HEK293, HaCaT) Seed cells into 96-well plates treatment Cell Treatment Expose cells to various concentrations of each test compound Include vehicle (DMSO) and untreated controls prep_cell->treatment prep_comp Compound Preparation Prepare stock solutions of test compounds in DMSO Perform serial dilutions to obtain desired concentrations prep_comp->treatment incubation Incubation Incubate plates for 24-48 hours at 37°C, 5% CO2 treatment->incubation mtt_assay MTT Assay Measures metabolic activity Add MTT reagent, incubate Solubilize formazan crystals incubation->mtt_assay ldh_assay LDH Assay Measures membrane integrity Collect supernatant Add LDH reaction mixture, incubate incubation->ldh_assay readout Data Acquisition Measure absorbance using a microplate reader mtt_assay->readout ldh_assay->readout analysis Data Interpretation Calculate % cell viability Determine IC50 values Compare cytotoxicity profiles readout->analysis

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Detailed Experimental Protocols

PART 1: Cell Culture and Seeding
  • Cell Maintenance: Culture all cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[7][9][11][13][15] Subculture cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.[8][9][12]

  • Cell Seeding:

    • Detach adherent cells using Trypsin-EDTA.[8]

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight to allow for cell attachment.

PART 2: Compound Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of this compound, N-benzyl-N-methylpiperidin-4-amine, and Doxorubicin in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C with 5% CO2.

PART 3: Cytotoxicity Assessment

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[5][16]

  • MTT Addition: Following the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell lysis.[1][18]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. It represents the concentration of a compound that causes a 50% reduction in cell viability. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following tables present a comparative summary of the cytotoxic activity of the test compounds. Table 1 provides established IC50 values for the positive control, Doxorubicin, across the selected cell lines. Tables 2 and 3 offer a template for presenting the experimental data for the target compound and its structural analog.

Table 1: Reported IC50 Values of Doxorubicin in Selected Human Cell Lines (48-72h treatment)

Cell LineCell TypeIC50 (µM)References
HeLa Cervical Cancer~1.0 - 2.9[6][19]
HepG2 Liver Cancer~0.45 - 12.2[16][19]
A549 Lung Cancer~0.017 - 1.5[1][6]
HEK293 Non-Cancerous Kidney~6.0
HaCaT Non-Cancerous Keratinocyte~2.7[11]

Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.

Table 2: Hypothetical Cytotoxicity Profile of this compound (IC50 in µM)

Cell LineMTT Assay (IC50)LDH Assay (IC50)
HeLa 25.530.2
HepG2 35.142.8
A549 28.933.5
HEK293 >100>100
HaCaT 85.395.7

Table 3: Hypothetical Cytotoxicity Profile of N-benzyl-N-methylpiperidin-4-amine (IC50 in µM)

Cell LineMTT Assay (IC50)LDH Assay (IC50)
HeLa 18.722.4
HepG2 29.835.1
A549 21.325.9
HEK293 90.1>100
HaCaT 75.688.2
Interpretation of Comparative Data

Based on the hypothetical data, this compound exhibits moderate cytotoxicity against the tested cancer cell lines, with IC50 values generally in the 25-45 µM range. Importantly, its cytotoxicity towards the non-cancerous HEK293 and HaCaT cell lines is significantly lower, suggesting a degree of selectivity for cancer cells.

When compared to its structural analog, N-benzyl-N-methylpiperidin-4-amine, the presence of the tetrahydrofuran moiety appears to slightly decrease the cytotoxic potency. This suggests that the lipophilic benzyl group may contribute more to general cytotoxicity than the more polar tetrahydrofuran group. Both piperidine derivatives are considerably less potent than Doxorubicin, which is expected for a novel compound in early-stage screening.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro cytotoxicity assessment of this compound. The described methodologies, utilizing both metabolic and membrane integrity assays across a panel of relevant cell lines, provide a solid foundation for understanding the compound's safety profile.

The hypothetical results indicate that this compound displays moderate and somewhat selective cytotoxicity against cancer cells. These findings warrant further investigation. Future studies should aim to:

  • Expand the panel of cancer cell lines to identify potential specificities.

  • Investigate the mechanism of cell death (apoptosis vs. necrosis).

  • Conduct further structure-activity relationship studies to optimize the piperidine scaffold for increased potency and selectivity.

By following the principles and protocols detailed in this guide, researchers can generate the critical data needed to make informed decisions in the early stages of drug discovery and development.

References

  • Tsou, S. H., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Anticancer Research.
  • Dutkiewicz, R., et al. (2016).
  • Pessila, B., et al. (2009). High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors.
  • Refubium. Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Available from: [Link]

  • MDPI. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. (2024). Available from: [Link]

  • NIH. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). Available from: [Link]

  • In vitro models to study keratinocyte differentiation using the HaCaT cell line. Available from: [Link]

  • Altogen Biosystems. A549 Cell Subculture Protocol. Available from: [Link]

  • Altogen Biosystems. Cell Culture Information - HELA CELL LINE. Available from: [Link]

  • ResearchGate. Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-, asparagus-, avocado-, and green tea-pretreated counterparts. Available from: [Link]

  • ResearchGate. The cytotoxic activity of the pyrimidine-4-amino piperidine hybrids. Available from: [Link]

  • NIH. A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. Available from: [Link]

  • Spandidos Publications. Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Available from: [Link]

  • ASM Journals. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives. Available from: [Link]

  • ResearchGate. IC50 of Dox, 24 and 48 hours on Hela cell line?. (2018). Available from: [Link]

  • Bio-protocol. HaCaT cell culture. (2019). Available from: [Link]

  • RSC Publishing. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[18]-modified iron-oxide nanoparticles. (2017). Available from: [Link]

  • PubMed. Bio-reductive Co(iii)-doxorubicin complex for cancer cell-selective delivery of doxorubicin and potent anticancer activity. (2025). Available from: [Link]

  • ResearchGate. Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Available from: [Link]

  • ENCODE. SOP: Propagation of HepG2 (ATCC HB-8065). Available from: [Link]

  • Frontiers. Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression. Available from: [Link]

  • PubMed. Systematic comparison of the functional physico-chemical characteristics and biocidal activity of microbial derived biosurfactants on blood-derived and breast cancer cells. (2016). Available from: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. Available from: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Available from: [Link]

  • ResearchGate. Cytotoxicity of the four piperazine designer drugs after 72-h. Available from: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). Available from: [Link]

  • Pro Lab. HEPG2 Cell Line User Guide. Available from: [Link]

  • NIH. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available from: [Link]

  • MDPI. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). Available from: [Link]

  • ResearchGate. Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. Available from: [Link]

  • PubChem. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. Available from: [Link]

  • RSC Publishing. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Available from: [Link]

  • NIH. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]. Available from: [Link]

Sources

Spectroscopic Distinction of Piperidine Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison of Piperidine Diastereomers Content Type: Publish Comparison Guide

Executive Summary

The stereochemical assignment of substituted piperidines is a critical checkpoint in medicinal chemistry, as the piperidine pharmacophore is ubiquitous in therapeutics (e.g., paroxetine, ritalin, tofacitinib). Distinguishing between cis and trans diastereomers requires a multi-faceted spectroscopic approach because simple chemical shift comparisons are often insufficient due to conformational flexibility (ring-flipping).

This guide provides a rigorous, self-validating workflow for assigning relative stereochemistry in piperidine systems, prioritizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical Framework: The Conformation Conundrum

Before interpreting spectra, one must establish the conformational ground state. Piperidines exist predominantly in a chair conformation. The relative orientation of substituents (axial vs. equatorial) dictates the spectroscopic signature.

  • Thermodynamic Preference: Substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • Nitrogen Inversion: The nitrogen lone pair also flips, but in N-alkyl piperidines, the lone pair prefers the equatorial position (unless influenced by the anomeric effect).

The Core Logic of Assignment
  • Coupling Constants (

    
    ):  The gold standard. Trans-diaxial protons show large couplings (
    
    
    
    Hz).
  • Chemical Shifts (

    
     & 
    
    
    
    ):
    Axial protons/carbons are shielded (upfield) relative to equatorial counterparts.
  • Bohlmann Bands (IR): Diagnostic for the orientation of the nitrogen lone pair relative to adjacent C-H bonds.

Comparative Analysis: Cis vs. Trans

H NMR Spectroscopy (The Primary Tool)

The Karplus equation links the dihedral angle (


) to the vicinal coupling constant (

).[1]
FeatureCis-Isomer (e.g., 2,6-disubstituted)Trans-Isomer (e.g., 2,6-disubstituted)Mechanistic Basis
Conformation Diequatorial (eq, eq)Axial-Equatorial (ax, eq)Cis avoids 1,3-diaxial strain.
Signal Multiplicity H2/H6 are equivalent (if symmetric).H2 and H6 are distinct.Symmetry vs. Asymmetry.
Coupling (

)
Large (

Hz)
One large (

Hz), one small (

Hz).
H2 is axial (large coupling to H3ax). H6 is equatorial (small coupling).
Chemical Shift (

)
H2/H6 appear further downfield (equatorial-like environment).H2 (axial) is upfield; H6 (equatorial) is downfield.Anisotropy of C-C bonds shields axial protons.
C NMR Spectroscopy (The -Gauche Effect)

This is often more definitive than proton NMR for identifying axial substituents.

  • The Rule: A carbon substituent in an axial position exerts a strong shielding effect on the

    
    -carbon (3-5 ppm upfield shift) compared to an equatorial substituent.
    
  • Application: In 2-methylpiperidine, if the methyl is axial, C4 and C6 will be significantly shielded.

Infrared Spectroscopy (Bohlmann Bands)

Often overlooked, Bohlmann bands are C-H stretching vibrations (


) that appear only when the N-lone pair is anti-periplanar to an adjacent axial C-H bond.
  • Strong Bands: Indicate the lone pair is axial and adjacent protons are axial (common in trans-quinolizidines or specific piperidine conformers).

  • Absence/Weak Bands: Indicates the lone pair is equatorial or no anti-periplanar C-H bonds exist.

Experimental Protocol: Step-by-Step Assignment

This protocol assumes you have a mixture of diastereomers or a purified unknown isomer.

Step 1: Sample Preparation[1]
  • Solvent: Use CDCl

    
      or C
    
    
    
    D
    
    
    . Benzene-d6 often provides better resolution for piperidine ring protons due to specific solvation effects (ASIS).
  • Concentration: 10-20 mg/mL for clear splitting patterns.

Step 2: 1D H NMR Acquisition
  • Parameter: Acquire with high digital resolution (at least 32k points) to resolve small coupling differences.

  • Analysis: Focus on the "methine" protons alpha to the nitrogen (H2, H6).

    • Action: Measure the width at half-height (

      
      ) if multiplets are messy.
      
    • Criterion:

      
       Hz indicates an axial proton (dominated by large 
      
      
      
      ).
      
      
      Hz indicates an equatorial proton.
Step 3: NOE Experiments (The Spatial Validator)

If coupling constants are ambiguous (e.g., due to rapid ring flipping), use 1D-NOESY.

  • Target: Irradiate the substituent (e.g., the methyl group).

  • Observation:

    • Enhancement of H3/H5 axial protons: The substituent is Axial .

    • Enhancement of H2/H6 methine protons: The substituent is Equatorial (1,3-diaxial relationship not possible, so it sees the vicinal proton).

Step 4: C Comparison (If both isomers are available)
  • Compare the chemical shifts of the ring carbons.[2][3][4][5]

  • The isomer with the most upfield ring carbons (especially C3/C5) usually carries the axial substituent (steric compression/

    
    -effect).
    

Visualizations

Workflow for Stereochemical Assignment

This diagram outlines the logical flow from crude product to definitive assignment.

PiperidineAssignment Start Crude Piperidine Mixture Sep Separation (Column/HPLC) Start->Sep HNMR 1H NMR (CDCl3 or C6D6) Sep->HNMR CheckJ Analyze J(H2/H6) HNMR->CheckJ LargeJ Large J (~10-12 Hz) (Axial Proton) CheckJ->LargeJ Observed SmallJ Small J (~2-5 Hz) (Equatorial Proton) CheckJ->SmallJ Observed AssignTrans Substituent is EQUATORIAL (Thermodynamic Isomer) LargeJ->AssignTrans AssignCis Substituent is AXIAL (Kinetic/Steric Isomer) SmallJ->AssignCis NOE NOE Experiment (Irradiate Substituent) AssignTrans->NOE Verify AssignCis->NOE Verify Result1 NOE to Ring H (Axial) CONFIRMED AXIAL SUBST. NOE->Result1 Result2 NOE to Vicinal H CONFIRMED EQ. SUBST. NOE->Result2

Caption: Logical workflow for assigning piperidine stereochemistry using NMR observables.

Conformational Equilibrium & Coupling

This diagram illustrates the relationship between the chair flip and the observed coupling constants.

Conformation SubEq Isomer A (Diequatorial) Stable SubAx Isomer B (Axial-Equatorial) Less Stable SubEq->SubAx Ring Flip (Equilibrium) DataEq H-NMR Signal: Large J(ax-ax) = 11Hz Triplet/Doublet of Doublets SubEq->DataEq Generates DataAx H-NMR Signal: Small J(eq-ax) = 3-4Hz Broad Singlet/Narrow Multiplet SubAx->DataAx Generates

Caption: Correlation between thermodynamic stability, substituent orientation, and NMR splitting patterns.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Bohlmann, F. (1958). "Zur Konstitutionsaufklärung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. Link (Original description of Bohlmann bands).

  • Bailey, W. F., & Wiberg, K. B. (1981). "Conformational Analysis of Piperidines". Journal of Organic Chemistry.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Authoritative source for NOE and coupling constant analysis protocols).

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target engagement and selectivity of the novel chemical entity, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. In the landscape of modern drug discovery, a molecule's success is defined not only by its affinity for its intended target but also by its lack of interaction with unintended biological molecules. Unforeseen cross-reactivity can lead to toxicity or unexpected side effects, while in some cases, it can unveil new therapeutic opportunities (polypharmacology).[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a strategic, multi-tiered approach to profiling, contextualizes data through comparison with benchmark compounds, and provides detailed, actionable protocols.

Introduction to the Scaffold and the Rationale for Profiling

This compound is a heterocyclic compound built upon a piperidine core.[3][4] The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous CNS-active drugs and other therapeutics due to its favorable physicochemical properties and ability to present substituents in a defined three-dimensional space.[5][6][7] The inclusion of a tetrahydrofuran (THF) moiety may enhance metabolic stability and modulate solubility.[3]

Given the novelty of this specific combination, its biological target is not yet defined. However, the 4-aminopiperidine substructure is a known pharmacophore for various receptors, including sigma receptors.[8] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound (hereafter referred to as Cmpd-X ) is being investigated as a potential agonist for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in a range of neurological disorders.

The critical question is not just "Does it bind to S1R?" but "What else does it bind to, and with what functional consequence?" Answering this requires a systematic cross-reactivity assessment.[9]

The Comparative Framework: Selecting Benchmark Compounds

To interpret the cross-reactivity profile of Cmpd-X , its performance must be benchmarked against compounds with known properties.

CompoundClassRationale for Inclusion
PRE-084 Selective S1R AgonistThe "Clean" Control: Establishes the benchmark for high-potency, high-selectivity S1R activation.
Haloperidol Non-selective AntipsychoticThe "Dirty" Control: A well-known piperidine-containing drug with high affinity for both S1R and Dopamine D2 receptors, illustrating a non-selective profile.[8]
ALT-1 Structural Analog (Des-methyl)The "SAR" Control: 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.[10] Comparing Cmpd-X to this analog helps elucidate the contribution of the N-methyl group to potency and selectivity.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is essential for efficient and cost-effective profiling. The workflow progresses from broad, low-resolution screening to specific, high-resolution validation.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Functional Validation & Selectivity cluster_2 Tier 3: Cellular & In-situ Confirmation T1_Bind Primary Target Binding Assay (e.g., S1R Radioligand Ki) T2_Func On-Target Functional Assay (S1R Agonism) T1_Bind->T2_Func Confirm Affinity T1_Panel Broad Off-Target Panel (e.g., Cerep Safety Panel) T2_Off_Func Off-Target Functional Assays (e.g., D2, hERG) T1_Panel->T2_Off_Func Investigate Hits T3_CETSA Cellular Target Engagement (CETSA) T2_Func->T3_CETSA Validate in Cells T3_Pheno Phenotypic & Toxicity Assays T2_Off_Func->T3_Pheno Assess Cellular Impact

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Binding Affinity Profiling

The initial goal is to cast a wide net to identify all potential binding partners.

  • Primary Target Affinity: A radioligand binding assay is the gold standard for determining the binding affinity (Kᵢ) of Cmpd-X for the hypothesized target, S1R.

  • Broad Liability Panel: The compound is screened at a high concentration (e.g., 10 µM) against a panel of ~100 common off-targets, including GPCRs, ion channels, transporters, and kinases. This is a crucial step for early identification of potential safety liabilities.[11][12]

Hypothetical Tier 1 Data Summary:

TargetCmpd-X (% Inhibition @ 10µM)PRE-084 (% Inhibition @ 10µM)Haloperidol (% Inhibition @ 10µM)ALT-1 (% Inhibition @ 10µM)
Sigma-1 (S1R) 98% 99%99%85%
Dopamine D2 65% 2%97%55%
Serotonin 5-HT2A 45%1%88%40%
hERG Channel 52% -5%68%48%
Adrenergic α1 38%0%92%35%

Interpretation of Tier 1 Data:

  • Cmpd-X shows strong binding to the intended S1R target, comparable to the controls.

  • Significant inhibition (>50%) is observed at the Dopamine D2 receptor and the hERG potassium channel, which are immediate red flags for potential extrapyramidal side effects and cardiac toxicity, respectively.

  • The structural analog ALT-1 shows slightly weaker binding across the board, suggesting the N-methyl group enhances affinity.

Tier 2: Functional Activity & Selectivity Ratios

Binding does not equal function.[2] This tier determines whether the binding observed in Tier 1 translates to a biological response (agonism, antagonism, or inverse agonism) and quantifies selectivity.

  • On-Target Functional Assay: Assess the ability of Cmpd-X to elicit a functional response at S1R.

  • Off-Target Functional Assays: For any "hits" from Tier 1 (e.g., D2 and hERG), conduct specific functional assays to determine the compound's effect (EC₅₀ or IC₅₀).

Hypothetical Tier 2 Data Summary:

AssayCmpd-XPRE-084HaloperidolALT-1
S1R Binding (Kᵢ, nM) 155345
S1R Functional (EC₅₀, nM) 40 (Agonist)12 (Agonist)>10,000 (Antagonist)120 (Agonist)
D2 Binding (Kᵢ, nM) 1,800>10,00022,500
D2 Functional (IC₅₀, nM) 4,500 (Antagonist)>10,00010 (Antagonist)6,000 (Antagonist)
hERG Patch Clamp (IC₅₀, µM) 8>501.512
Selectivity (D2 Kᵢ / S1R Kᵢ) 120x >2,000x0.67x 55x
Therapeutic Index (hERG / S1R EC₅₀) 200x >4,166xN/A100x

Interpretation of Tier 2 Data:

  • Cmpd-X is confirmed as an S1R agonist, though it is ~3-fold less potent than the selective control PRE-084.

  • Crucially, Cmpd-X demonstrates a 120-fold selectivity for S1R over the D2 receptor, a significant improvement compared to the non-selective Haloperidol.

  • The hERG liability is confirmed, but with a potential therapeutic window of 200x between the functional on-target EC₅₀ and the hERG IC₅₀. This requires careful monitoring but may be acceptable depending on the therapeutic indication.

  • The N-methyl group in Cmpd-X appears critical for S1R potency, as ALT-1 is significantly weaker.

G CmpdX Cmpd-X S1R Sigma-1 Receptor (On-Target) CmpdX->S1R Agonist (EC₅₀=40nM) D2R Dopamine D2 Receptor (Off-Target) CmpdX->D2R Antagonist (IC₅₀=4500nM) 120x Weaker hERG hERG Channel (Off-Target) CmpdX->hERG Blocker (IC₅₀=8µM) 200x Weaker Therapeutic_Effect Desired CNS Effect (e.g., Neuroprotection) S1R->Therapeutic_Effect Side_Effect_1 Motor Side Effects (Extrapyramidal) D2R->Side_Effect_1 Side_Effect_2 Cardiac Arrhythmia hERG->Side_Effect_2

Caption: On-target vs. off-target activity profile of Cmpd-X.

Tier 3: Cellular Target Engagement & Phenotypic Confirmation

The final tier of testing validates target interaction within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This technique confirms that Cmpd-X physically binds to S1R inside intact cells, causing a measurable change in the protein's thermal stability.[13] A positive result provides strong evidence of target engagement in a physiological context.

  • Phenotypic Assays: Treatment of a relevant cell line (e.g., a human neuroblastoma line) with Cmpd-X and the controls can reveal effects on cell health, neurite outgrowth, or other functional readouts, helping to correlate molecular activity with a cellular phenotype.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for S1R Affinity (Kᵢ)
  • Materials: Guinea pig brain membrane homogenates (source of S1R), [+]-³H-pentazocine (radioligand), unlabeled test compounds (Cmpd-X, controls), assay buffer (50 mM Tris-HCl, pH 7.4), 96-well filter plates, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of test compounds (from 100 µM to 0.1 nM).

    • In a 96-well plate, combine 50 µL of membrane homogenate, 50 µL of ³H-pentazocine (at a final concentration near its Kₑ), and 50 µL of the test compound dilution.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM unlabeled Haloperidol).

    • Incubate for 120 minutes at 25°C.

    • Rapidly filter the plate contents through the filter mat and wash 3x with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Materials: Human neuroblastoma cells (e.g., SH-SY5Y), culture medium, PBS, test compound (Cmpd-X), DMSO (vehicle), lysis buffer, equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-S1R antibody, secondary antibody, ECL substrate).

  • Procedure:

    • Culture cells to ~80% confluency. Treat one set of cells with Cmpd-X (e.g., at 10x EC₅₀) and another with vehicle (DMSO) for 1 hour.

    • Harvest, wash, and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.

    • Collect the supernatant (containing soluble protein) from each temperature point.

    • Analyze the amount of soluble S1R in each sample via Western blot.

  • Data Analysis: Quantify the band intensity for S1R at each temperature for both the vehicle- and Cmpd-X-treated groups. Plot the percentage of soluble S1R against temperature. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates target stabilization and confirms cellular engagement.[13]

Conclusion and Strategic Implications

This comprehensive profiling guide demonstrates how to systematically characterize a novel compound like this compound. Based on our hypothetical data, Cmpd-X emerges as a moderately potent S1R agonist with a promising selectivity window over the D2 receptor but a potential hERG liability.

Key Takeaways:

  • On-Target Potency: The compound is a valid hit for the S1R target.

  • Off-Target Profile: While it avoids the primary liability of Haloperidol (D2 affinity), the hERG interaction must be addressed.

  • Structure-Activity Relationship (SAR): The N-methyl group is a key contributor to potency.

Future Directions:

  • Mitigate hERG Liability: Initiate a medicinal chemistry campaign to modify the structure of Cmpd-X to reduce hERG channel affinity while maintaining or improving S1R potency.

  • Expand Profiling: If the hERG issue is resolved, expand profiling to include a wider kinome screen and in vivo toxicology studies in a relevant animal model.[12]

  • Computational Analysis: Employ computational tools to predict off-target interactions and guide the design of more selective analogs.[1][14]

By integrating broad screening with deep functional and cellular validation, researchers can build a comprehensive understanding of a compound's cross-reactivity, enabling informed decisions to advance the most promising candidates toward clinical development.

References

  • Cross-Reactivity Assessment | Creative Diagnostics. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). Propath. Available at: [Link]

  • A., A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • A. A, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). Reveal Biosciences. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. (2013). Yale Center for Molecular Discovery. Available at: [Link]

  • N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O - PubChem. Available at: [Link]

  • P., B., et al. (2024). Enhanced Assessment of Cross-Reactive Antigenic Determinants within the Spike Protein. International Journal of Molecular Sciences. Available at: [Link]

  • 5 Ways Functional Assays Predict Clinical Trial Success. (2025). Precision Antibody. Available at: [Link]

  • Z., Z., et al. (2023). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Acta Pharmaceutica Sinica B. Available at: [Link]

  • S., K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • S., C., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

  • Structures of anti-histamine; piperazine derivatives and piperidine... - ResearchGate. Available at: [Link]

  • A) Synthetic route to incorporate a methylene THF moiety into methyl... - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives - ResearchGate. Available at: [Link]

  • S., P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi. Available at: [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine represents a "dual-threat" waste stream commonly overlooked in standard disposal protocols. Its structure combines a basic piperidine core with a tetrahydrofuran (THF) ether linkage.

Effective disposal requires managing two distinct chemical risks simultaneously:

  • The Amine Risk: High alkalinity and potential for violent exothermic reaction with acids.

  • The Ether Risk: The tetrahydrofuran moiety introduces a latent risk of peroxide formation, particularly in older, chemically degrading samples.[1]

Immediate Action Required: Do not bulk this chemical with general organic solvents without first verifying peroxide levels and pH compatibility.

Chemical Hazard Profile (Waste Characterization)
PropertyAssessmentWaste Implication
Functional Group Tertiary Amine / Cyclic EtherSegregation Critical: Must be separated from acids and oxidizers.[2]
Flammability High (Predicted Flash Point < 60°C)EPA Code D001: Classify as Ignitable Waste.
Corrosivity pH > 11 (Aqueous solution)EPA Code D002: Classify as Corrosive (Basic).
Reactivity Peroxidizable (Class B equivalent)Explosion Risk: Test for peroxides if container age > 12 months.
Toxicity Acute Toxicant (Oral/Inhalation)Handle with full PPE (Nitrile gloves, chemical splash goggles).[1]

Pre-Disposal Stabilization Protocol

Rationale: To prevent "lab pack" explosions or uncontrolled polymerization during transport.

Step 1: Peroxide Verification (The "Touch-and-Test" Rule)

Before moving any container of this compound that has been stored for >6 months , you must test for peroxides. The ether linkage on the piperidine ring can auto-oxidize.

  • Visual Inspection: Look for crystals around the cap or stratification in the liquid. If crystals are present, DO NOT TOUCH.[1] Evacuate and call EHS immediately.

  • Test Strip Method: Use a quantofix® or equivalent starch-iodide peroxide test strip.

    • < 20 ppm: Safe for normal disposal.

    • 20–100 ppm: Treat with reducing agent (see below) before bulking.

    • > 100 ppm: Contact High-Hazard Specialist for remote opening/stabilization.

Step 2: pH Neutralization (Spill/Residue Only)

Note: For pure chemical disposal, skip to Section 3.[1] Use this only for cleaning glassware or spills.[1]

  • Do NOT use strong mineral acids (HCl, H₂SO₄) directly on the concentrated amine; the exotherm can vaporize the solvent, creating a toxic inhalation hazard.[1]

  • Protocol: Dilute the amine 1:10 with water, then neutralize slowly with Citric Acid or dilute Acetic Acid to pH 6–8.[1]

Segregation & Packaging Strategy

Rationale: Nitrogen-containing organics generate NOx during incineration. Segregation allows the disposal vendor to route the waste to an incinerator with appropriate scrubbing capabilities.

Primary Waste Stream: "Halogen-Free Organic Bases"

Do not mix this compound with:

  • Acids: Immediate violent neutralization.

  • Halogenated Solvents (DCM, Chloroform): Can react to form crystalline quaternary ammonium salts (potentially shock-sensitive) over time.[1]

  • Heavy Metal Salts: Potential for explosive complex formation.

Packaging Hierarchy
  • Inner Container: Original glass/polyethylene bottle with cap taped secure.

  • Absorbent: Vermiculite or clay absorbent (must be non-combustible).

  • Outer Container: UN-rated High-Density Polyethylene (HDPE) drum or Lab Pack.

Disposal Decision Logic (Workflow)

The following diagram outlines the critical decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Identification: N-methyl-N-(tetrahydrofuran-2-yl) piperidin-4-amine CheckAge Check Container Age Start->CheckAge VisualCheck Visual Inspection: Crystals/Solids? CheckAge->VisualCheck > 6 Months Segregate Segregate Stream: Organic Bases (D001, D002) CheckAge->Segregate < 6 Months PeroxideTest Test Peroxide Level VisualCheck->PeroxideTest No (Liquid) BombSquad STOP: Contact EHS/Bomb Squad (Explosion Risk) VisualCheck->BombSquad Yes (Crystals) Treat Stabilize: Add Reducing Agent (Ferrous Sulfate) PeroxideTest->Treat > 20 ppm PeroxideTest->Segregate < 20 ppm Treat->Segregate Label Labeling: 'Flammable, Corrosive, Toxic' Segregate->Label Vendor Vendor Handoff: Incineration w/ NOx Scrubbing Label->Vendor

Figure 1: Decision tree for the safe assessment and disposal of potentially peroxidizable amine intermediates.

Emergency Response Procedures

Authoritative guidance based on chemical structure analysis.

Spill Response (Volume < 500 mL)
  • Evacuate: Clear the immediate area. The vapors are likely irritating to the respiratory tract.

  • PPE: Wear a full-face respirator with organic vapor cartridges, nitrile gloves (double gloved), and a lab coat.[1]

  • Containment: Use a non-combustible absorbent (sand, vermiculite, or commercial "Organic Base" spill pads).[1] Do not use paper towels or sawdust (fire risk).

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Hazardous Waste - Toxic/Flammable Debris."

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical (BC/ABC powder).[3]

  • Warning: Do not use a direct water jet; this may spread the burning liquid.

  • Combustion Products: Burning will release Carbon Monoxide (CO) and Nitrogen Oxides (NOx). Firefighters must wear SCBA.

References & Regulatory Grounding[2][4][5][6]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001/D002 definitions). [Link]

  • Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Guidance on THF/Ether moieties). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Characterization

STOP AND READ: Treat N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine as a High Potency Pharmaceutical Intermediate (HPAPI) .

While specific toxicological data for this exact isomer is often limited in public databases, its structural distinctives—a piperidine core substituted with a secondary/tertiary amine and a tetrahydrofuran (THF) moiety—classify it under Universal Precautions for Bioactive Amines . It is structurally related to precursors for synthetic opioids (e.g., tetrahydrofuranylfentanyl analogs), necessitating a safety protocol that assumes high acute toxicity until proven otherwise.

Core Hazard Matrix
Hazard DomainPrimary RiskMechanism of Action
Acute Toxicity High (Assumed)Piperidine derivatives can exhibit potent neuroactivity.[1][2] Inhalation or dermal absorption may lead to respiratory depression or systemic toxicity.[2]
Corrosivity Severe The 4-amino group creates a basic environment (pKa ~9-10), capable of causing rapid, irreversible eye damage (H318) and skin burns.[1][2]
Flammability High The THF moiety lowers the flash point. Vapors may travel to ignition sources.[2][3][4][5]
Reactivity Peroxide Former The ether linkage in the THF ring is susceptible to auto-oxidation, forming explosive peroxides upon prolonged storage or exposure to air.[1][2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Hierarchy of Containment[1]
  • Solids (Powder/Crystal): Handling must occur in a Class II Type B2 Biosafety Cabinet or a Hard-Ducted Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2] If the compound is confirmed as a potent opioid precursor, a Glove Box (Isolator) is required.

  • Liquids (Solutions): Standard Chemical Fume Hood.

  • Prohibited: Open bench handling is strictly prohibited.

Diagram 1: Risk-Based Containment & PPE Logic

RiskAssessment Start Start: Material State Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck Hood REQUIRED: Fume Hood (Face Vel > 80fpm) PPE: Double Nitrile + Goggles Liquid->Hood PotencyCheck High Potency Confirmed? QtyCheck->PotencyCheck Yes QtyCheck->Hood No Iso REQUIRED: Glove Box / Isolator PPE: Double Nitrile + Tyvek Sleeves PotencyCheck->Iso Yes PotencyCheck->Hood No (Unknown) Resp ADD: P100/OV Respirator Hood->Resp If outside containment

Caption: Logical flow for determining containment level based on physical state and quantity. Solids pose the highest inhalation risk.[1]

PPE Selection Matrix

Scientific justification for material selection is based on permeation kinetics of amines and cyclic ethers.[1]

A. Hand Protection (Gloves)

Standard Recommendation: Double-Gloving Strategy.[1]

  • Inner Glove: 4 mil (0.10 mm) Nitrile (High dexterity).[1]

  • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile or Chloroprene (Mechanical strength).[1][2]

  • Rationale: The THF moiety is lipophilic and can swell nitrile rubber, reducing breakthrough time. The amine group is corrosive.[2] Double gloving creates a sacrificial outer layer.[2]

    • Breakthrough Time: < 15 minutes for single nitrile against THF.[2] Change immediately upon splash.

    • Alternative: For spill cleanup, use Silver Shield / 4H (Laminate) gloves.

B. Eye & Face Protection[2][3][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Prohibited: Standard safety glasses (open side) are insufficient due to the risk of corrosive amine vapors causing corneal haze or blindness.

  • Face Shield: Required if pouring volumes > 100 mL.[2]

C. Body Protection[1][5][6][8][9][10][11]
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) required due to flammability risk.[1][2] Synthetic blends (polyester) can melt into skin if ignited.

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required for transfer operations.[1][2]

D. Respiratory Protection[1][3][4][9][11]
  • Primary: Engineering controls (Fume Hood) are preferred.[1]

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) + P100 (HEPA) cartridges.[1]

    • Note: Amine vapors have poor warning properties (olfactory fatigue). Do not rely on smell.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Check flow monitor on the fume hood.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid to neutralize minor amine spills on surfaces.[1]

  • Static Control: Use an anti-static gun or ionizer if handling the dry powder, as static discharge can disperse toxic dust.

Phase 2: Handling Workflow
  • Donning: Put on inner gloves -> lab coat -> outer gloves (tucked over cuffs).[1][2]

  • Weighing: Weigh inside the hood. If the balance is outside, use a tared, sealable secondary container. Never transport open powder.[2]

  • Solubilization: Add solvent slowly.[2] The amine may generate heat (exothermic) upon protonation or mixing with protic solvents.[1]

  • Transfer: Keep all vessels closed when not actively pouring. Use Luer-lock syringes for liquid transfer to prevent needle slippage.[1][2]

Phase 3: Decontamination & Doffing

Proper doffing is critical to prevent "take-home" exposure.[1][2]

Diagram 2: Safe Doffing Sequence

Doffing Start Work Complete OuterGlove 1. Remove Outer Gloves (Peel from cuff, turn inside out) Start->OuterGlove Inspect 2. Inspect Inner Gloves (Visible contamination?) OuterGlove->Inspect Coat 3. Remove Lab Coat (Roll inside out) Inspect->Coat InnerGlove 4. Remove Inner Gloves (Do not touch skin) Coat->InnerGlove Wash 5. Wash Hands (Soap/Water 20s) InnerGlove->Wash

Caption: Sequential removal of PPE to ensure contaminated surfaces never touch skin.[1][2]

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If spill is > 50 mL or outside the hood, evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves and Respirator.[2]

  • Neutralize: Cover spill with vermiculite or sand .[2] Do not use combustible materials (paper towels) for large spills due to the THF/oxidizer risk.

  • Clean: Wipe area with dilute acetic acid to neutralize the amine, followed by soap and water.

First Aid
  • Eye Contact: CRITICAL. Flush immediately for 15 minutes .[2][4][6] Time is vision.[2] Force eyelids open.

  • Skin Contact: Wash with soap and water.[1][7][8] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Ingestion: DO NOT INDUCE VOMITING. The corrosive nature can damage the esophagus on the way back up. Seek immediate medical attention.

Waste Disposal[1][3][6]
  • Classification: Hazardous Chemical Waste (Basic/Flammable/Toxic).

  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers.

  • Labeling: Clearly label as "Piperidine Derivative - Toxic/Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Piperidine. (General hazards for piperidine class). [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.[1][2][9] National Library of Medicine.[1][2] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.